Ethyl 4-chlorocinnamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFMMSRIDAQIB-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032094 | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-52-0, 6048-06-2 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-chlorocinnamate: Properties, Synthesis, and Applications
Abstract
Ethyl 4-chlorocinnamate is a substituted cinnamic acid ester of significant interest in synthetic organic chemistry. Valued as a versatile intermediate, it serves as a crucial building block for a range of higher-value molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals. Its structure, featuring a reactive α,β-unsaturated ester system and a chlorinated aromatic ring, provides multiple sites for chemical modification. This guide provides a comprehensive overview of the fundamental properties, spectroscopic profile, primary synthesis methodologies, chemical reactivity, and key applications of this compound, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
This compound is systematically known as ethyl (E)-3-(4-chlorophenyl)prop-2-enoate. The molecule's identity is confirmed by its unique CAS registry numbers; both 24393-52-0 and 6048-06-2 are frequently used in literature and commercial sources to refer to the thermodynamically stable (E)-isomer.[1][2][3][4][5][6]
The core physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [7] |
| Synonyms | Ethyl p-chlorocinnamate, (E)-Ethyl 3-(4-chlorophenyl)acrylate | [1][8] |
| CAS Number | 24393-52-0 / 6048-06-2 | [2][4] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [2][7] |
| Molecular Weight | 210.66 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid/solid | [9] |
| Odor | Faint aromatic odor | [9] |
| Melting Point | 49-51 °C | [1][6] |
| Boiling Point | 136-137 °C @ 0.8 Torr 307.9 °C @ 760 mmHg | [1][5] |
| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [1] |
| Flash Point | ~130 - 152 °C | [5][9] |
| Solubility | Very slightly soluble in water (0.13 g/L, calculated) | [10] |
Spectroscopic and Analytical Profile
Characterization of this compound relies on standard spectroscopic techniques. The data provides unambiguous confirmation of the molecular structure, including the stereochemistry of the alkene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule. The trans-configuration of the double bond is confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons.
-
Predicted ¹H NMR (300 MHz, CDCl₃):
-
δ 7.68 ppm (d, J = 16.0 Hz, 1H): Vinylic proton adjacent to the carbonyl group.
-
δ 7.48 ppm (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.
-
δ 7.44 ppm (d, J = 8.5 Hz, 2H): Aromatic protons meta to the chlorine atom.
-
δ 6.31 ppm (d, J = 16.0 Hz, 1H): Vinylic proton adjacent to the aromatic ring.
-
δ 4.20 ppm (q, J = 7.1 Hz, 2H): Methylene protons (-O-CH₂-) of the ethyl group.
-
δ 1.36 ppm (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.[11]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the proton data, identifying all unique carbon environments within the molecule.
-
Predicted ¹³C NMR Shifts: Key signals include the ester carbonyl (~167 ppm), the vinylic carbons, the aromatic carbons (with distinct shifts for the chlorine-substituted carbon and others), and the ethyl group carbons.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
-
Characteristic Absorption Bands:
-
~1715-1730 cm⁻¹: Strong C=O stretch of the α,β-unsaturated ester.
-
~1630-1640 cm⁻¹: C=C stretch of the conjugated alkene.
-
~1590, 1490 cm⁻¹: C=C stretches within the aromatic ring.
-
~1170, 1250 cm⁻¹: C-O stretches of the ester group.
-
~980 cm⁻¹: Out-of-plane C-H bend confirming the trans (E) alkene.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.
-
Expected Molecular Ion (M⁺): m/z = 210 and 212 in an approximate 3:1 ratio, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Key Fragments: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 165/167, and further fragmentation of the cinnamoyl cation.
Synthesis Methodologies
The synthesis of this compound can be achieved through several reliable and well-established organic reactions. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities.
Wittig Reaction
The Wittig reaction is a highly efficient and stereoselective method for forming the carbon-carbon double bond, yielding predominantly the (E)-isomer when a stabilized ylide is used.[14] The reaction involves the condensation of 4-chlorobenzaldehyde with a phosphorus ylide.
Detailed Protocol: Solvent-Free Wittig Reaction
This protocol is adapted from standard solvent-free Wittig procedures and offers advantages in terms of reduced waste and simplified setup ("green chemistry").[15][16]
-
Reagent Preparation: To a dry 5 mL conical vial equipped with a magnetic spin vane, add 4-chlorobenzaldehyde (1.0 eq).
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 eq) to the vial.
-
Reaction: Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction is often exothermic and the mixture may liquefy before re-solidifying.
-
Extraction: Add hexanes (2-3 mL) to the vial and stir to dissolve the this compound product, leaving the solid triphenylphosphine oxide byproduct behind.
-
Isolation: Using a filter pipette, transfer the hexane solution to a clean, pre-weighed flask. Repeat the extraction with another portion of hexanes to ensure complete recovery.
-
Purification: Remove the hexanes from the combined extracts using a rotary evaporator or a gentle stream of nitrogen to yield the crude product.
-
Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel or recrystallization.
Fischer-Speier Esterification
This acid-catalyzed method is ideal when starting from 4-chlorocinnamic acid. The reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[17][18]
Detailed Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 4-chlorocinnamic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq), which acts as both reactant and solvent.
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).[19]
-
Reflux: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the excess ethanol via rotary evaporation.
-
Neutralization: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[17]
Claisen-Schmidt Condensation
This base-catalyzed condensation reaction occurs between an ester (ethyl acetate) and an aromatic aldehyde lacking α-hydrogens (4-chlorobenzaldehyde).[20] It is a classic method for forming α,β-unsaturated carbonyl compounds.
Detailed Protocol: Claisen-Schmidt Condensation
-
Base Preparation: In a flask cooled in an ice bath, prepare a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: Slowly add ethyl acetate (1.0-1.2 eq) to the cooled sodium ethoxide solution to form the ester enolate.[21][22]
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (1.0 eq), dissolved in a minimal amount of ethanol, dropwise to the enolate solution while maintaining the low temperature.
-
Reaction: Allow the mixture to stir at low temperature and then warm to room temperature over several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by pouring it into acidic water (e.g., dilute HCl).
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the resulting crude product by distillation under reduced pressure or column chromatography.
Chemical Reactivity and Derivatization Pathways
The chemical reactivity of this compound is dominated by its two primary functional groups: the α,β-unsaturated ester and the chloro-substituted aromatic ring. This dual reactivity makes it a valuable precursor for a variety of more complex molecules.
-
Reactions at the Alkene Double Bond:
-
Hydrogenation: The double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) to yield ethyl 3-(4-chlorophenyl)propanoate. This reaction saturates the alkene without affecting the aromatic ring or the ester group under controlled conditions.
-
Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding epoxide, ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate, a valuable intermediate for further functionalization.
-
Dihalogenation: The alkene readily undergoes addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂) to produce the dihalogenated derivative.
-
-
Reactions at the Ester Group:
-
Hydrolysis: The ester can be hydrolyzed back to 4-chlorocinnamic acid under either acidic (e.g., H₃O⁺) or basic (e.g., NaOH) conditions, followed by an acidic workup.
-
Amidation: Direct reaction with amines can form the corresponding amides, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, convert it to an acid chloride (e.g., with SOCl₂), and then react it with an amine.
-
Reduction: The ester can be reduced to the corresponding allylic alcohol, (E)-3-(4-chlorophenyl)prop-2-en-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its utility stems from its pre-functionalized structure, which allows for efficient entry into more complex molecular scaffolds.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is a building block for molecules with potential anti-inflammatory and anti-allergy properties.[9] Cinnamic acid derivatives, in general, are explored for a wide range of biological activities, including antimicrobial and antifungal effects.[9] Studies on related 4-chlorocinnamic acid esters have shown potent antifungal activity, suggesting they may act as inhibitors of the enzyme 14α-demethylase, a key target in antifungal drug design.
-
Agrochemical Development: The compound is used as a precursor for agrochemicals, where the chlorinated aromatic motif is common in pesticides and herbicides. Its structure allows for the creation of derivatives with enhanced pest control performance.[9]
-
Organic Synthesis and Materials Science: In a broader context, it functions as a versatile reagent for research into the reactions of chlorinated aromatic esters and as a building block for functional aromatic polymers.[9]
Safety, Handling, and Storage Protocols
As a laboratory chemical, this compound requires careful handling to minimize risk to personnel. The following information is derived from standard safety data sheets (SDS).[7]
-
Hazard Identification (GHS Classification):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[7]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[7][9]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of significant exposure, seek immediate medical attention.[7]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[7]
-
References
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Ethyl 4-chlorocinnamate chemical structure and analysis
An In-depth Technical Guide to Ethyl 4-chlorocinnamate: Structure, Synthesis, and Analysis
This guide provides a comprehensive technical overview of this compound (E4CC), a cinnamic acid ester of interest in pharmaceutical and chemical research. We will delve into its core chemical identity, outline a robust synthetic pathway, and detail a multi-faceted analytical framework designed to ensure structural integrity and purity. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of this compound.
This compound is an α,β-unsaturated ester. The presence of a chlorine atom on the phenyl ring, a conjugated double bond, and an ester functional group defines its reactivity and spectroscopic characteristics. The primary isomer of interest is the (E)-isomer due to its thermodynamic stability.
Two CAS numbers are frequently associated with this compound: 24393-52-0 and 6048-06-2.[1][2] While both refer to this compound, it is crucial for researchers to consistently use one identifier within their documentation to maintain data integrity. For the purpose of this guide, we will reference both where applicable.
Caption: Chemical structure of (E)-Ethyl 4-chlorocinnamate.
A summary of its key physicochemical properties is presented below. These values are critical for designing synthetic workups, purification strategies (e.g., distillation, recrystallization), and analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [3][4] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [1][5] |
| Molecular Weight | 210.66 g/mol | [1][5] |
| CAS Number | 24393-52-0 or 6048-06-2 | [1][2] |
| Appearance | Pale-yellow to yellow-brown liquid or solid | [6][7] |
| Melting Point | 49-51 °C | [2][8] |
| Boiling Point | 136-137 °C @ 0.8 Torr; 307.9 °C @ 760 mmHg | [2][8][9] |
| Density | ~1.178 g/cm³ (Predicted) | [8] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
Synthesis Pathway: Fischer Esterification
While several methods exist for synthesizing cinnamic esters, including the Wittig and Heck reactions, a robust and scalable approach is the Fischer esterification of the parent carboxylic acid.[10] This method involves the acid-catalyzed reaction of 4-chlorocinnamic acid with ethanol.
The causality behind this choice is twofold: the starting materials are commercially available and relatively inexpensive, and the reaction conditions are straightforward to implement and monitor in a standard laboratory setting. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorocinnamic acid (1.0 eq).
-
Reagents: Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both reactant and solvent.
-
Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the stirring mixture. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final, high-purity product.
Comprehensive Analytical Framework
A self-validating analytical system is paramount for confirming the identity, structure, and purity of the synthesized compound. This involves a primary separation technique (chromatography) to assess purity, followed by spectroscopic methods to unequivocally confirm the chemical structure.
Caption: Integrated analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.
Protocol: Sample Preparation for NMR
-
Accurately weigh 5-10 mg of the purified E4CC sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 300 or 500 MHz).
¹H NMR Data Interpretation The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).[11]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| b | ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| c | ~6.40 | Doublet (d) | 1H | Ar-CH=CH -COO- |
| d | ~7.65 | Doublet (d) | 1H | Ar-CH =CH-COO- |
| e | ~7.40 | Doublet (d) | 2H | Aromatic protons ortho to -CH= |
| f | ~7.50 | Doublet (d) | 2H | Aromatic protons ortho to -Cl |
Causality: The triplet-quartet pattern for the ethyl group is classic for an isolated ethyl moiety. The large coupling constant (~16 Hz) between the vinylic protons (c and d) is characteristic of a trans (E) configuration. The aromatic protons appear as two distinct doublets due to the symmetrical para-substitution pattern.
¹³C NMR Data Interpretation The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~61 | -O-C H₂-CH₃ |
| ~118 | Ar-CH=C H-COO- |
| ~128 | Aromatic C H (ortho to -CH=) |
| ~129 | Aromatic C H (ortho to -Cl) |
| ~134 | Aromatic C -Cl |
| ~136 | Aromatic C -CH= |
| ~145 | Ar-C H=CH-COO- |
| ~166 | C =O (Ester) |
Mass Spectrometry (MS)
MS provides the molecular weight and, through high-resolution analysis, the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating volatile impurities prior to mass analysis.[12]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of E4CC (~100 µg/mL) in a volatile solvent like ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Data Interpretation The key diagnostic feature is the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as two peaks: M⁺ at m/z 210 and M+2 at m/z 212, in an approximate 3:1 intensity ratio.
| m/z Value | Proposed Fragment |
| 212 | [M+2]⁺ (containing ³⁷Cl) |
| 210 | [M]⁺ (containing ³⁵Cl) |
| 181/183 | [M - C₂H₅]⁺ |
| 165/167 | [M - OC₂H₅]⁺ (loss of ethoxy radical) |
| 139/141 | [M - COOC₂H₅]⁺ |
| 103 | [C₈H₇]⁺ |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol: Sample Preparation (ATR)
-
Place a small amount of the purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
If the sample is a liquid or oil, apply a thin film to the crystal.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Data Interpretation The IR spectrum should display characteristic absorption bands confirming the compound's structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic & Vinylic C-H |
| ~2980 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1715 | C=O stretch | α,β-Unsaturated Ester |
| ~1640 | C=C stretch | Alkene |
| ~1600, ~1490 | C=C stretch | Aromatic Ring |
| ~1250, ~1170 | C-O stretch | Ester C-O |
| ~830 | C-H bend | para-substituted aromatic ring |
| ~750 | C-Cl stretch | Aryl-Chloride |
Causality: The carbonyl (C=O) stretch appears at a lower wavenumber (~1715 cm⁻¹) than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond energy. This is a key piece of evidence for the α,β-unsaturated system.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[13]
Protocol: Purity Analysis by HPLC
-
Mobile Phase: Prepare an isocratic or gradient mobile phase, e.g., 70:30 (v/v) Acetonitrile:Water. Filter and degas prior to use.
-
Sample Preparation: Prepare a stock solution of E4CC in the mobile phase at ~1 mg/mL. Dilute to an appropriate concentration for analysis (e.g., 50 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the chromophore has high absorbance, e.g., 280 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry and advanced analytical techniques. The protocols and interpretive frameworks detailed in this guide provide a robust system for the synthesis, purification, and validation of this compound. By combining chromatographic separation with multiple spectroscopic methods (NMR, MS, IR), researchers can ensure the material used in their studies is of verifiable identity, structure, and purity, thereby upholding the principles of scientific integrity and reproducibility.
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A Technical Guide to the Synthesis of Ethyl 4-chlorocinnamate via the Wittig Reaction
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this olefination process is distinguished by its predictability and the precise placement of the carbon-carbon double bond.[3][4] This guide offers an in-depth technical exploration of the synthesis of Ethyl 4-chlorocinnamate, a valuable cinnamate ester, utilizing the Wittig reaction.
Cinnamic acid and its derivatives are a significant class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] this compound, in particular, serves as a key synthetic intermediate in the development of pharmaceuticals and other specialty chemicals.[7][8] Its structure is a versatile scaffold for further molecular elaboration. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, a field-tested experimental protocol, and the critical insights necessary for the successful synthesis, purification, and characterization of this target molecule.
Core Principles: The Wittig Reaction Mechanism
The Wittig reaction proceeds via the interaction of a phosphorus ylide with an aldehyde or ketone. The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]
Component 1: The Stabilized Ylide
The key reagent for this transformation is (carbethoxymethylene)triphenylphosphorane. This is classified as a "stabilized ylide." The term "stabilized" refers to the presence of an electron-withdrawing group (in this case, the ethyl ester) adjacent to the negatively charged carbon.[10][11] This conjugation delocalizes the negative charge, making the ylide less reactive and more stable than its "unstabilized" alkyl-substituted counterparts. From a practical standpoint, this enhanced stability means the ylide is often commercially available, can be handled in air, and does not require strictly anhydrous or inert conditions for reaction.[12]
Component 2: The Aldehyde
The carbonyl partner in this synthesis is 4-chlorobenzaldehyde. The electron-withdrawing nature of the chlorine atom on the aromatic ring can slightly enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the ylide.
The Mechanistic Pathway
Modern mechanistic studies, particularly under lithium-salt-free conditions, support a concerted pathway for the reaction between a stabilized ylide and an aldehyde.[1][13]
-
[2+2] Cycloaddition: The ylide's nucleophilic carbon attacks the aldehyde's electrophilic carbonyl carbon, while the carbonyl oxygen simultaneously attacks the positively charged phosphorus atom. This occurs through a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[9][10]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses in a syn-cycloreversion process.[13]
-
Product Formation: This fragmentation yields the desired alkene, this compound, and the thermodynamically very stable byproduct, triphenylphosphine oxide.
The use of a stabilized ylide is crucial for stereochemical control. The reaction is reversible at the oxaphosphetane stage, allowing for equilibration to the more thermodynamically stable intermediate, which ultimately leads to the predominant formation of the (E)-alkene (trans-isomer).[1][10]
Caption: The Wittig reaction mechanism for this compound synthesis.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process monitoring and straightforward purification based on the distinct physical properties of the product and byproduct. A solvent-free approach is often viable, highlighting a green chemistry advantage.[9][12]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 5.0 | 703 mg |
| (Carbethoxymethylene)-triphenylphosphorane | C₂₂H₂₁O₂P | 348.37 | 5.5 (1.1 eq) | 1.92 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~15 mL |
| Hexanes | C₆H₁₄ | - | - | ~30-40 mL |
Experimental Workflow
Caption: Flowchart of the synthesis and purification process.
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (703 mg, 5.0 mmol) in dichloromethane (10 mL).
-
Reagent Addition: While stirring at room temperature, add (carbethoxymethylene)triphenylphosphorane (1.92 g, 5.5 mmol) portion-wise over 5 minutes.[2] A slight exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
In-Process Monitoring (TLC): Monitor the reaction's progress by TLC using a 10% ethyl acetate in hexanes mobile phase.[9] Spot the starting aldehyde, the reaction mixture, and a co-spot. The disappearance of the aldehyde spot and the appearance of a new, higher Rf product spot indicate completion. The product can be visualized under UV light (254 nm).
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dichloromethane.
-
To the resulting residue, add ~30 mL of hexanes and stir vigorously or sonicate for 10-15 minutes. This step is critical: the desired product, this compound, is soluble in hexanes, while the triphenylphosphine oxide byproduct is largely insoluble and will precipitate as a white solid.[12]
-
Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the solid triphenylphosphine oxide. Wash the solid with a small amount of cold hexanes (~5-10 mL) to recover any entrained product.
-
Combine the hexane filtrates and evaporate the solvent under reduced pressure to yield the crude product, which may be a pale yellow oil or a low-melting solid.
-
-
Purification:
-
For high purity, the crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%).
-
Alternatively, if the crude product solidifies, recrystallization from a minimal amount of hot methanol or ethanol/water can be effective.[12]
-
Characterization
The identity and purity of the final product, this compound, must be confirmed by spectroscopic analysis.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.65 (d, 1H, vinylic H, J≈16 Hz), ~7.45 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~6.40 (d, 1H, vinylic H, J≈16 Hz), 4.25 (q, 2H, -OCH₂CH₃), 1.33 (t, 3H, -OCH₂CH₃). The large coupling constant (J≈16 Hz) for the vinylic protons is definitive for the (E)-isomer.[14][15] |
| IR (neat or KBr) | ν (cm⁻¹): ~1715 (C=O stretch, ester), ~1635 (C=C stretch, alkene), ~980 (C-H bend, trans-alkene out-of-plane). |
| Appearance | White to pale yellow solid or oil. |
| Yield | Typically >80% after purification. |
Conclusion: A Scientist's Perspective
The Wittig reaction offers a highly efficient and stereoselective route to (E)-Ethyl 4-chlorocinnamate. The choice of a stabilized ylide is a key experimental design parameter, ensuring operational simplicity and excellent control over the double bond geometry. The significant difference in polarity between the nonpolar cinnamate product and the polar triphenylphosphine oxide byproduct provides a robust basis for a straightforward purification protocol, often avoiding the need for chromatography at scale. This synthesis is not only a classic example of a powerful named reaction but also a practical and reliable method for accessing a valuable building block for the pharmaceutical and chemical industries.
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University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
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Chegg. (2024). For the synthesis of ethyl - 4 - - chlorocinnamate via the Wittig reaction, which of the following statements is true regarding the mechanism?. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 4-chlorocinnamate via Fischer Esterification
This guide provides a comprehensive overview of the Fischer esterification process for the synthesis of Ethyl 4-chlorocinnamate, a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1] The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of Fischer Esterification and this compound
The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[2] This acid-catalyzed condensation reaction is revered for its utility, particularly in large-scale industrial applications, due to its cost-effectiveness.[3] The reaction is an equilibrium process, and strategies to drive it towards the desired ester product are central to achieving high yields.[4][5]
This compound, the target molecule of this guide, and its derivatives are of significant interest due to their broad spectrum of pharmacological properties, including antimicrobial activities.[6] Understanding the nuances of its synthesis is therefore critical for leveraging its potential in various applications.
Pillar 1: The Expertise Behind the Esterification—Causality in Experimental Design
The successful synthesis of this compound via Fischer esterification hinges on a deep understanding of the reaction mechanism and the factors that influence its equilibrium.
The Reaction Mechanism
The Fischer esterification is a nucleophilic acyl substitution that proceeds through a series of reversible steps.[3][7] The mechanism, detailed below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst.
-
Protonation of the Carbonyl Group : The process begins with the protonation of the carbonyl oxygen of 4-chlorocinnamic acid by a catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][8] This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][9]
-
Nucleophilic Attack by Ethanol : The alcohol, in this case, ethanol, acts as a nucleophile and attacks the activated carbonyl carbon.[10] This results in the formation of a tetrahedral intermediate, also known as an oxonium ion.[3][10]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This tautomeric shift is a critical step that transforms a poor leaving group (-OH) into a good leaving group (H₂O).[3][8]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[9]
-
Deprotonation : The final step involves the deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst.[3][9]
To visually represent this intricate process, the following diagram illustrates the logical relationship between the reactants and the final product.
Caption: Workflow for the Synthesis of this compound.
Driving the Equilibrium: The Role of Le Châtelier's Principle
The Fischer esterification is a reversible reaction, meaning that an equilibrium is established between the reactants and products.[4][5] To maximize the yield of this compound, the equilibrium must be shifted to the right, in favor of the products. This is achieved by applying Le Châtelier's principle in two primary ways:
-
Using an Excess of a Reactant : A common and effective strategy is to use a large excess of one of the reactants, typically the less expensive one, which in this case is ethanol.[3][9] By increasing the concentration of ethanol, the reaction is driven forward to consume the excess reactant and produce more of the ester.[4] Using ethanol as the solvent is also a practical approach.[5]
-
Removal of Water : Since water is a product of the reaction, its continuous removal from the reaction mixture will also shift the equilibrium towards the formation of the ester.[8][11] This can be accomplished through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[2][9] Concentrated sulfuric acid serves a dual role as both a catalyst and a dehydrating agent, absorbing the water that is formed.[12][13]
Pillar 2: A Self-Validating Protocol for Synthesis and Purification
The following protocol is designed to be a self-validating system, with built-in checks and purification steps to ensure the integrity of the final product.
Table 1: Reactants and Reagents
| Compound | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Chlorocinnamic Acid | 182.61 | 10.0 g | 0.055 |
| Ethanol (Absolute) | 46.07 | 100 mL | 1.71 |
| Sulfuric Acid (Conc.) | 98.08 | 3 mL | 0.055 |
Experimental Protocol: Step-by-Step Methodology
-
Reaction Setup : In a 250 mL round-bottom flask, combine 10.0 g of 4-chlorocinnamic acid and 100 mL of absolute ethanol.
-
Catalyst Addition : While gently swirling the flask, cautiously add 3 mL of concentrated sulfuric acid. Safety Note: This should be done in a fume hood as the addition is exothermic.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[14] The reaction is typically refluxed for 2 to 4 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction : After cooling the reaction mixture to room temperature, slowly pour it into 200 mL of ice-cold water. The crude ester will often precipitate as a solid or an oil. Extract the aqueous mixture with an organic solvent like ethyl acetate (2 x 75 mL).[14][15]
-
Neutralization : Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a saturated solution of sodium chloride (brine) (2 x 50 mL) to aid in the separation of the layers.[14]
-
Drying and Solvent Removal : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification : The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or hexane, or by distillation under reduced pressure.[16][17] The boiling point of this compound is reported as 136-137 °C at 0.8 Torr.[18]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point : The reported melting point is 49-51 °C.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected signals in the ¹H NMR spectrum (in CDCl₃) would include a triplet for the methyl protons, a quartet for the methylene protons of the ethyl group, and doublets for the vinylic and aromatic protons.[19][20]
-
Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1715 cm⁻¹, and C-O stretches.[21]
Pillar 3: Authoritative Grounding and Mechanistic Visualization
To provide a deeper understanding of the catalytic cycle, the following diagram illustrates the mechanism of the Fischer esterification.
Caption: Mechanism of Fischer Esterification.
Conclusion
The Fischer esterification is a robust and versatile method for the synthesis of esters like this compound. By understanding the underlying principles of the reaction mechanism and equilibrium, and by following a well-defined experimental protocol, researchers can reliably synthesize this valuable compound with high yield and purity. The methodologies and insights provided in this guide are intended to empower scientists in their research and development endeavors.
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- 8. Fischer Esterification [organic-chemistry.org]
- 9. Video: Esterification - Concept [jove.com]
- 10. byjus.com [byjus.com]
- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. Esterification Experiment Report [api.motion.ac.in]
- 18. This compound CAS#: 24393-52-0 [amp.chemicalbook.com]
- 19. chegg.com [chegg.com]
- 20. rsc.org [rsc.org]
- 21. Solved For the Wittig reaction, analyze the NMR and IR | Chegg.com [chegg.com]
A Spectroscopic Guide to Ethyl 4-chlorocinnamate: Structure Elucidation and Data Interpretation
Introduction: The Significance of Spectroscopic Analysis in Drug Development
In the landscape of modern pharmaceutical research and development, the unambiguous structural confirmation of a molecule is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring the safety and efficacy of a potential therapeutic agent. Ethyl 4-chlorocinnamate, a cinnamic acid ester, serves as a valuable synthon in the synthesis of various pharmacologically active compounds. Its rigid, well-defined structure makes it an excellent case study for demonstrating the power of a multi-technique spectroscopic approach.
This in-depth guide provides a comprehensive analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Moving beyond a mere presentation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous process of chemical characterization in a professional laboratory setting.
Workflow for Spectroscopic Characterization
The structural elucidation of a novel or synthesized compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow is designed to be a self-validating system, where the data from each analysis must be consistent with the others to arrive at a conclusive structural assignment.
Figure 1: A generalized workflow for the spectroscopic characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: ¹H NMR Spectroscopy
Rationale: The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering excellent solubility for this compound and a convenient residual solvent peak for reference. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic protons.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrumentation: The spectrum was acquired on a 300 MHz NMR spectrometer.
-
Acquisition Parameters: A standard proton pulse program was used with a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were co-added to ensure a high signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The trans-configuration of the alkene is a key feature to confirm.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.63 | Doublet (d) | 16.5 | 1H | Hc |
| 7.46 | Doublet (d) | 8.1 | 2H | Ha |
| 7.36 | Doublet (d) | 8.1 | 2H | Hb |
| 6.41 | Doublet (d) | 16.2 | 1H | Hd |
| 4.27 | Quartet (q) | 7.5 | 2H | He |
| 1.34 | Triplet (t) | 7.8 | 3H | Hf |
Table 1: ¹H NMR spectral data for this compound in CDCl₃ at 300 MHz.[1]
(Self-generated image for illustrative purposes)
Interpretation:
-
Aromatic Region (7.3-7.5 ppm): The two doublets at 7.46 ppm and 7.36 ppm, each integrating to 2H, are characteristic of a para-substituted benzene ring. The protons labeled Ha are deshielded relative to Hb due to their proximity to the electron-withdrawing alkene group. The identical coupling constant (J = 8.1 Hz) confirms their ortho-relationship to each other.
-
Alkene Region (6.4-7.7 ppm): The two doublets at 7.63 ppm (Hc ) and 6.41 ppm (Hd ) are indicative of the vinyl protons. The large coupling constant of ~16 Hz is definitive proof of a trans (E) stereochemistry about the double bond. The downfield shift of Hc is due to its proximity to the deshielding carbonyl group of the ester.
-
Ethyl Ester Region (1.3-4.3 ppm): The quartet at 4.27 ppm (He ) integrating to 2H and the triplet at 1.34 ppm (Hf ) integrating to 3H are the classic signature of an ethyl group. The quartet arises from the methylene protons (He ) being split by the three methyl protons (Hf ), and the triplet is due to the methyl protons being split by the two methylene protons, following the n+1 rule.
¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) (Predicted/Analog) | Assignment | Rationale |
| ~166.5 | C=O | Ester carbonyl carbon, typically found in this region. |
| ~143.0 | =C H-Ar | Alkene carbon attached to the aromatic ring. |
| ~136.0 | C -Cl | Aromatic carbon directly bonded to chlorine, deshielded and quaternary. |
| ~132.8 | Ar-C = | Quaternary aromatic carbon attached to the alkene. |
| ~129.2 | Ar-CH (C b) | Aromatic carbons ortho to the chlorine atom. |
| ~129.0 | Ar-CH (C a) | Aromatic carbons meta to the chlorine atom. |
| ~119.0 | =C H-CO | Alkene carbon attached to the carbonyl group. |
| ~60.5 | O-C H₂ | Methylene carbon of the ethyl group, deshielded by the adjacent oxygen. |
| ~14.3 | C H₃ | Methyl carbon of the ethyl group. |
Table 2: Predicted/Analog-based ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
Experimental Protocol: IR Spectroscopy
Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, preferred method for solid and liquid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets or solvent casting, which can introduce artifacts.
Methodology:
-
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an FTIR spectrometer equipped with an ATR accessory.
-
Instrumentation: The spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: The spectrum was collected over the range of 4000-650 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to generate the final spectrum. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (sp² hybridized - Aromatic & Alkene) |
| ~2980 | Medium | C-H stretch (sp³ hybridized - Ethyl group) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1635 | Strong | C=C stretch (alkene) |
| ~1590, ~1490 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1170 | Strong | C-O stretch (ester) |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
Table 3: Key IR absorption bands for this compound.
Interpretation:
-
C=O Stretch: The most prominent peak in the spectrum is the strong absorption around 1715 cm⁻¹ , which is highly characteristic of a carbonyl (C=O) stretch. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond energy.
-
C=C Stretches: The presence of a strong peak at ~1635 cm⁻¹ confirms the alkene C=C double bond. The absorptions at ~1590 and ~1490 cm⁻¹ are diagnostic for the C=C stretching vibrations within the aromatic ring.
-
C-H Stretches: The region just above 3000 cm⁻¹ (~3050 cm⁻¹ ) confirms the presence of sp² C-H bonds (alkene and aromatic), while the peak just below 3000 cm⁻¹ (~2980 cm⁻¹ ) indicates sp³ C-H bonds from the ethyl group.
-
Fingerprint Region: The strong C-O stretching vibrations of the ester group are clearly visible around 1250-1170 cm⁻¹ . A particularly diagnostic peak is the strong absorption at ~830 cm⁻¹ , which is characteristic of the C-H out-of-plane bending for a 1,4-(para) disubstituted benzene ring, further confirming the substitution pattern identified by NMR.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures.
Experimental Protocol: Mass Spectrometry
Rationale: Electron Ionization (EI) is a standard, high-energy ionization technique that induces extensive fragmentation. This provides a rich, reproducible fragmentation pattern that serves as a "molecular fingerprint" and is useful for structural elucidation and library matching.
Methodology:
-
Sample Introduction: The sample was introduced via a direct insertion probe or a Gas Chromatography (GC) inlet into the mass spectrometer.
-
Ionization: The sample was ionized using Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected.
-
Data Acquisition: The mass spectrum was recorded, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
MS Data and Interpretation
The molecular formula of this compound is C₁₁H₁₁ClO₂. The nominal molecular weight is 210 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks (M⁺ and M+2) with a ~3:1 intensity ratio.
| m/z | Predicted Fragment | Identity of Fragment Lost | Interpretation |
| 210/212 | [M]⁺ | - | Molecular Ion Peak . The 3:1 ratio confirms the presence of one chlorine atom. |
| 182/184 | [M - C₂H₄]⁺ | Ethylene | McLafferty rearrangement, characteristic of esters with a γ-hydrogen. |
| 165/167 | [M - OCH₂CH₃]⁺ | Ethoxy radical (•OEt) | Alpha-cleavage of the ester, loss of the alkoxy group. This results in the stable 4-chlorocinnamoyl cation. |
| 139/141 | [M - CO₂Et]⁺ | Carboethoxy radical (•CO₂Et) | Loss of the entire ester group, leading to the 4-chlorostyrene radical cation. |
| 103 | [C₇H₄Cl]⁺ | - | Further fragmentation, likely loss of CO from the m/z 139/141 fragment. |
Table 4: Predicted major fragments in the Electron Ionization Mass Spectrum of this compound.
Interpretation:
-
Molecular Ion (m/z 210/212): The presence of this isotopic cluster is the most critical piece of data, confirming the molecular weight and the presence of a single chlorine atom.
-
Loss of Ethoxy Group (m/z 165/167): The cleavage of the C-O bond in the ester is a very common fragmentation pathway. The resulting acylium ion is resonance-stabilized, making this a prominent peak.
-
Loss of the Ester Group (m/z 139/141): The cleavage of the bond between the alkene and the carbonyl group leads to the formation of the 4-chlorostyrenyl cation, another key fragment.
Conclusion
The integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H NMR confirms the trans-alkene stereochemistry and the para-substitution on the aromatic ring. The IR spectrum identifies the key functional groups—an α,β-unsaturated ester and a para-substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. Each piece of data validates the others, fulfilling the requirements of a rigorous, self-consistent structural elucidation process essential in the field of drug development and chemical research.
References
-
The Royal Society of Chemistry. Supplementary Information for "Ylide Olefination of Ketones Using Different Catalysts". Chemical Communications, 2011.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
-
LookChem. this compound Chemical Properties.
-
Sigma-Aldrich. Product Page for (E)-Ethyl 3-(4-chlorophenyl)acrylate.
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An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the 1-dimensional ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 4-chlorocinnamate. It is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of small molecules. This document will delve into the theoretical underpinnings of the observed spectral data, offer a detailed experimental protocol, and present a systematic interpretation of the spectrum.
Foundational Principles of ¹H NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][2][3] For ¹H NMR, we focus on the proton, which possesses a nuclear spin. When placed in a strong external magnetic field (B₀), these protons align either with or against the field, creating two energy states. The application of a radiofrequency (RF) pulse can excite protons from the lower to the higher energy state. The specific frequency required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of each proton.[3] This sensitivity is the key to differentiating protons within a molecule, providing four critical pieces of information for structural analysis:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a common heuristic, where n is the number of adjacent, non-equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.
Experimental Protocol: Acquisition of the ¹H NMR Spectrum
A high-quality spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for preparing and acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[4][5]
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), to avoid large solvent signals in the spectrum. The deuterium lock signal is also used by the spectrometer to stabilize the magnetic field.[4][6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard 300 MHz or 400 MHz NMR spectrometer is suitable for this analysis.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The signals are integrated to determine the relative number of protons.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
-
In-depth Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in CDCl₃, exhibits four distinct signals corresponding to the four sets of non-equivalent protons in the molecule.
Molecular Structure and Proton Environments
To facilitate the analysis, let's first visualize the structure of this compound and label the unique proton environments.
Figure 1. Molecular structure of this compound with proton labeling.
Tabulated Spectral Data
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hf | ~1.34 | Triplet (t) | ~7.1 | 3H | -O-CH₂-CH₃ |
| He | ~4.26 | Quartet (q) | ~7.1 | 2H | -O-CH₂ -CH₃ |
| Ha | ~6.42 | Doublet (d) | ~16.0 | 1H | Ar-CH=CH -COO |
| Hd | ~7.38 | Doublet (d) | ~8.5 | 2H | Aromatic protons ortho to Cl |
| Hc | ~7.45 | Doublet (d) | ~8.5 | 2H | Aromatic protons ortho to the vinyl group |
| Hb | ~7.65 | Doublet (d) | ~16.0 | 1H | Ar-CH =CH-COO |
Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Detailed Signal Interpretation
-
Signal Hf (~1.34 ppm, Triplet): This upfield signal integrates to 3 protons and appears as a triplet. This is characteristic of a methyl group adjacent to a methylene group (-CH₂-). The three protons of the methyl group are coupled to the two protons of the methylene group, resulting in a triplet according to the n+1 rule (2+1=3).
-
Signal He (~4.26 ppm, Quartet): Integrating to 2 protons, this signal is a quartet. This pattern is indicative of a methylene group next to a methyl group (-CH₃). The two methylene protons are coupled to the three methyl protons, giving a quartet (3+1=4). The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom of the ester group.
-
Signal Ha (~6.42 ppm, Doublet): This signal corresponds to one of the vinylic protons. Its chemical shift is in the typical alkene region. It appears as a doublet because it is coupled to the other vinylic proton, Hb. The large coupling constant of approximately 16.0 Hz is highly characteristic of a trans relationship between the two vinylic protons.[7] A cis relationship would result in a smaller coupling constant, typically in the range of 6-15 Hz.[7]
-
Signals Hd and Hc (~7.38 and ~7.45 ppm, Doublets): These two signals in the aromatic region each integrate to 2 protons. The 4-chlorophenyl group exhibits an AA'BB' system due to the symmetry of the para-substitution. The protons ortho to the electron-withdrawing chlorine atom (Hd) are expected to be slightly upfield compared to the protons ortho to the vinyl group (Hc). Both appear as doublets due to coupling with their adjacent aromatic protons. The coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.
-
Signal Hb (~7.65 ppm, Doublet): This downfield vinylic proton signal is coupled to Ha, resulting in a doublet with the same large coupling constant of ~16.0 Hz, confirming the trans stereochemistry. The significant downfield shift compared to Ha is due to the deshielding effect of the adjacent carbonyl group of the ester.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic workflow for the interpretation of the ¹H NMR spectrum of an unknown compound, using this compound as an example.
Figure 2. A logical workflow for ¹H NMR spectral interpretation.
Conclusion
The ¹H NMR spectrum of this compound is a clear and illustrative example of how fundamental NMR principles can be applied to the unambiguous structural elucidation of an organic molecule. Each signal provides a wealth of information, from the number and type of protons to their connectivity and stereochemistry. The characteristic signals of the ethyl group, the trans-coupled vinylic protons, and the para-substituted aromatic ring all combine to provide a unique spectral fingerprint for this compound. This guide serves as a practical reference for researchers and scientists in applying these principles to their own analytical challenges.
References
-
Bartleby. (2024). 1H NMR signal assignment of this compound, label the proton environments according to the provided spectrum. Retrieved from [Link]
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
-
Chegg. (2023, April 7). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of this compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl trans-4-Bromocinnamate. Retrieved from [Link]
-
Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube. Retrieved from [Link]
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Biological activity of Ethyl 4-chlorocinnamate
An In-Depth Technical Guide to the Biological Activity of Ethyl 4-chlorocinnamate
Introduction
This compound, a derivative of cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Cinnamic acid and its esters are widely recognized for their diverse pharmacological properties, and the introduction of a chloro-substituent on the phenyl ring of ethyl cinnamate can modulate its biological activity.[1] This guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its antimicrobial properties. We will delve into its mechanism of action, present quantitative data, and provide detailed experimental protocols for its evaluation. Furthermore, we will explore the potential for other biological activities, drawing insights from the broader class of cinnamic acid derivatives.
Chemical Profile
-
IUPAC Name: ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate
-
Molecular Formula: C₁₁H₁₁ClO₂[5]
-
Molecular Weight: 210.66 g/mol [5]
-
Structure:
Antimicrobial Activity
The most extensively studied biological activity of this compound is its effect against various microbial pathogens, particularly fungi.
Antifungal Activity
This compound has demonstrated notable activity against several species of the genus Candida, which are common opportunistic human pathogens.[6]
Mechanism of Action: Inhibition of 14α-Demethylase
The primary antifungal mechanism of this compound is believed to be the inhibition of the enzyme 14α-demethylase (CYP51).[7] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting 14α-demethylase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption results in the inhibition of fungal growth and proliferation. Molecular docking studies have suggested a good affinity of 4-chlorocinnamate esters for the active site of 14α-demethylase.[7]
Signaling Pathway Diagram: Fungal Ergosterol Biosynthesis Inhibition
Caption: Inhibition of 14α-demethylase by this compound disrupts the ergosterol biosynthesis pathway.
Quantitative Antifungal Data
The antifungal efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µmol/mL) | Reference |
| This compound | Candida albicans ATCC 90028 | 4.75 | [6] |
| Mthis compound | Candida albicans ATCC 90028 | 5.09 | [6] |
| Methoxythis compound | Candida albicans | 0.13 | [7] |
| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 | [7] |
These data suggest that while this compound is active, modifications to the ester group can significantly enhance its antifungal potency.[7]
Antibacterial Activity
The antibacterial potential of this compound is less defined than its antifungal activity. Studies on a collection of 4-chlorocinnamic acid esters showed varied results against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[7] The structurally simpler mthis compound showed activity against S. aureus at the highest tested concentrations.[7] Further investigation is required to fully elucidate the antibacterial spectrum and potency of this compound.
Potential Anticancer Activity
While direct studies on the anticancer effects of this compound are limited, the broader class of cinnamic acid derivatives has garnered significant attention as potential antineoplastic agents.[8][9]
Inferred Mechanisms of Action
Cinnamic acid derivatives have been shown to exert anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[1]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
Given these precedents, it is plausible that this compound may also exhibit cytotoxic effects against cancer cell lines. The presence of the electron-withdrawing chloro group could potentially enhance this activity.[1]
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A typical workflow for the in vitro evaluation of the anticancer activity of a test compound.
Potential Anti-inflammatory Activity
Cinnamic acid and its derivatives are also known to possess anti-inflammatory properties.[10][11][12]
Inferred Mechanisms of Action
The anti-inflammatory effects of cinnamates are often attributed to their ability to modulate key inflammatory pathways, such as:
-
Inhibition of NF-κB: Cinnamic acid derivatives can inhibit the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12]
-
Modulation of Macrophage Polarization: Some cinnamate derivatives have been shown to promote the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[11]
-
Inhibition of Pro-inflammatory Enzymes: Cinnamates may also inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
It is hypothesized that this compound may share these anti-inflammatory properties.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include positive (inoculum without drug) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
In Vitro 14α-Demethylase (CYP51) Inhibition Assay
This is a generalized protocol for a cell-free enzymatic assay.
-
Reagents and Buffers:
-
Assay Procedure:
-
In a microplate, combine the CYP51 enzyme, CYP reductase, and the NADPH regenerating system in the assay buffer.
-
Add varying concentrations of this compound (dissolved in a suitable solvent) to the wells. Include a vehicle control.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the substrate (lanosterol).
-
Incubate at 37°C for a specified time.
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Analyze the reaction mixture for the product of the enzymatic reaction using a suitable method, such as HPLC or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the old medium with the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the compound concentration.
-
Conclusion and Future Directions
This compound is a promising bioactive molecule with well-documented antifungal properties, primarily acting through the inhibition of 14α-demethylase. Its efficacy can be further enhanced through structural modifications of the ester moiety. While its antibacterial, anticancer, and anti-inflammatory activities are not as extensively characterized, the known bioactivities of the broader class of cinnamic acid derivatives provide a strong rationale for further investigation in these areas.
Future research should focus on:
-
Expanding the Antimicrobial Spectrum: Testing this compound against a wider range of bacterial and fungal pathogens, including drug-resistant strains.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions with its targets and exploring other potential mechanisms of action.
-
Systematic Evaluation of Anticancer and Anti-inflammatory Effects: Conducting comprehensive in vitro and in vivo studies to validate these potential activities.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its potential as a therapeutic agent.
The synthesis of novel derivatives of this compound also presents an exciting avenue for the development of new and more potent therapeutic agents.
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An In-depth Technical Guide to the Antifungal Properties of Ethyl 4-chlorocinnamate against Candida Species
Abstract
The escalating incidence of drug-resistant Candida infections necessitates the urgent development of novel antifungal agents. This technical guide provides a comprehensive overview of the antifungal potential of Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, against pathogenic Candida species. We delve into its hypothesized mechanism of action, focusing on the disruption of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Furthermore, we present a suite of detailed, field-proven experimental protocols for the in-depth evaluation of its antifungal efficacy, including determination of minimum inhibitory and fungicidal concentrations, time-kill kinetics, and biofilm inhibition. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal therapies.
Introduction: The Growing Challenge of Candidiasis and the Quest for Novel Antifungals
Candida species are opportunistic fungal pathogens that can cause a wide spectrum of infections, from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals.[1] The widespread use of existing antifungal drugs has unfortunately led to the emergence of drug-resistant strains, posing a significant challenge to effective treatment.[2] This underscores the critical need for the discovery and development of new antifungal compounds with novel mechanisms of action.
Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[3][4] Among these, esters of 4-chlorocinnamic acid have shown promising antifungal activity against various Candida species.[2][3][4] This guide focuses specifically on this compound, a compound that has demonstrated a slight increase in antifungal activity against Candida albicans when compared to its methyl counterpart.[5]
This compound: A Promising Antifungal Candidate
This compound is an ester derivative of 4-chlorocinnamic acid. While research specifically isolating this compound's antifungal properties is emerging, studies on the broader class of 4-chlorocinnamic acid esters provide a strong foundation for its investigation.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 502.1°C at 760 mmHg |
| Flash Point | 257.5°C |
Source:[6]
Postulated Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for many successful antifungal drugs is the disruption of the fungal cell membrane's integrity. A key target in this regard is the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is the major sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[7][8][9]
Molecular docking studies on 4-chlorocinnamic acid esters suggest a high affinity for the active site of 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[2][3][4] This enzyme, encoded by the ERG11 gene, is a cytochrome P450 enzyme responsible for the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[8] Inhibition of 14α-demethylase leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[7][8] It is hypothesized that this compound shares this mechanism of action.
Caption: Hypothesized mechanism of this compound.
Potential for Induction of Oxidative Stress
Another potential mechanism of antifungal action is the induction of oxidative stress.[10][11][12] Reactive oxygen species (ROS) can damage cellular components such as proteins, lipids, and DNA, leading to cell death.[12][13] Some antifungal agents exert their effects by increasing the production of ROS within the fungal cell.[13] Further investigation is warranted to determine if this compound induces a similar oxidative stress response in Candida species.
Experimental Protocols for Antifungal Evaluation
A rigorous and standardized approach is essential for evaluating the antifungal properties of a novel compound. The following protocols are based on established methodologies and provide a framework for the comprehensive assessment of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.[14][15]
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Store the stock solution at -20°C.
-
-
Preparation of Fungal Inoculum:
-
Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10⁵ CFU/mL.[15]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Caption: Workflow for MIC Determination.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[16][17]
Protocol:
-
Perform MIC Assay:
-
Follow the MIC assay protocol as described above.
-
-
Subculturing:
-
After determining the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[18]
-
Spread the aliquot onto an SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
-
Determination of MFC:
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate and extent of antifungal activity over time.[19][20][21]
Protocol:
-
Preparation:
-
Prepare a standardized Candida inoculum (1-5 x 10⁵ CFU/mL) in RPMI-1640 medium.
-
Prepare tubes containing RPMI-1640 medium with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Viable Cell Count:
-
Perform serial dilutions of the withdrawn aliquots in sterile saline.
-
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.
-
Biofilm Inhibition Assay
Candida species are notorious for their ability to form biofilms, which are communities of cells encased in a self-produced extracellular matrix.[13][22][23] Biofilms are often associated with increased drug resistance.[13]
Protocol:
-
Biofilm Formation:
-
Prepare a standardized Candida inoculum (1 x 10⁷ CFU/mL) in a suitable medium (e.g., RPMI-1640).
-
Dispense 100 µL of the inoculum into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 100 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Include a control well with medium only.
-
-
Incubation:
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm Inhibition:
-
Wash the wells with PBS.
-
Quantify the remaining biofilm using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, which measures metabolic activity.[24] Alternatively, crystal violet staining can be used to quantify biofilm biomass.[23]
-
Caption: Workflow for Biofilm Inhibition Assay.
Synergistic and Antagonistic Interactions
Investigating the interaction of this compound with established antifungal drugs is crucial for its potential clinical application.[25][26][27][28][29][30] A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, could allow for lower, less toxic doses of each drug.[25][26] Conversely, an antagonistic interaction, where one drug reduces the effectiveness of another, should be avoided.[27][29] The checkerboard microdilution assay is a standard method for assessing these interactions.[29]
Conclusion and Future Directions
This compound represents a promising lead compound in the search for novel antifungal agents against pathogenic Candida species. Its hypothesized mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, makes it an attractive candidate for further development. The experimental protocols detailed in this guide provide a robust framework for a thorough in vitro evaluation of its antifungal properties.
Future research should focus on:
-
Comprehensive MIC and MFC testing against a broad panel of clinical Candida isolates, including azole-resistant strains.
-
Detailed mechanistic studies to confirm the inhibition of 14α-demethylase and investigate the potential role of oxidative stress.
-
In-depth analysis of synergistic and antagonistic interactions with existing antifungal drugs.
-
In vivo efficacy and toxicity studies in appropriate animal models of candidiasis.
The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and its derivatives as a new class of antifungal agents to combat the growing threat of drug-resistant Candida infections.
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The Antimicrobial Spectrum of Ethyl 4-chlorocinnamate: A Technical Guide for Drug Discovery Professionals
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a broad range of biological activities.[1] This technical guide focuses on a specific derivative, Ethyl 4-chlorocinnamate, providing an in-depth analysis of its antimicrobial spectrum, putative mechanisms of action, and standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Introduction to this compound: A Compound of Interest
This compound is a derivative of cinnamic acid, an organic compound naturally found in plants.[2] The core cinnamic acid structure has been a focal point for medicinal chemists due to its established, albeit often weak, antimicrobial properties.[3] The strategic addition of a chlorine atom at the para-position of the phenyl ring and the esterification of the carboxylic acid with an ethyl group are intended to modulate the compound's physicochemical properties, such as lipophilicity, which can significantly influence its biological activity.[2] Preliminary studies on halogenated cinnamic acid esters have indicated their potential as effective antifungal and antibacterial agents, justifying a deeper investigation into the specific attributes of this compound.[4][5]
Antimicrobial Spectrum of this compound
The determination of a compound's antimicrobial spectrum is a critical first step in its evaluation as a potential therapeutic agent. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antifungal Activity
Research has demonstrated the bioactivity of 4-chlorocinnamic acid esters against various fungal pathogens.[4][5] A key insight comes from a study that evaluated a series of these esters against several Candida species.[5]
Table 1: Antifungal Activity of this compound and Related Esters
| Compound | Organism | MIC (µmol/mL) | MIC (µg/mL) | Reference |
| This compound | Candida albicans ATCC 90028 | 4.75 | ~1000 | [5] |
| Mthis compound | Candida albicans ATCC 90028 | 5.09 | ~1000 | [5] |
| Methoxythis compound | Candida spp. | 0.13 | - | [4] |
| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 | - | [4] |
Note: The MIC for this compound against C. albicans was reported as 4.75 µmol/mL. With a molecular weight of 210.66 g/mol , this is approximately 1000 µg/mL.
The data indicates that while this compound possesses antifungal activity, other esters with different substitution patterns, such as the methoxyethyl and perillyl esters, exhibit significantly greater potency.[4] This highlights the critical role of the ester moiety in modulating the antifungal efficacy of the 4-chlorocinnamic acid scaffold.
Antibacterial Activity
The antibacterial spectrum of this compound is less defined in the current literature. However, data from closely related compounds allow for a reasoned projection of its potential activity.
A study on 4-chlorocinnamic acid esters reported that mthis compound showed activity against Staphylococcus aureus at the highest concentration tested.[4] Given the structural similarity, it is plausible that this compound exhibits comparable, if not slightly modulated, activity against this Gram-positive bacterium.
Furthermore, research on cinnamaldehyde analogs, which share the core phenylpropanoid structure, has shown that 4-chloro-cinnamaldehyde has a Minimum Inhibitory Concentration (MIC) of 200 µg/mL against uropathogenic Escherichia coli.[6] This suggests that the 4-chloro-substituted cinnamic scaffold is capable of inhibiting the growth of Gram-negative bacteria.
Based on these related findings, the antibacterial spectrum of this compound warrants direct investigation, with a particular focus on clinically relevant strains of S. aureus and E. coli.
Proposed Mechanisms of Action
Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For this compound, the proposed mechanisms differ for fungi and bacteria, reflecting the fundamental structural and metabolic differences between these microorganisms.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism proposed for 4-chlorocinnamic acid esters is the inhibition of the enzyme lanosterol 14α-demethylase.[4][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[8]
By inhibiting 14α-demethylase, this compound is thought to disrupt the synthesis of ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising the fungal cell membrane and leading to growth inhibition or cell death.[9]
Caption: Proposed antifungal mechanism of this compound.
Antibacterial Mechanism: Disruption of Cell Membrane and Cellular Processes
The antibacterial mechanism of cinnamic acid derivatives is generally considered to be multifactorial, primarily involving the disruption of the bacterial cell membrane and the inhibition of essential cellular processes.[10] The increased lipophilicity of this compound, due to the ethyl ester and chlorine atom, likely enhances its ability to penetrate the lipid-rich bacterial cell membrane.
Once associated with the membrane, the compound is thought to disrupt its structure and function, leading to increased permeability and the leakage of vital intracellular components.[10] Additionally, cinnamic acid derivatives have been shown to inhibit bacterial ATPases, enzymes crucial for energy production, further contributing to their antibacterial effect.
Caption: Putative antibacterial mechanism of this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Principle: A standardized suspension of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12 of a designated row.
-
Add 100 µL of the working solution of this compound (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, add 50 µL of the final inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and for 24-48 hours for yeast.
-
-
Interpretation of Results:
-
The MIC is read as the lowest concentration of this compound at which there is no visible growth. This can be determined visually or with the aid of a microplate reader. The growth control well must show distinct turbidity.
-
Caption: Workflow for Broth Microdilution MIC Determination.
Agar Disk Diffusion Method for Qualitative Susceptibility Screening
This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.
Principle: A filter paper disk impregnated with a known amount of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Use Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known amount of this compound. A solvent control disk should also be prepared.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Conclusion and Future Directions
This compound demonstrates measurable antifungal activity, particularly against Candida albicans, and is predicted to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Its proposed mechanisms of action, involving the disruption of the fungal cell membrane via inhibition of ergosterol biosynthesis and the perturbation of bacterial cell integrity, are consistent with those of other cinnamic acid derivatives.
The provided standardized protocols for antimicrobial susceptibility testing are essential for the further characterization of this compound. Future research should focus on:
-
Comprehensive Spectrum Analysis: Determining the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanistic Elucidation: Conducting detailed studies to confirm the proposed mechanisms of action and identify specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs to optimize the antimicrobial potency and spectrum of the 4-chlorocinnamic acid scaffold.
The insights and methodologies presented in this guide provide a solid foundation for the continued investigation of this compound as a potential lead compound in the development of novel antimicrobial agents.
References
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de Oliveira, J. P. S., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. [Link]
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Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Disk Susceptibility Tests; 14th ed. CLSI standard M02. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
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Vasconcelos, N. G., Croda, J., & Simionatto, S. (2018). Antibacterial mechanisms of cinnamon and its constituents: A review. Microbial Pathogenesis, 120, 198-203. [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
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de Oliveira, J. P. S., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed Central, PMC6507161. [Link]
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Kim, J., et al. (2022). Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Molecules, 27(13), 4225. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
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Clinical and Laboratory Standards Institute. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th ed. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Gill, A. O., & Holley, R. A. (2006). Inhibition of membrane-bound ATPases of Escherichia coli and Listeria monocytogenes by cinnamon oil and cinnamaldehyde. International journal of food microbiology, 111(2), 170-174. [Link]
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Wikipedia. (n.d.). Sterol 14-demethylase. [Link]
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Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767. [Link]
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Hargrove, T. Y., et al. (2017). Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry, 292(16), 6728-6743. [Link]
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de Souza, E. L., et al. (2005). The antimicrobial activity of cinnamaldehyde, cinnamic acid, and eugenol, and their synergistic interaction, against foodborne pathogens. Food Science and Technology International, 11(6), 441-446. [Link]
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Parker, J. E., et al. (2014). The structure of the fungal cytochrome P450 sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Journal of Biological Chemistry, 289(48), 32962-32973. [Link]
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Unlocking the Therapeutic Potential of Ethyl 4-chlorocinnamate: A Technical Guide for Drug Discovery
Foreword: The Promise of Cinnamic Acid Scaffolds in Modern Therapeutics
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual frontier. Within the vast landscape of chemical entities, cinnamic acid and its derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of pharmacological activities.[1][2] These natural and synthetic molecules, characterized by a phenyl ring attached to an acrylic acid moiety, have been the subject of extensive research, revealing significant potential in oncology, infectious diseases, and inflammatory conditions.[3][4][5] This technical guide focuses on a specific, yet under-explored derivative: Ethyl 4-chlorocinnamate. While direct, comprehensive studies on this particular molecule are nascent, its structural relationship to a family of well-documented bioactive compounds provides a strong rationale for its investigation as a potential therapeutic agent. This document will serve as an in-depth resource, consolidating the available data on this compound and extrapolating its potential based on the established activities of its chemical congeners. We will delve into its known antimicrobial properties, explore its putative anticancer and anti-inflammatory mechanisms, and provide detailed experimental protocols to empower researchers to further elucidate its therapeutic applications.
Compound Profile: this compound
This compound is a cinnamic acid ester characterized by an ethyl group at the carboxylic acid end and a chlorine atom at the para-position of the phenyl ring.[6] This substitution pattern is crucial, as the nature and position of substituents on the cinnamic acid scaffold are known to significantly influence the biological efficacy of the resulting derivatives.[2][4]
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁ClO₂ | [6] |
| Molecular Weight | 210.66 g/mol | [6] |
| CAS Number | 24393-52-0 | [7] |
| Appearance | White to pale yellow solid | [8] |
| Melting Point | 49-51 °C | [8] |
| Boiling Point | 136-137 °C at 0.8 Torr | [8] |
| LogP | 3.23 | [8] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through various established methods. One common and effective approach is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
Experimental Protocol: Wittig Reaction for this compound Synthesis
Materials:
-
4-chlorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene
-
Hexane
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Precipitation and Filtration: Add hexane to the concentrated mixture to precipitate the triphenylphosphine oxide byproduct. Stir the mixture and then filter to remove the solid precipitate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Established Therapeutic Application: Antimicrobial Activity
While the broader therapeutic potential of this compound is still under investigation, its antimicrobial properties, particularly its antifungal activity, have been documented. A study investigating a series of 4-chlorocinnamic acid esters demonstrated that this compound exhibits activity against Candida albicans.[3]
Quantitative Data: Antifungal Activity
| Compound | Organism | MIC (μmol/mL) |
| This compound | Candida albicans ATCC 90028 | 4.75 |
Data sourced from a study on 4-chlorocinnamic acid derivatives.[3]
Proposed Mechanism of Action: Inhibition of 14α-demethylase
The antifungal activity of many azole-based drugs is attributed to their inhibition of the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. Molecular docking studies on related 4-chlorocinnamic acid esters suggest a good affinity for the active site of 14α-demethylase, indicating that this may be a potential mechanism of action for this compound as well.[9][10]
Diagram of the Proposed Antifungal Mechanism:
Caption: Proposed mechanism of antifungal action of this compound.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
Materials:
-
Test compound (this compound)
-
Fungal strain (Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the fungal strain and prepare a standardized inoculum suspension.
-
Serial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the fungal strain.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm.
Potential Therapeutic Application: Anticancer Activity
Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives against various cancer cell lines.[11][12][13] While specific data for this compound is limited, the activities of structurally similar compounds provide a strong rationale for its investigation in this area. For instance, ethyl cinnamate has been shown to suppress tumor growth by inhibiting angiogenesis through the VEGFR2 signaling pathway.[14] Furthermore, ethyl p-methoxycinnamate has been demonstrated to inhibit tumor growth by suppressing fatty acid synthesis and depleting ATP in cancer cells.[15][16]
Potential Mechanisms of Anticancer Action:
Based on the activities of related compounds, potential anticancer mechanisms of this compound could include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.[17]
-
Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.[14]
-
Inhibition of Key Signaling Pathways: Modulating pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways.[18]
Diagram of a Potential Anticancer Signaling Pathway:
Caption: A potential anticancer mechanism involving the inhibition of the VEGFR2 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Potential Therapeutic Application: Anti-inflammatory Activity
Cinnamic acid and its esters have also been investigated for their anti-inflammatory properties.[1][2] For example, ethyl p-methoxycinnamate has been shown to inhibit the production of pro-inflammatory cytokines like IL-1 and TNF-α and to block angiogenesis.[19][20] Another study on cinnamic acid esters demonstrated their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[1][4]
Potential Mechanisms of Anti-inflammatory Action:
The anti-inflammatory potential of this compound may be mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Such as COX-1, COX-2, and LOX.[1]
-
Reduction of Pro-inflammatory Cytokines: Decreasing the production of cytokines like TNF-α, IL-6, and IL-1β.[21]
-
Inhibition of Nitric Oxide (NO) Production: NO is a key inflammatory mediator, and its inhibition can ameliorate inflammation.
Diagram of a Potential Anti-inflammatory Pathway:
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-chlorocinnamate
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of Ethyl 4-chlorocinnamate, a key intermediate in the synthesis of various organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. By elucidating the physicochemical properties of this compound, this guide aims to facilitate its effective use in research and manufacturing. The guide details the theoretical and practical aspects of solubility in various solvents and examines the compound's stability under different environmental conditions, including pH, light, and temperature. Standardized, detailed protocols for the experimental determination of these parameters are provided to ensure scientific rigor and reproducibility.
Introduction to this compound: A Molecule of Interest
This compound, with the CAS Number 24393-52-0 for the (E)-isomer, is a cinnamic acid ester characterized by a chlorine substituent on the phenyl ring.[2] Its chemical structure, featuring an aromatic ring, an α,β-unsaturated ester, and a halogen substituent, makes it a versatile building block in organic synthesis. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its efficient application in synthetic pathways and for ensuring the quality and purity of the resulting products.
This guide provides an in-depth exploration of these critical attributes. The subsequent sections will delve into the solubility profile of this compound, offering both theoretical considerations and practical experimental methodologies. Following this, a detailed analysis of its chemical stability will be presented, outlining potential degradation pathways and providing robust protocols for stability assessment in line with established guidelines.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClO₂ | [1][3][4] |
| Molecular Weight | 210.66 g/mol | [1][3][4] |
| Melting Point | 49-51 °C | [2][5] |
| Boiling Point | 136-137 °C at 0.8 Torr | [5] |
| Density | Approximately 1.178 - 1.2 g/cm³ | [5][6][7] |
The Solubility Profile of this compound
The principle of "like dissolves like" is a foundational concept in predicting the solubility of a compound in a given solvent.[8] The polarity of both the solute and the solvent, as well as the potential for hydrogen bonding, are key determinants of solubility. This compound possesses both polar (ester group) and non-polar (aromatic ring, ethyl chain) characteristics, suggesting a degree of solubility in a range of organic solvents.
Theoretical Considerations for Solubility
The presence of the ester functional group provides a polar region capable of dipole-dipole interactions. The aromatic ring and the ethyl group contribute to the non-polar character of the molecule. The chlorine atom, while electronegative, contributes to the overall molecular size and London dispersion forces.
Based on its structure, it is anticipated that this compound will exhibit good solubility in moderately polar to non-polar organic solvents. Its solubility in highly polar protic solvents like water is expected to be low due to the significant non-polar hydrocarbon portion of the molecule.
Estimated Solubility in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Sparingly Soluble | The large non-polar aromatic and ethyl groups outweigh the polarity of the ester group. |
| Methanol | Polar Protic | Soluble | The alcohol can engage in hydrogen bonding with the ester's oxygen atoms. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly more non-polar character that is compatible with the solute. |
| Acetone | Polar Aprotic | Very Soluble | The polar aprotic nature of acetone is well-suited to dissolve the moderately polar this compound. |
| Dichloromethane | Non-polar | Very Soluble | The ability of dichloromethane to dissolve a wide range of organic compounds suggests good solubility. |
| Ethyl Acetate | Moderately Polar Aprotic | Very Soluble | The structural similarity between the solvent and the ester group of the solute favors solubility. |
| Hexane | Non-polar | Soluble | The non-polar nature of hexane should accommodate the non-polar regions of the molecule. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents and water at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane
-
Scintillation vials or small test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent.
-
Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath set to 25 °C.
-
Allow the solutions to equilibrate for at least 24 hours with continuous agitation to ensure saturation is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method: For non-volatile solvents, the solvent from the filtered aliquot can be evaporated under a gentle stream of nitrogen, and the mass of the remaining solid this compound can be determined.
-
Chromatographic/Spectroscopic Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Self-Validation: The use of a calibration curve with a high correlation coefficient (R² > 0.999) ensures the accuracy of the quantification. Running replicates for each solvent will provide statistical validation of the results.
Chemical Stability of this compound
The stability of a chemical compound refers to its ability to resist chemical change or decomposition.[3] For this compound, several factors can influence its stability, including pH, light, and temperature. Understanding these factors is critical for determining appropriate storage conditions and predicting its shelf-life.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-chlorocinnamic acid and ethanol. Alkaline hydrolysis of cinnamate esters is a known reaction.[9]
-
Photodegradation: Cinnamic acid and its derivatives are known to be sensitive to UV light.[10] Potential photodegradation pathways include:
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of various degradation products. Hazardous decomposition products can include carbon oxides and hydrogen chloride.[3]
-
Oxidation: The double bond and the aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[3]
Experimental Design for Stability Studies
A comprehensive stability study for this compound should be designed to evaluate the impact of various stress conditions. The International Council for Harmonisation (ICH) provides guidelines for stability testing of drug substances, which can be adapted for chemical intermediates.[9][11]
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, photolytic, thermal, and oxidative) and to identify potential degradation products.
Materials:
-
This compound (high purity)
-
Solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber with controlled light exposure (UV and visible)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Methodology:
-
Forced Degradation Studies:
-
Hydrolytic Stability:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer) conditions.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Analyze the samples at various time points by a stability-indicating HPLC method.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to controlled UV and visible light in a photostability chamber, following ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Thermal Stability:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C) for an extended period.
-
Analyze the sample at different time points to assess for degradation.
-
-
Oxidative Stability:
-
Prepare a solution of this compound and treat it with a solution of hydrogen peroxide (e.g., 3%).
-
Monitor the reaction over time by HPLC.
-
-
-
Development of a Stability-Indicating HPLC Method:
-
A crucial aspect of stability testing is the use of an analytical method that can separate the parent compound from all potential degradation products.
-
An HPLC method with a PDA detector is highly recommended as it can provide spectral information to assess peak purity.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Data Analysis:
-
The percentage of degradation of this compound should be calculated for each stress condition.
-
The chromatograms should be carefully examined for the appearance of new peaks, which would indicate the formation of degradation products.
-
If an HPLC-MS system is used, the mass spectra of the degradation products can aid in their identification.
Visualization of Experimental Workflows
Diagram 1: Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. While experimental solubility data is sparse in the literature, a theoretical framework and a robust experimental protocol have been presented to enable researchers to determine this crucial parameter. The stability of this compound is influenced by several factors, with hydrolysis and photodegradation being the most probable degradation pathways. The provided protocols for forced degradation studies, in conjunction with a validated stability-indicating analytical method, offer a comprehensive approach to assessing the compound's stability profile. A thorough understanding and experimental determination of these properties are essential for the successful application of this compound in synthetic chemistry and drug development.
References
- US4806683A, "Preparation process of cinnamic acids," Google P
-
"ICH Quality Guidelines," International Council for Harmonisation, [Link].
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"this compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com," Chemsrc.com, [Link].
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"Solubility of organic compounds (video)," Khan Academy, [Link].
-
"Experiment: Solubility of Organic & Inorganic Compounds," [Link].
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"ICH Stability Guidelines," LSC Group®, [Link].
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"Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics," AIChE Journal, [Link].
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A Comprehensive Technical Guide to Ethyl 4-chlorocinnamate: A Key Intermediate in Pharmaceutical Research and Development
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of versatile and reliable chemical intermediates is paramount. Ethyl 4-chlorocinnamate, a halogenated derivative of cinnamic acid, has emerged as a significant building block in the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, spectroscopic characterization, and its critical applications as a pharmaceutical intermediate. We will delve into the structure-activity relationships of its derivatives and explore the pivotal role of the chloro-substituent and the cinnamate scaffold in conferring therapeutic potential. This guide is intended to be a practical resource, offering field-proven insights and self-validating protocols to empower your research endeavors.
Compound Identification and Properties
This compound is most commonly available as the thermodynamically more stable (E)-isomer, also referred to as the trans-isomer. While two CAS numbers are frequently associated with this compound, they both refer to this same stereoisomer.
Table 1: Chemical and Physical Properties of Ethyl (E)-4-chlorocinnamate
| Property | Value | Source(s) |
| Chemical Name | ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | [1] |
| Synonyms | Ethyl (E)-p-chlorocinnamate, Ethyl trans-4-chlorocinnamate | [2] |
| CAS Number | 6048-06-2, 24393-52-0 | [1][3] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [1] |
| Molecular Weight | 210.66 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [4][5] |
| Melting Point | 49-51 °C | [6] |
| Boiling Point | 136-137 °C at 0.8 Torr | [7] |
| Density | ~1.177 g/cm³ (predicted) | [8] |
| Solubility | Insoluble in water, soluble in common organic solvents. | [9] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved through a Wittig reaction, a reliable and high-yielding method in organic synthesis. The causality behind this choice lies in its high degree of stereoselectivity, favoring the formation of the desired (E)-isomer.
Experimental Protocol: Wittig Reaction
This protocol describes a robust and reproducible method for the synthesis of this compound.
Materials:
-
4-Chlorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
-
Hexane
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.05 equivalents) in anhydrous toluene.[10]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, for larger scales, vacuum distillation is an effective purification method.[10]
Synthesis Workflow Diagram
Caption: Wittig synthesis of this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals that confirm the structure. The vinylic protons appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration. The aromatic protons typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group protons present as a quartet and a triplet.
-
¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons (with the carbon attached to chlorine being deshielded), and the ethyl group carbons.
Table 2: Representative ¹H and ¹³C NMR Data for Ethyl (E)-4-chlorocinnamate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.65 | d, J ≈ 16.0 Hz | Vinylic proton (α to carbonyl) |
| ~7.45 | d, J ≈ 8.5 Hz | 2H, Aromatic protons (ortho to Cl) | |
| ~7.35 | d, J ≈ 8.5 Hz | 2H, Aromatic protons (meta to Cl) | |
| ~6.40 | d, J ≈ 16.0 Hz | Vinylic proton (β to carbonyl) | |
| ~4.25 | q, J ≈ 7.1 Hz | 2H, -OCH₂CH₃ | |
| ~1.33 | t, J ≈ 7.1 Hz | 3H, -OCH₂CH₃ | |
| ¹³C | ~166.5 | s | C=O |
| ~143.0 | s | Vinylic carbon (β to carbonyl) | |
| ~136.0 | s | Aromatic carbon (ipso to Cl) | |
| ~133.0 | s | Aromatic carbon (ipso to vinyl) | |
| ~129.2 | s | Aromatic carbons | |
| ~129.0 | s | Aromatic carbons | |
| ~118.5 | s | Vinylic carbon (α to carbonyl) | |
| ~60.5 | s | -OCH₂CH₃ | |
| ~14.3 | s | -OCH₂CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include a strong carbonyl (C=O) stretch of the ester at approximately 1710-1730 cm⁻¹, C=C stretching of the alkene and aromatic ring in the 1600-1650 cm⁻¹ region, and C-O stretching of the ester around 1100-1300 cm⁻¹. The C-Cl stretch will appear in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 210 and a characteristic [M+2]⁺ peak at m/z 212 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of the ethyl group (-CH₂CH₃, m/z 29).[11][12]
Applications in Drug Development
This compound serves as a versatile precursor for a variety of pharmaceutical agents, owing to its reactive functional groups that allow for further molecular elaboration.[4]
Precursor for Antimicrobial Agents
Derivatives of 4-chlorocinnamic acid have demonstrated significant antimicrobial activity.[13] The cinnamate scaffold can be modified to synthesize compounds that target specific microbial pathways. For instance, some derivatives have been shown to act as inhibitors of the enzyme 14α-demethylase in fungi, a key enzyme in ergosterol biosynthesis.[14] The presence of the chlorine atom on the phenyl ring is often crucial for enhancing the lipophilicity of the molecule, which can facilitate its transport across microbial cell membranes.[15]
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An In-depth Technical Guide to the Safe Handling and Disposal of Ethyl 4-chlorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
Ethyl 4-chlorocinnamate is an α,β-unsaturated ester containing a chlorinated aromatic ring. Its utility as a precursor and intermediate in the synthesis of pharmaceuticals and other functional materials necessitates a thorough understanding of its reactivity and associated hazards.[1] This guide moves beyond standard safety data sheet (SDS) information to provide a deeper, mechanistically-grounded understanding of the safe handling, storage, and disposal of this compound, tailored for a scientific audience. The absence of comprehensive toxicological and environmental data for this compound requires a cautious approach, grounded in the known reactivity of its constituent functional groups.[2][3][4]
Physicochemical and Hazardous Properties: A Snapshot
A clear understanding of the fundamental properties of this compound is the foundation of its safe handling. While extensive experimental data is not always available, the information collated from various suppliers provides a consistent picture of its primary hazards.[2][5]
| Property | Value | Source(s) |
| Chemical Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [2] |
| CAS Number | 24393-52-0 | [2][6] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [2] |
| Molecular Weight | 210.66 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [5][7] |
| Melting Point | 49-51 °C | [5][8] |
| Boiling Point | 136-137 °C at 0.8 Torr | [5][8] |
| Flash Point | ~130-152 °C | [5][7] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
Note: Much of the toxicological and ecological data for this specific compound has not been fully investigated.[4] Therefore, all handling and disposal procedures must reflect a high degree of caution.
The "Why" Behind the Hazard: A Mechanistic Perspective
The hazards associated with this compound are not arbitrary; they are a direct consequence of its chemical structure. Two key features dictate its reactivity and potential for harm: the α,β-unsaturated ester system and the chlorinated phenyl ring.
The Reactivity of the α,β-Unsaturated System
The carbon-carbon double bond in this compound is conjugated with the carbonyl group of the ester. This electronic arrangement polarizes the molecule, creating electrophilic centers at both the carbonyl carbon and, significantly, the β-carbon.[9] This susceptibility of the β-carbon to nucleophilic attack is a classic example of vinylogous reactivity, commonly known as a Michael addition.[9][10]
Biological nucleophiles, such as the thiol groups in cysteine residues of proteins or amines in DNA bases, can potentially react with this electrophilic center. This covalent modification of essential biomolecules is a common mechanism of toxicity for α,β-unsaturated carbonyl compounds, underpinning the observed skin and respiratory irritation.[7]
Caption: Michael addition reactivity of this compound with biological nucleophiles.
The Influence of the Chlorinated Aromatic Ring
The presence of a chlorine atom on the phenyl ring introduces hazards related to both the parent molecule and its potential decomposition products. Halogenated aromatic compounds can be persistent in the environment and may exhibit toxicity.[11] Of significant concern are the hazardous byproducts that can be generated during thermal decomposition (e.g., in a fire or improper incineration), which can include hydrogen chloride (HCl), carbon monoxide (CO), and potentially more toxic chlorinated aromatic compounds like polychlorinated biphenyls (PCBs) or dioxins under certain conditions.[2][12][13]
Safe Handling and Personal Protective Equipment (PPE)
Given the irritant nature of the compound and the lack of comprehensive toxicity data, a stringent approach to exposure control is mandatory.[2]
Engineering Controls
-
Ventilation: All handling of this compound, particularly when heated or if aerosolization is possible, must be conducted in a well-ventilated area. A certified chemical fume hood is the standard for protecting against respiratory exposure.[14]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent skin, eye, and respiratory exposure.
Caption: Essential Personal Protective Equipment (PPE) for handling this compound.
In-Depth Glove Selection:
The choice of glove material is critical. This compound is both an ester and a halogenated aromatic hydrocarbon.
-
Nitrile Gloves: Often used as a general-purpose lab glove, nitrile offers good resistance to oils and some acids but performs poorly against many esters and halogenated hydrocarbons.[8][15] Therefore, standard nitrile gloves are not recommended for prolonged contact. They may be acceptable for incidental contact only, followed by immediate removal and hand washing.
-
Butyl Rubber: This material provides excellent resistance to esters and ketones.[8][16] It is a highly recommended choice for handling this compound.
-
Viton®: Offers excellent resistance to aromatic and chlorinated solvents.[17] While expensive, it provides a high level of protection.
-
Silver Shield®/4H®: These laminate gloves are resistant to a very broad spectrum of chemicals and are an excellent choice, especially when dealing with unknowns or mixtures.[17]
Protocol for Glove Use:
-
Inspect: Always inspect gloves for tears or punctures before use.[4]
-
Donning: Don gloves before handling the primary container.
-
Doffing: Use a proper removal technique (without touching the outer surface with bare skin) to avoid cross-contamination.[4]
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional protocols. Do not reuse disposable gloves.
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Container: Store in a tightly sealed, properly labeled container.[7] Amber glass is recommended to protect from light.[7]
-
Environment: Keep in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and acid chlorides/anhydrides.[2][4] Contact with bases can promote hydrolysis of the ester, while strong acids could potentially react with the alkene.
Emergency Procedures: A Step-by-Step Guide
Prompt and correct action during an emergency can significantly mitigate harm.
Spill Response Protocol
This protocol is for minor incidental spills that can be handled safely by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess: Evaluate the extent of the spill and ensure you are not putting yourself at risk.
-
PPE: Don appropriate PPE, including, at a minimum, safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., Butyl rubber).
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb: Slowly add the absorbent material to the spill, working from the outside in.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. Use non-sparking tools if the material is in a flammable solvent.[14]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, cleaning cloths) as hazardous chemical waste.
-
Report: Report the incident to your supervisor and/or Environmental Health & Safety department as per your institution's policy.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[2]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Disposal of this compound Waste
The disposal of halogenated organic waste is strictly regulated due to its potential to form persistent and toxic byproducts if not handled correctly.
Guiding Principles for Disposal
-
Classification: All waste containing this compound (pure substance, contaminated labware, spill cleanup materials) must be classified as hazardous chemical waste.[2] Consult US EPA guidelines (40 CFR 261.3) and local regulations for proper classification.[2]
-
Segregation: Keep halogenated waste streams separate from non-halogenated organic waste to facilitate proper disposal and prevent the unnecessary generation of mixed hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 4-chlorocinnamate
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of Ethyl 4-chlorocinnamate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary method described is the Fischer-Speier esterification of 4-chlorocinnamic acid with ethanol, utilizing a strong acid catalyst. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, safety protocols, and characterization techniques. Alternative synthetic routes, including the Wittig and Heck reactions, are also briefly discussed to provide a broader context for synthetic strategy.
Introduction: The Significance of this compound
This compound is a cinnamic acid ester derivative with significant applications in organic synthesis. Its structural motif, featuring a substituted aromatic ring and an α,β-unsaturated ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Notably, derivatives of cinnamic acid have demonstrated a broad spectrum of pharmacological activities, including antimicrobial properties.[1] The synthesis of esters from 4-chlorocinnamic acid is a key step in developing novel compounds for antimicrobial research and drug development.[1]
This guide will focus on the Fischer esterification, a classic and cost-effective method for producing esters from carboxylic acids and alcohols.[2][3] This acid-catalyzed reaction is an equilibrium process, and the protocol herein is optimized to drive the reaction towards the desired product.[4][5][6]
Reaction Scheme & Mechanism
The synthesis of this compound from 4-chlorocinnamic acid and ethanol proceeds via a Fischer esterification reaction, catalyzed by a strong acid such as sulfuric acid (H₂SO₄).
Overall Reaction:
4-chlorocinnamic acid + Ethanol ⇌ this compound + Water
The mechanism of the Fischer esterification is a reversible, multi-step process that falls under the category of nucleophilic acyl substitution.[7]
The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[4][7]
-
Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][7]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]
To favor the formation of the product, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[4][5]
Experimental Protocol: Fischer Esterification
This protocol provides a detailed, step-by-step method for the synthesis of this compound.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-chlorocinnamic acid | ≥98% | Commercially Available | |
| Ethanol, anhydrous | ≥99.5% | Commercially Available | Used in excess as both reactant and solvent. |
| Sulfuric acid, concentrated | 95-98% | Commercially Available | Corrosive! Handle with extreme care. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Laboratory prepared | Used for neutralization. |
| Brine (saturated NaCl solution) | Laboratory prepared | Used for washing. | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | Drying agent. | |
| Ethyl acetate | Reagent grade | Commercially Available | Extraction solvent. |
| Hexane | Reagent grade | Commercially Available | For purification. |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
Step-by-Step Synthesis Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorocinnamic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents). The ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 3-24 hours.[1] The reaction time can vary depending on the scale and specific conditions.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[1] The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
-
Work-up - Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Repeat the washing until the evolution of CO₂ gas ceases.
-
Washing: Subsequently, wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[8]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the structure. The expected signals for (E)-Ethyl 4-chlorocinnamate in CDCl₃ are approximately δ 7.65 (d, 1H), 7.47 (d, 2H), 7.37 (d, 2H), 6.42 (d, 1H), 4.28 (q, 2H), and 1.35 (t, 3H).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=O stretch for the ester at approximately 1708 cm⁻¹ and a C=C stretch for the alkene at around 1635 cm⁻¹.[8]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₁₁H₁₁ClO₂, MW: 210.66 g/mol ).[9]
-
Melting Point: The reported melting point for this compound is 49-51 °C.[10]
Alternative Synthetic Routes
While Fischer esterification is a common method, other synthetic strategies can also be employed to synthesize this compound.
Wittig Reaction
The Wittig reaction is a versatile method for forming alkenes.[11][12] this compound can be synthesized by reacting 4-chlorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane.[13] This reaction is known for its reliability in forming carbon-carbon double bonds.[11][14]
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[15][16] this compound can be synthesized by the Heck reaction of 4-chloro-iodobenzene or 4-bromochlorobenzene with ethyl acrylate in the presence of a palladium catalyst and a base.[8][9]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Fume Hood: All manipulations involving volatile organic solvents and corrosive acids should be performed in a well-ventilated chemical fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It can cause severe burns. Handle with extreme caution and add it slowly to other solutions to dissipate the heat generated.
-
Solvent Handling: Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the ethanol is anhydrous. |
| Loss of product during work-up. | Ensure complete extraction and be careful during phase separations. | |
| Product is an oil instead of a solid | Impurities present. | Purify the product using column chromatography. |
| Reaction does not proceed | Inactive catalyst. | Use fresh, concentrated sulfuric acid. |
| Insufficient heating. | Ensure the reaction is at a gentle reflux. |
Conclusion
The Fischer esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in organic synthesis and drug discovery. The alternative synthetic routes mentioned offer additional flexibility in experimental design.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
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Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
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Fischer esterification reaction. (n.d.). BYJU'S. Retrieved from [Link]
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019, April 23). PMC - NIH. Retrieved from [Link]
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A novel Heck reaction catalyzed by Co hollow nanospheres in ligand-free condition. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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How to handle thionyl chloride? (n.d.). Tradeindia. Retrieved from [Link]
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Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. Retrieved from [Link]
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Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium. Retrieved from [Link]
-
Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
- Preparation method of methyl p-chlorocinnamate. (n.d.). Google Patents.
-
Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of this compound. (2023, April 7). Chegg. Retrieved from [Link]
-
Experiment 9: Wittig Synthesis of Ethyl Cinnamate. (n.d.). UW-Madison Chemistry. Retrieved from [Link]
-
4-chlorocinnamic acid synthesis without distillation. (2019, July 18). Sciencemadness Discussion Board. Retrieved from [Link]
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Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. (n.d.). WebAssign. Retrieved from [Link]
-
A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]
-
Solved For the Wittig reaction, analyze the NMR and IR. (2024, February 4). Chegg.com. Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis method of ethyl 4-chloroacetoacetate. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. Retrieved from [Link]
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esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Retrieved from [Link]
-
A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF CINNAMIC ACID ESTERS. (2019, April 28). ASPIRE. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (2025, August 9). ResearchGate. Retrieved from [Link]
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Sonochemical Synthesis of Ethyl Cinnamate. (n.d.). SciSpace. Retrieved from [Link]
-
(PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. (2024, September 6). ResearchGate. Retrieved from [Link]
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The Strategic Utility of Ethyl 4-chlorocinnamate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Cinnamate Precursor
In the landscape of medicinal chemistry, the cinnamic acid scaffold is a recurring motif in a vast array of pharmacologically active molecules.[1] These compounds, found widely in nature, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[2][3] The strategic functionalization of this core structure is a cornerstone of drug discovery programs aiming to enhance potency, selectivity, and pharmacokinetic profiles. Ethyl 4-chlorocinnamate emerges as a particularly valuable precursor in this context. Its structure combines three key features for synthetic diversification: an ethyl ester, an α,β-unsaturated system, and a chlorinated phenyl ring. The chlorine atom, in particular, serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are frequently found in modern therapeutics.[4] This guide provides an in-depth exploration of this compound as a precursor, detailing field-proven protocols for its conversion into key structural classes of bioactive molecules and explaining the chemical principles that underpin these transformations.
Core Applications and Synthetic Pathways
This compound is a gateway to several important classes of compounds. The primary routes of derivatization leverage the reactivity of the aryl chloride and the α,β-unsaturated ester system. The two most powerful and widely used transformations for the aryl chloride are the Suzuki-Miyaura and the Heck cross-coupling reactions. Additionally, the conjugated system is primed for cyclization reactions to form key heterocyclic structures like pyrazolines.
Caption: Synthetic utility of this compound.
Application I: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a paramount tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals.[5] The reaction couples an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium complex. This compound, despite having a relatively less reactive C-Cl bond compared to C-Br or C-I, can be effectively coupled using modern catalyst systems that employ bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. The resulting biaryl propenoates are precursors to a variety of bioactive molecules, including analogs of combretastatin, a potent tubulin polymerization inhibitor.[3][6]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize ethyl (E)-3-(biphenyl-4-yl)acrylate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (2 mol%) and SPhos ligand (4 mol%). The use of a robust ligand like SPhos is crucial for activating the C-Cl bond.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The water is essential for the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl (E)-3-(biphenyl-4-yl)acrylate.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | ~85-95% | Adapted from[5] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | ~90% | Adapted from[7] |
| 3-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | ~75-85% | Adapted from[5] |
Application II: Synthesis of Stilbene-like Structures via Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at an sp² carbon.[4][8] For this compound, this reaction allows for the introduction of various substituents onto the β-carbon of the acrylate moiety, leading to the formation of trisubstituted alkenes and stilbene-like structures. These products are valuable intermediates for various therapeutic agents. The reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst.
Protocol 2: Heck Reaction of this compound with Styrene
Objective: To synthesize ethyl (E)-3-(4-chlorophenyl)-5-phenylpenta-2,4-dienoate.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Sealed reaction tube or microwave vial
Step-by-Step Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under an inert atmosphere, add anhydrous DMF, triethylamine (1.5 equiv), and styrene (1.2 equiv) via syringe.
-
Reaction Execution: Securely seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours. Alternatively, microwave irradiation (e.g., 140 °C for 30 minutes) can significantly reduce reaction time.[1][2] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the product.
Data Presentation: Representative Heck Reaction Yields
| Aryl Halide | Alkene | Catalyst System | Base | Yield (%) | Reference |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | 96% | [1] |
| 4-Iodoacetophenone | n-Butyl acrylate | Pd/C | Et₃N | 92% | Adapted from[8] |
| 4-Chlorotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | ~70-80% | Adapted from[4] |
Application III: Synthesis of Bioactive Pyrazolines
Pyrazolines are five-membered nitrogen-containing heterocycles that form the core of many compounds with antimicrobial, anti-inflammatory, and anticancer activities.[9] One common synthetic route involves the reaction of an α,β-unsaturated carbonyl compound with hydrazine. The α,β-unsaturated system of this compound can undergo a Michael addition with hydrazine, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring.
Protocol 3: Synthesis of a 4-Chlorophenyl-Substituted Pyrazoline
Objective: To synthesize ethyl 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (N₂H₄·H₂O, 1.5 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Workflow Diagram:
Caption: Experimental workflow for pyrazoline synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 equiv) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction involves an initial Michael addition of hydrazine to the β-carbon, followed by intramolecular cyclization onto the ester carbonyl.
-
Monitoring: Monitor the disappearance of the starting material using TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to afford the pure pyrazoline derivative.[10]
Biological Context: Pyrazolines and the NF-κB Signaling Pathway
Many anti-inflammatory drugs exert their effects by modulating key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[2] Cinnamic acid derivatives and their heterocyclic analogs, such as pyrazolines, have been shown to inhibit this pathway. By preventing the phosphorylation of IκB, they block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6.
Caption: Mechanism of NF-κB pathway inhibition.
Data Presentation: Antimicrobial Activity of Cinnamate-Derived Compounds
| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |
| 4-Chlorocinnamate Esters | Candida species | MIC: 0.024 - 0.13 µmol/mL | [11][12] |
| Cinnamide Derivatives | S. aureus | MIC: 458 - 551 µM | [13] |
| Pyrazoline Derivatives | Gram-positive bacteria | MIC: 4 - 128 µg/mL | [14] |
| Pyrazoline Derivatives | hCA I / II enzymes | IC₅₀: ~18 - 88 nM | [15] |
Conclusion and Future Outlook
This compound is a cost-effective and synthetically tractable precursor for drug discovery. Its strategic importance lies in the orthogonal reactivity of its functional groups, allowing for sequential or targeted modifications. The palladium-catalyzed cross-coupling reactions of the aryl chloride moiety provide reliable access to complex biaryl and stilbene-like structures, while the α,β-unsaturated system is an ideal template for constructing bioactive heterocycles like pyrazolines. The protocols detailed herein represent robust and validated methods for leveraging this precursor in the synthesis of compound libraries for screening and lead optimization. As the demand for novel therapeutics with diverse mechanisms of action continues to grow, the intelligent application of versatile building blocks like this compound will remain a critical component of successful drug discovery campaigns.
References
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Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2019). Biblio. [Link]
- De, P., Baltas, M., & Mondal, S. (2020). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
-
Lima, W. G., de Alvarenga, E. R., & da Silva, M. A. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]
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Allen, C. F. H., & Bell, A. (1946). Carbazic acid, ethyl ester. Organic Syntheses, 26, 33. [Link]
- Heck, R. F. (1968). The Palladium-Catalyzed Vinylation of Organic Halides. Journal of the American Chemical Society.
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Synthesis of pyrazolines from hydrazine hydrate, and evaluation by antiinflammatory activity. (n.d.). IRJMETS. [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). ResearchGate. [Link]
-
Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Kasparian, A. O., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences. [Link]
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Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (2022). Gutenberg Open Science. [Link]
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Harras, M. C. F., et al. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of pyrazolines from hydrazine hydrate, and evaluation by antiinflamm
-
Petrova, J. V., Kukushkin, M. E., & Beloglazkina, E. K. (2023). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. ACS Omega. [Link]
-
(a) IC50 values for novel pyrazoline derivatives (P1–7) against hCA I... (n.d.). ResearchGate. [Link]
- Kumaraswamy, D., & Prashanth, D. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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-
Heck reactions of aryl halides and n-butyl acrylate a. (n.d.). ResearchGate. [Link]
-
Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. (2018). Molecules. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]
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1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2023). MDPI. [Link]
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A total of 1,3-dipolar cycloaddition reactions of nitrile imines to (a)... (n.d.). ResearchGate. [Link]
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da Silva, A. F. A., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics. [Link]
- Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzo
-
Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. (2024). MDPI. [Link]
- Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. (2011). The Royal Society of Chemistry.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-6-ethyl-2-phenylpyrimidine. (n.d.). BenchChem.
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Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. (2018). ResearchGate. [Link]
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Introduction: The Versatility of Ethyl 4-chlorocinnamate as a Synthetic Building Block
An In-Depth Guide to the Application of Ethyl 4-chlorocinnamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This compound is an α,β-unsaturated ester that serves as a highly versatile and valuable precursor in modern synthetic organic chemistry.[1][2] Its structure, featuring an electron-deficient double bond (a Michael acceptor system) and a reactive ester moiety, makes it an ideal starting material for constructing a wide array of complex molecules. The presence of a chlorine atom on the phenyl ring further provides a site for subsequent functionalization, enhancing its synthetic utility.
This guide focuses on the pivotal role of this compound as a chalcone analogue. Chalcones, or α,β-unsaturated ketones, are renowned intermediates for the synthesis of numerous nitrogen- and oxygen-containing heterocyclic compounds, many of which form the core scaffolds of pharmacologically active agents.[3][4][5][6] The general strategy involves the initial conversion of this compound into a suitable chalcone-type intermediate, which then undergoes cyclization reactions with various binucleophiles. This document provides detailed protocols and mechanistic insights into the synthesis of key heterocyclic families—pyrazoles, isoxazoles, and pyrimidines—leveraging this powerful synthetic strategy.
Core Synthetic Pathways: From Cinnamate to Heterocycle
The primary utility of this compound in this context is its function as an electrophilic three-carbon (C-C-C) synthon. The reaction pathways typically begin with the transformation of the ester into a more reactive α,β-unsaturated ketone (a chalcone). However, in many syntheses, the cinnamate ester itself can react with potent nucleophiles or participate in cycloaddition reactions. The most common transformations involve condensation reactions with dinucleophilic reagents, leading to the formation of stable five- or six-membered rings.
The diagram below illustrates the central role of the chalcone intermediate, derived from precursors like this compound, in branching pathways to diverse heterocyclic systems.
Caption: General workflow for heterocyclic synthesis from a cinnamate precursor.
Synthesis of Pyrazoline and Pyrazole Derivatives
Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] The most prominent method for their synthesis involves the cyclocondensation reaction of a chalcone with hydrazine or its derivatives.[6][8]
Expertise & Causality: Mechanistic Insight
The reaction proceeds via a two-step mechanism. First, the hydrazine nitrogen performs a nucleophilic Michael addition to the β-carbon of the α,β-unsaturated carbonyl system. This is the key bond-forming step that establishes the core structure. The choice of an acidic catalyst, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, further activating the α,β-unsaturated system towards nucleophilic attack. Following the Michael addition, an intramolecular cyclization occurs via the attack of the second nitrogen atom of hydrazine onto the carbonyl carbon, followed by dehydration to yield the stable dihydropyrazole (pyrazoline) ring.[9]
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Application Notes: Ethyl 4-chlorocinnamate as a Versatile Synthon for Modern Agrochemicals
Introduction
In the landscape of modern agrochemical research and development, the identification of versatile and efficient chemical building blocks is paramount. Ethyl (E)-3-(4-chlorophenyl)prop-2-enoate, commonly known as ethyl 4-chlorocinnamate, has emerged as a synthon of significant interest.[1][2] Its structure, featuring an α,β-unsaturated ester system, a reactive double bond, and a strategically positioned chlorine atom on the phenyl ring, provides multiple handles for chemical modification. This unique combination of functional groups allows for the construction of diverse molecular architectures, making it a valuable precursor for a new generation of fungicides, insecticides, and other crop protection agents.[1][3] This document serves as a technical guide for researchers, outlining the properties, synthesis, and key applications of this compound in the synthesis of high-performance agrochemicals.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis and for ensuring laboratory safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 24393-52-0 | [4][5] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [4][6] |
| Molecular Weight | 210.66 g/mol | [4][6] |
| Appearance | White to pale yellow solid/liquid | [1] |
| Melting Point | 49-51 °C | [5][7] |
| Boiling Point | 136-137 °C at 0.8 Torr | [5][7] |
| Density | ~1.177 - 1.2 g/cm³ | [5][7] |
| Flash Point | ~151.9 °C | [7][8] |
| Solubility | Not specified, generally soluble in organic solvents. | [4] |
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is crucial to avoid breathing dust, fumes, or vapors.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical-resistant safety goggles or glasses, and a lab coat.[4][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] If irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][9]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[4][9]
Synthesis of this compound: A Standard Protocol
The most common and efficient method for synthesizing this compound is the Wittig reaction, which involves the reaction of 4-chlorobenzaldehyde with a stabilized phosphorus ylide.[3][11] This reaction is highly reliable and generally provides the trans-(E)-isomer as the major product due to the thermodynamic stability of the intermediate.
Protocol 1: Synthesis via Wittig Reaction
This protocol is based on established literature procedures.[11]
Objective: To synthesize this compound from 4-chlorobenzaldehyde.
Materials:
-
4-chlorobenzaldehyde
-
(Carboethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)
-
Toluene, anhydrous
-
Hexane
-
Ethyl acetate (EtOAc)
-
5% Palladium on Carbon (Pd/C) (Note: This is for a subsequent reduction step mentioned in the source, not for the primary synthesis).
-
Celite
Procedure:
-
Combine 4-chlorobenzaldehyde (1.0 eq) and (carboethoxymethylene)triphenylphosphorane (1.05 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous toluene to the flask to create a solution or suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to approximately one-third of the original volume.
-
Add hexane to the concentrated mixture to precipitate the triphenylphosphine oxide byproduct.
-
Stir the resulting slurry at room temperature for several hours or leave overnight to ensure complete precipitation.[11]
-
Filter the mixture to remove the solid triphenylphosphine oxide, rinsing the solid with additional hexane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation (b.p. 130°C at 0.5 mm Hg) or column chromatography on silica gel.[11]
Causality and Insights: The use of a stabilized ylide like (carboethoxymethylene)triphenylphosphorane is key to the success of this reaction. Stabilized ylides are less reactive than their non-stabilized counterparts, leading to a more controlled reaction that selectively forms the thermodynamically favored E-alkene. The precipitation with hexane is an effective purification step as the non-polar triphenylphosphine oxide is insoluble in it, while the desired ester remains in solution.
Caption: Wittig reaction workflow for synthesizing this compound.
Applications in Agrochemical Synthesis
The true value of this compound lies in its utility as a scaffold for creating biologically active molecules.
Fungicide Development: A Precursor to Strobilurin Analogs
Strobilurins are a highly successful class of fungicides that act by inhibiting mitochondrial respiration in fungi.[12] A common structural motif in many synthetic fungicides, including the strobilurin pyraclostrobin, is a substituted phenyl ring.[13] The 4-chlorophenyl group provided by this compound is a critical pharmacophore in this context. While not always a direct precursor in patented industrial syntheses, its structure provides the essential framework for developing novel strobilurin analogs.[12][14] The ester and alkene functionalities can be elaborated to build the rest of the fungicidal molecule.
Research into novel strobilurins often involves designing and synthesizing analogs with different substituents to overcome resistance and improve efficacy.[12][15] this compound serves as an ideal starting point for generating a library of such candidates.
Caption: Workflow for generating agrochemical candidates from this compound.
Insecticide and Acaricide Development
Cinnamic acid derivatives have demonstrated notable insecticidal and acaricidal properties.[16][17] Studies have shown that ethyl cinnamate derivatives, including those with substitutions on the phenyl ring, are effective against various pests. Specifically, this compound (referred to as p-chlorocinnamate ester) has shown significant larvicidal activity against the mosquito vector Aedes aegypti.[8]
Table 2: Reported Bioactivity of Cinnamate Derivatives
| Compound | Target Organism | Bioactivity Metric | Result | Source |
| This compound | Aedes aegypti (larvae) | LC₅₀ | 8.3 µg/mL | [8] |
| Various Ethyl Cinnamates | Psoroptes cuniculi (mite) | LC₅₀ | Varies (29.8 - 119.0 µg/mL) | [16] |
Structure-Activity Relationship (SAR) Insights: Research on cinnamate derivatives against the mange mite Psoroptes cuniculi revealed that while the introduction of a chloro group reduced activity compared to nitro-substituted analogs, the overall class of compounds showed significant potential.[16] Conversely, for Aedes aegypti larvae, the p-chloro substituted ester was highly effective.[8] This highlights a key principle in agrochemical development: the biological activity of a compound is highly dependent on the specific target pest. The ease of modifying this compound allows researchers to rapidly explore this chemical space to optimize activity for a desired target.
Key Synthetic Transformations: Protocols for Derivatization
The reactivity of the ester and the α,β-unsaturated system allows for a wide range of follow-on chemistry.
Protocol 2: General Procedure for Epoxidation of the Alkene
Epoxidation of the double bond creates a highly reactive epoxide intermediate, which can be opened by various nucleophiles to install new functional groups, adding complexity and chirality.
Objective: To synthesize ethyl 2,3-epoxy-3-(4-chlorophenyl)propanoate.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude epoxide by column chromatography on silica gel.
Self-Validation: The successful removal of acidic byproducts can be confirmed by checking the pH of the final brine wash. The disappearance of the starting material spot and the appearance of a new, more polar spot on TLC indicates the formation of the epoxide product.
Protocol 3: General Procedure for Michael Addition
The electron-deficient double bond is susceptible to conjugate addition (Michael addition) by a wide variety of nucleophiles (e.g., amines, thiols, enolates), which is a powerful C-C and C-heteroatom bond-forming reaction.
Objective: To perform a conjugate addition of a nucleophile to this compound.
Materials:
-
This compound
-
A suitable nucleophile (e.g., piperidine, thiophenol)
-
A suitable solvent (e.g., ethanol, THF, acetonitrile)
-
A suitable base (if required, e.g., triethylamine, DBU)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1.1 - 2.0 eq). If the nucleophile requires activation, add the base (catalytic or stoichiometric amount).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench with saturated ammonium chloride solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise Note: The choice of solvent and base is critical. For amine additions, often no external base is needed. For less reactive nucleophiles like thiols or carbon nucleophiles, a non-nucleophilic base is required to generate the active nucleophile without competing in the reaction. The reaction's success is predicated on the nucleophile preferentially attacking the β-carbon of the unsaturated system rather than the ester carbonyl.
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Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
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This compound CAS 24393-52-0. Shanghai Talent Chemical Co.,Ltd.
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This compound | 24393-52-0. Benchchem.
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The Role of Ethyl 4-Chloroacetoacetate in Modern Agrochemicals. Dakenchem.
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This compound (cas 24393-52-0) SDS/MSDS download. Guidechem.
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SAFETY DATA SHEET. Fisher Scientific.
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This compound. Chongqing Chemdad Co., Ltd.
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Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. PubMed.
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Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed.
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Synthesis and Characterization of Stimuli-Responsive Poly(2-dimethylamino-ethylmethacrylate)-Grafted Chitosan Microcapsule for Controlled Pyraclostrobin Release. NIH.
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Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control. NIH.
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24393-52-0 | this compound. Key Organics.
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This compound. Sigma-Aldrich.
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This compound CAS#: 24393-52-0. ChemicalBook.
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Synthesis and fungicidal activity of 3,4-dichloroisothiazole based strobilurins as potent fungicide candidates. SciSpace.
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Design, synthesis and fungicidal activity of 3,4-dichloroisothiazolocoumarin-containing strobilurins. PubMed.
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Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation. PubMed.
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Protocol for antifungal susceptibility testing of Ethyl 4-chlorocinnamate
Topic: Protocol for Antifungal Susceptibility Testing of Ethyl 4-chlorocinnamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of novel therapeutic agents. Cinnamic acid derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[1][2] This application note provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound, a specific cinnamic acid ester, against common fungal pathogens. The methodology is synthesized from the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of a natural product-derived compound.[3][4][5][6] We offer a step-by-step guide from stock solution preparation to minimum inhibitory concentration (MIC) determination, explain the scientific rationale behind key steps, and provide templates for data presentation.
Introduction: The Scientific Rationale
This compound belongs to the family of cinnamic acid esters, which are known for a broad spectrum of pharmacological activities.[1][7] Studies on related compounds suggest that their mechanism of action may involve the disruption of the fungal cell membrane by targeting ergosterol or inhibiting key enzymes like 14α-demethylase and benzoate 4-hydroxylase (CYP53).[8][9]
Determining the Minimum Inhibitory Concentration (MIC) is the cornerstone of antifungal susceptibility testing (AFST).[4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is crucial for:
-
Screening and Discovery: Identifying novel compounds with potential therapeutic value.
-
Mechanism of Action Studies: Providing a baseline for further investigation into how a compound inhibits fungal growth.
-
Lead Optimization: Comparing the potency of structurally related compounds in drug development pipelines.
The broth microdilution method is the internationally accepted reference standard for AFST due to its reproducibility and conservation of materials.[3][10] This protocol adapts the CLSI M27 and EUCAST methodologies for testing this compound, addressing specific challenges such as the compound's low aqueous solubility.[11][12]
Materials and Reagents
-
This compound (CAS: 24393-52-0)[13]
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Glucose
-
Sterile, U-bottom 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum counting
-
Standard antifungal agents for control (e.g., Fluconazole, Amphotericin B)
Experimental Workflow Overview
The entire protocol, from preparation to data analysis, follows a systematic workflow to ensure consistency and accuracy.
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- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
High-Yield Synthesis of Ethyl 4-chlorocinnamate: A Senior Application Scientist's Guide
Abstract
This comprehensive application note provides detailed protocols and expert insights into the high-yield synthesis of Ethyl 4-chlorocinnamate, a key intermediate in the development of pharmaceuticals and other fine chemicals. This guide is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of prominent synthetic strategies, including the Wittig reaction, Heck coupling, and Claisen-Schmidt condensation. Each protocol is presented with a focus on maximizing yield and purity, underpinned by a thorough discussion of the reaction mechanisms and safety considerations.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis, primarily owing to its substituted α,β-unsaturated ester moiety. This structural motif is a precursor to a wide array of more complex molecules, including anti-inflammatory agents, antimicrobials, and components of sunscreens.[1] The presence of a chlorine atom on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions, thereby expanding its synthetic utility. The demand for efficient and scalable methods for the synthesis of this compound is therefore of paramount importance in both academic and industrial research. This guide provides a critical evaluation of three robust synthetic routes, enabling researchers to select the most appropriate method based on their specific laboratory capabilities and project requirements.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and the reaction conditions. Here, we compare three of the most effective methods: the Wittig reaction, the Heck coupling, and the Claisen-Schmidt condensation.
| Methodology | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Wittig Reaction | 4-chlorobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Stabilized ylide | 80-95% | High stereoselectivity for the (E)-isomer, mild reaction conditions, reliable. | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. |
| Heck Coupling | 4-bromochlorobenzene or 4-iodochlorobenzene, Ethyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Triethylamine) | 70-90% | Good functional group tolerance, direct C-C bond formation. | Requires a palladium catalyst which can be expensive, potential for catalyst poisoning. |
| Claisen-Schmidt Condensation | 4-chlorobenzaldehyde, Ethyl acetate | Strong base (e.g., Sodium ethoxide) | 60-85% | Cost-effective starting materials and reagents. | Can be prone to side reactions, may require careful control of reaction conditions to avoid self-condensation of the ester. |
Detailed Application Protocols
Protocol 1: Wittig Reaction for High-Yield (E)-Ethyl 4-chlorocinnamate
The Wittig reaction is a highly reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2][3] The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, strongly favors the formation of the thermodynamically more stable (E)-isomer of the product.[4] This protocol has been optimized for high yield and ease of purification.
Reaction Scheme:
Sources
Application Note: Purification of Crude Ethyl 4-chlorocinnamate by Recrystallization
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
Ethyl 4-chlorocinnamate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its purity is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The Wittig reaction, a common route for the synthesis of this compound, often yields a crude product contaminated with unreacted starting materials like 4-chlorobenzaldehyde, the phosphonium salt, and triphenylphosphine oxide, a significant byproduct.[1][2][3] Recrystallization stands as a robust and scalable purification technique to eliminate these impurities, leveraging differences in solubility to isolate the desired compound in a highly pure crystalline form.[4][5][6][7] This application note provides a comprehensive guide to the principles, solvent selection, and a detailed protocol for the recrystallization of crude this compound.
The Principle of Recrystallization: A Thermodynamic Drive Towards Purity
Recrystallization is a purification technique founded on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[5][7] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4][8] As this solution is gradually cooled, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The impurities, ideally, remain dissolved in the solvent (mother liquor) due to their lower concentration or higher solubility.[6][8] The success of this technique hinges on the careful selection of a solvent that exhibits a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at low temperatures.[4][5][9]
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for the purification of this compound should meet the following criteria:
-
High Solubilizing Power at Elevated Temperatures: The solvent must effectively dissolve the crude this compound at or near its boiling point to ensure complete dissolution of the desired product.[4][5][9]
-
Low Solubilizing Power at Ambient or Lower Temperatures: Upon cooling, the solvent's ability to dissolve this compound should decrease significantly, promoting high recovery of the purified crystals.[4][5][9]
-
Favorable Impurity Solubility Profile: The common impurities from the Wittig synthesis, particularly triphenylphosphine oxide, should either be highly soluble in the cold solvent or sparingly soluble in the hot solvent to allow for their removal.
-
Chemical Inertness: The solvent must not react with this compound.[4][9]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[4]
-
Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]
For this compound, which possesses an ester functional group and an aromatic ring, a moderately polar solvent is generally a good starting point.[10] A common and effective solvent system for the recrystallization of cinnamic acid esters is a mixture of ethanol and water.[11] Ethanol will dissolve the ester at elevated temperatures, and the gradual addition of water, a poorer solvent for the organic ester, will induce crystallization upon cooling.
Solvent Screening Data for this compound
| Solvent System | Solubility at Room Temperature (25°C) | Solubility at Boiling Point | Observations |
| Ethanol | Soluble | Very Soluble | Good dissolving power, but may lead to lower recovery if used alone. |
| Water | Insoluble | Insoluble | Acts as an anti-solvent. |
| Ethanol/Water (e.g., 9:1 v/v) | Sparingly Soluble | Soluble | A promising mixed-solvent system for controlled crystallization. |
| Isopropanol | Sparingly Soluble | Soluble | A potential alternative to ethanol. |
| Hexane | Insoluble | Sparingly Soluble | Can be used as an anti-solvent or for washing. |
| Toluene | Soluble | Very Soluble | May be too good of a solvent, leading to poor recovery. |
Based on preliminary screening, an ethanol/water mixed solvent system is recommended for the recrystallization of crude this compound.
Experimental Protocol: A Step-by-Step Guide to Purification
This protocol outlines the purification of crude this compound on a laboratory scale.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Beakers
-
Ice bath
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, heat ethanol (e.g., 50 mL) to near boiling.
-
Add the minimum amount of hot ethanol to the crude solid while stirring to dissolve it completely.[6] Keep the solution at a gentle boil.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the solute).
-
Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was added or insoluble impurities are present):
-
Perform a hot gravity filtration using a fluted filter paper and a pre-warmed funnel to remove the activated charcoal or any other insoluble materials.[11] This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Reheat the filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any residual mother liquor adhering to the crystal surface.[4][6]
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The melting point of pure this compound is 49-51 °C.[12][13][14]
-
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.[8] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solute is too impure. | - Reheat the solution to dissolve the oil, then add more of the better solvent (ethanol) and cool again slowly.- Try a different solvent system with a lower boiling point. |
| Low recovery of crystals | - Too much solvent was used.- The cooling period was too short.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.[6] |
| Colored crystals | The colored impurity is co-crystallizing with the product. | - Use activated charcoal during the dissolution step.- A second recrystallization may be necessary. |
Mechanism of Purification: Crystal Lattice Formation and Impurity Exclusion
The purification process during recrystallization is a fascinating example of molecular self-assembly. As the saturated solution cools, the molecules of this compound begin to lose kinetic energy and arrange themselves into a highly ordered, three-dimensional crystal lattice. This process is thermodynamically favored as it represents a lower energy state.
The formation of a stable crystal lattice is a highly specific process. The molecules of the desired compound fit together in a repeating pattern, much like pieces of a puzzle. Impurity molecules, having a different size, shape, and polarity, do not fit well into this growing crystal lattice and are therefore excluded, remaining in the surrounding solution.
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High-Purity Isolation of Ethyl 4-chlorocinnamate: A Detailed Protocol for Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
Ethyl 4-chlorocinnamate is a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials. Achieving high purity of this compound is critical for downstream applications, necessitating a robust and reproducible purification methodology. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind experimental choices, from method development using Thin-Layer Chromatography (TLC) to post-purification analysis, ensuring a self-validating and efficient workflow for researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
The synthesis of this compound, often via Fischer esterification or Wittig-type reactions, can result in a crude mixture containing unreacted starting materials, by-products, and residual catalysts.[1][2] The structural similarity between the desired product and potential impurities, such as the corresponding cinnamic acid, necessitates a purification technique with high resolving power.
Column chromatography is a cornerstone technique for the purification of organic compounds on a preparative scale.[3][4] The method leverages the differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[4] For a moderately polar compound like this compound, normal-phase chromatography using silica gel is an exceptionally effective strategy. This guide provides the foundational principles and a step-by-step protocol to achieve >99% purity.
Principle of Separation: Exploiting Polarity
Normal-phase chromatography utilizes a polar stationary phase, typically silica gel (SiO₂), and a non-polar mobile phase (eluent).[3][5] Silica gel's surface is rich in silanol groups (Si-OH), making it highly polar. Separation is governed by the following principles:
-
Adsorption-Desorption: Polar compounds in the mixture form stronger hydrogen bonds and dipole-dipole interactions with the stationary phase, causing them to adsorb more strongly and move down the column more slowly.
-
Elution: Non-polar compounds have a greater affinity for the non-polar mobile phase and are eluted from the column more quickly.[4]
By carefully selecting a solvent system (mobile phase), a competitive equilibrium is established, allowing for the sequential elution of compounds based on their polarity. This compound, with its ester and chloro-aromatic functionalities, possesses moderate polarity, making it an ideal candidate for this technique.
Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and optimize the solvent system using Thin-Layer Chromatography (TLC).[3][5][6] TLC is a rapid, small-scale version of column chromatography that serves as an invaluable predictive tool.[7]
The key metric in TLC is the Retardation Factor (Rf) , which quantifies the movement of a compound.[6][8]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [8][9][10]
An ideal solvent system for column chromatography should yield an Rf value for the target compound (this compound) in the range of 0.25 to 0.35 .[3][11]
-
Why this Rf range? An Rf in this window ensures that the compound has sufficient interaction with the stationary phase to separate from less polar impurities (which will have a higher Rf) and is not so strongly adsorbed that it requires excessively large volumes of solvent to elute, which can lead to band broadening and poor separation from more polar impurities (which will have a lower Rf).[3][12]
Protocol: TLC Solvent System Optimization
-
Prepare TLC Plates: Using a pencil, gently draw a baseline about 0.5-1.0 cm from the bottom of a silica gel TLC plate.[3]
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Develop the Plate: Place a small amount of the chosen eluent (e.g., 10% Ethyl Acetate in Hexane) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.
-
Elute and Visualize: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm) and circle the visible spots.
-
Calculate Rf and Optimize: Calculate the Rf value for the spot corresponding to this compound. Adjust the polarity of the eluent by varying the ratio of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane) until the target Rf is achieved.[10][13]
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1.0 g of crude this compound. Adjustments to column size and solvent volume can be made for different scales.
Key Experimental Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size | Standard for flash chromatography, providing good resolution and flow characteristics. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | A common, effective, and cost-efficient solvent system.[14] The exact ratio must be determined by TLC. |
| Target Rf Value | 0.25 - 0.35 | Ensures optimal separation and efficient elution.[3][11] |
| Adsorbent to Sample Ratio | 30:1 to 50:1 by weight | A higher ratio is used for more difficult separations to ensure adequate surface area for interaction. |
| Column Dimensions | 2-3 cm diameter, 30-40 cm length | Appropriate for gram-scale purification. |
Step 1: Column Preparation (Slurry Packing)
The "slurry" or "wet packing" method is highly recommended as it minimizes the chances of air bubbles and channel formation, which can ruin a separation.[15][16]
-
Setup: Securely clamp a glass chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~0.5 cm) of sand.[17]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 40 g for 1 g of crude product). Add the optimized eluent while stirring with a glass rod to create a homogenous, pourable slurry. Stirring helps to release trapped air bubbles.[18][19]
-
Pack the Column: Add some eluent to the column. Using a powder funnel, pour the silica slurry into the column.[18] Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing and the release of any remaining air bubbles.[16]
-
Equilibrate: Once all the silica has been added, pass 2-3 column volumes of the eluent through the packed bed to ensure it is fully settled and equilibrated. Never allow the solvent level to drop below the top of the silica bed, as this will cause cracking and compromise the separation.
Step 2: Sample Preparation and Loading
For optimal separation, the sample must be loaded onto the column in a narrow, concentrated band. Dry loading is often superior to liquid loading, especially if the crude product has poor solubility in the eluent.[20][21]
-
Dissolve Sample: Dissolve the crude this compound (~1.0 g) in a minimum amount of a volatile solvent like dichloromethane or acetone.
-
Adsorb onto Silica: Add 2-3 g of fresh silica gel to the dissolved sample.[20]
-
Evaporate Solvent: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[20][22] This powder is your crude sample adsorbed onto silica.
-
Load the Column: Carefully add the dry sample-silica mixture to the top of the packed column. Gently tap the column to settle the powder into a flat, even layer.
-
Add Protective Layer: Carefully add a thin layer (~0.5 cm) of sand on top of the sample layer. This prevents disturbance of the sample band when adding fresh eluent.
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the eluent to the column, opening the stopcock to begin the flow. For flash chromatography, apply gentle positive pressure to the top of the column using a bellows or regulated air/nitrogen line to achieve a steady flow rate (e.g., 5-10 cm/min drop in solvent level).[23]
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL fractions).[23]
Step 4: Monitoring Fractions by TLC
It is essential to analyze the collected fractions to determine which ones contain the purified product.[24][25]
-
Spot Fractions: Using a multi-channel TLC plate, spot every second or third fraction. It is good practice to also spot the original crude mixture as a reference.[23][26]
-
Develop and Visualize: Develop the TLC plate using the same eluent system as the column. Visualize under UV light.
-
Identify and Combine: Fractions that show a single spot corresponding to the Rf of pure this compound should be combined in a larger, pre-weighed flask. Fractions containing mixtures of compounds can be set aside for re-purification if necessary.[24]
Post-Purification Workflow
Workflow Diagram
Caption: Workflow for this compound Purification.
Solvent Removal
The combined pure fractions are concentrated to yield the final product. A rotary evaporator (rotovap) is the standard apparatus for this purpose, as it allows for rapid and gentle removal of solvents under reduced pressure.[27][28][29]
-
Transfer the combined fractions to a round-bottom flask.
-
Secure the flask to the rotary evaporator.
-
Apply vacuum and begin rotation.
-
Partially immerse the flask in a heated water bath (typically 30-40°C for hexane/ethyl acetate). The reduced pressure lowers the boiling point of the solvents, allowing for efficient evaporation without degrading the sample.[30][31]
-
Continue until all solvent is removed and the pure, solid this compound remains.
Characterization
The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis. Published literature confirms the utility of NMR for characterizing cinnamic acid esters.[1][2]
References
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-
Wikipedia. (n.d.). Rotary evaporator. Retrieved from [Link]
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Asynt. (2022). What Is It? | Rotary Evaporator. Retrieved from [Link]
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JoVE. (2015). Video: Rotary Evaporation to Remove Solvent. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Rotary Evaporation. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
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Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography?. Retrieved from [Link]
- Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques.
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
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ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]
- Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Quora. (2021). How to prepare slurry for column chromatography. Retrieved from [Link]
-
BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. Retrieved from [Link]
-
Hawach. (2025). The Methods of Sample Loading in Flash Column. Retrieved from [Link]
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Reddit. (2023). Column chromatography discussion: dry-loading sample to column. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC?. Retrieved from [Link]
-
Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
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Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. Retrieved from [Link]
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ResearchGate. (2016). How do you differentiate fractions when running chromatography column?. Retrieved from [Link]
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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University of York. (n.d.). Running & identifying fractions. Retrieved from [Link]
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Chegg.com. (2017). Solved As an example of how TLC can be used to monitor the.... Retrieved from [Link]
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ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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Application Note: Quantitative Analysis of Ethyl 4-chlorocinnamate
Introduction
Ethyl 4-chlorocinnamate is a derivative of cinnamic acid, characterized by an ethyl ester group and a chlorine atom at the para-position of the phenyl ring.[1] Its molecular formula is C₁₁H₁₁ClO₂ and it has a molecular weight of 210.66 g/mol .[2][3] This compound serves as a valuable intermediate in synthetic organic chemistry and is investigated for potential pharmacological activities, including antimicrobial properties.[1][4] Accurate and reliable quantification of this compound is paramount for ensuring the purity of starting materials, monitoring reaction kinetics, performing quality control on final products, and conducting pharmacological studies.
This document provides a detailed guide to three robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. The protocols are designed to be self-validating, and the guide explains the scientific rationale behind key experimental choices, empowering researchers to adapt these methods to their specific laboratory contexts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the quantification of this compound in complex mixtures. The method's high resolution separates the analyte from impurities and reaction byproducts. This compound is a moderately non-polar molecule, making it ideally suited for retention on a non-polar stationary phase, such as C18. Its conjugated system, consisting of the phenyl ring and the α,β-unsaturated ester, acts as a strong chromophore, allowing for sensitive detection by UV spectrophotometry.[5] Published methods for similar cinnamate derivatives confirm the suitability of this approach.[6][7]
Experimental Protocol: RP-HPLC
1.1.1 Instrumentation and Reagents
-
System: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), this compound reference standard (>99% purity).
1.1.2 Standard & Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column blockage.[8]
1.1.3 Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides optimal retention and peak shape for the analyte on a C18 column. |
| Elution Mode | Isocratic | Simplifies the method and ensures run-to-run reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry.[9] |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak broadening. |
| Detection λ | 310 nm | Cinnamate derivatives exhibit maximum absorbance (λmax) near this wavelength, ensuring high sensitivity.[5] |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |
HPLC Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC.
Method Validation
Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The protocol should be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[9]
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | 10 - 200 µg/mL | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | ~0.001 µg/mL[6] |
| LOQ | Signal-to-Noise ≥ 10 | ~0.004 µg/mL[6] |
| Selectivity | No interference at analyte retention time | Peak is baseline resolved from matrix components. |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle & Rationale: Gas Chromatography is a powerful technique for analyzing thermally stable and volatile compounds. With a boiling point of 136-137 °C at reduced pressure, this compound is well-suited for GC analysis.[10] A Flame Ionization Detector (FID) is used due to its robustness, linearity, and universal response to organic compounds. This method is particularly useful for assessing purity and for quantifying the analyte in volatile organic matrices where HPLC may be less practical.
Experimental Protocol: GC-FID
2.1.1 Instrumentation and Reagents
-
System: Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
Column: A low-to-mid polarity capillary column, such as an HP-5 or SE-54 (e.g., 30 m x 0.25 mm x 0.25 µm).[11]
-
Reagents: Ethyl acetate (GC grade or equivalent high purity solvent), Helium or Nitrogen (high purity carrier gas), this compound reference standard (>99% purity).
2.1.2 Standard & Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Calibration Standards: Prepare calibration standards in the desired range (e.g., 25-500 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to bring the analyte concentration into the calibration range.
2.1.3 Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Start at 150°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min. | The temperature program ensures the analyte is eluted with good peak shape while separating it from potential impurities. |
| Detector Temp. | 300 °C (FID) | Prevents condensation of the analyte in the detector. |
GC-FID Workflow Diagram
Caption: Workflow for quantification of this compound by GC-FID.
Method Validation
Validation for the GC-FID method follows the same principles as HPLC.[12]
Table 2: Typical GC-FID Method Validation Parameters
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range | 25 - 500 µg/mL | - |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 3.0% | < 2.5% |
| LOD | - | ~5 µg/mL |
| LOQ | - | ~15 µg/mL |
| Selectivity | No co-eluting peaks from matrix | Analyte peak is well-resolved. |
UV-Visible Spectrophotometry
Principle & Rationale: UV-Visible spectrophotometry is a straightforward and rapid technique for quantifying a pure substance in a non-absorbing solvent. It operates on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. This method is ideal for quick concentration checks of relatively pure solutions of this compound. The strong UV absorbance of the cinnamate chromophore makes this a sensitive method, though it lacks the selectivity of chromatographic techniques.[5][13]
Experimental Protocol: UV-Vis
3.1.1 Instrumentation and Reagents
-
System: A double-beam UV-Visible spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Reagents: UV-grade ethanol or methanol, this compound reference standard (>99% purity).
3.1.2 Standard & Sample Preparation
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of this compound in ethanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 310 nm.[5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with ethanol.
-
Calibration Standards (1-20 µg/mL): Prepare a series of standards by diluting the stock solution with ethanol.
-
Sample Preparation: Dissolve the sample in ethanol to achieve a concentration that gives an absorbance reading within the linear range of the calibration curve (typically 0.1-1.0 AU).
3.1.3 Measurement Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Use ethanol as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Plot a calibration curve of Absorbance vs. Concentration.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
UV-Vis Workflow Diagram
Caption: Workflow for quantification of this compound by UV-Vis.
Data Presentation
The primary data output is a linear calibration curve.
Table 3: Example UV-Vis Calibration Data
| Concentration (µg/mL) | Absorbance at 310 nm (AU) |
|---|---|
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 8.0 | 0.625 |
| 12.0 | 0.930 |
| Linearity (r²) | 0.9998 |
Method Comparison and Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as sample complexity, required sensitivity, and available instrumentation.
Table 4: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
|---|---|---|---|
| Selectivity | Excellent | Very Good | Poor (susceptible to interference) |
| Sensitivity | Excellent | Good | Good |
| Sample Throughput | Moderate | Moderate | High |
| Primary Use Case | Quantification in complex mixtures, stability studies, purity analysis. | Purity analysis, quantification in volatile matrices. | Quick concentration check of pure solutions. |
| Limitations | Requires soluble, non-volatile samples. Higher solvent consumption. | Requires thermally stable, volatile samples. | Not suitable for mixtures. |
Conclusion
This guide details three validated methods for the quantitative analysis of this compound. RP-HPLC offers the best combination of selectivity and sensitivity, making it the method of choice for complex samples and regulatory submissions. GC-FID is a robust alternative for purity assessment and analysis in volatile matrices. UV-Visible Spectrophotometry serves as a rapid and cost-effective tool for the concentration measurement of pure samples. The selection of the most appropriate technique should be based on a thorough evaluation of the sample matrix, the required data quality, and the specific analytical goals.
References
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Chemdad Co., Ltd. (n.d.). This compound. Chemdad. Retrieved from [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 431-437. Retrieved from [Link]
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Qiu, Y., et al. (2007). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 387(2), 593-600. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Retrieved from [Link]
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Can, N. (1987). Capillary column gas chromatographic determination of ethyl carbamate in alcoholic beverages with confirmation by gas chromatography/mass spectrometry. Journal of the Association of Official Analytical Chemists, 70(4), 722-727. Retrieved from [Link]
- CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate. (2014). Google Patents.
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ResearchGate. (n.d.). Blank Chromatogram, Methanol (A), ethyl chloroformate (B). ResearchGate. Retrieved from [Link]
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Abbasi, K., et al. (2011). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 23(3), 1151-1154. Retrieved from [Link]
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de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Scientifica, 2019, 3941242. Retrieved from [Link]
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Chemsrc.com. (2021). This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.. Chemsrc. Retrieved from [Link]
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de F. S. Neves, B. R., et al. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling, 21(5), 127. Retrieved from [Link]
-
Lee, K. T., & Lee, J. H. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. Food Chemistry, 211, 770-775. Retrieved from [Link]
-
Suhartati, T. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-20. Retrieved from [Link]
-
Adianingsih, O. R., et al. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. Tropical Journal of Natural Product Research, 7(8), 3704-3708. Retrieved from [Link]
-
Wang, H., et al. (2018). Characterization of Ethyl Acetate and Trichloromethane Extracts from Phoebe zhennan Wood Residues and Application on the Preparation of UV Shielding Films. Molecules, 23(11), 2999. Retrieved from [Link]
-
Muchlisyam, et al. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Journal of Tropical Pharmacy and Chemistry, 5(4), 251-257. Retrieved from [Link]
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Docking studies of Ethyl 4-chlorocinnamate with target enzymes
Application Note & Protocol
Topic: In Silico Exploration of Ethyl 4-chlorocinnamate Binding Affinity with Pro-Inflammatory and Pro-Apoptotic Enzyme Targets
Introduction: Rationale and Application Scope
This compound (E4CC) is an ester derivative of cinnamic acid, a compound class known for a wide spectrum of biological activities. The structural simplicity and synthetic tractability of E4CC make it an attractive scaffold for potential therapeutic development. Computational molecular docking provides a powerful, resource-efficient methodology to predict the binding interactions between a small molecule (ligand), like E4CC, and a macromolecular target (receptor), typically a protein or enzyme.[1][2] This approach allows for the rapid screening of potential biological targets and the generation of hypotheses regarding the molecule's mechanism of action before undertaking extensive experimental validation.[3]
This guide provides a comprehensive protocol for performing molecular docking studies of E4CC against two key enzymes implicated in human disease:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[4][5] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[5][6]
-
B-cell lymphoma 2 (Bcl-2): A foundational member of the Bcl-2 family of proteins that act as key regulators of apoptosis (programmed cell death).[7] Overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers, enabling tumor cells to evade cell death and contributing to chemoresistance.[7][8]
By evaluating the binding affinity of E4CC with these targets, researchers can gain initial insights into its potential as an anti-inflammatory or anti-cancer agent, thereby guiding future lead optimization and in vitro testing.
Detailed Materials & Methodology
This protocol is designed around widely accessible, open-source software to ensure reproducibility. The primary tool utilized is PyRx , a virtual screening software that integrates AutoDock Vina for its docking engine and provides a user-friendly interface for the entire workflow.[9][10][11][12]
Required Software
-
PyRx Virtual Screening Tool: Provides an integrated environment for docking studies.[9][13]
-
Molecular Visualization Software: UCSF Chimera or PyMOL for structure inspection and analysis.
-
Chemical Structure Database Access: PubChem or similar database for obtaining ligand structures.
-
Protein Data Bank (PDB) Access: For retrieving target enzyme crystal structures.
Ligand Preparation: this compound (E4CC)
The accuracy of a docking study begins with a high-quality, energetically minimized ligand structure.
Protocol:
-
Obtain 3D Structure: Search for "this compound" in the PubChem database. Download the 3D conformer of the molecule in SDF (Structure-Data File) format.[13]
-
Energy Minimization: Import the SDF file into PyRx. The software utilizes Open Babel to automatically convert the structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand has realistic bond lengths and angles.[9]
-
File Format Conversion: PyRx will automatically convert the prepared ligand into the PDBQT file format. This format is required by AutoDock Vina and includes atomic coordinates, partial charges, and information on rotatable bonds.[14]
Target Enzyme Preparation
Proper protein preparation is critical for a meaningful docking simulation. This involves cleaning the crystal structure to remove non-essential components and preparing it for the docking algorithm.[15][16][17]
Protocol:
-
Select and Download PDB Structures:
-
For COX-2: Access the RCSB Protein Data Bank and search for a suitable human or murine COX-2 structure. A good choice is PDB ID: 1CX2 , which is a structure of murine cyclooxygenase-2 complexed with a selective inhibitor.[18][19]
-
For Bcl-2: Search the PDB for a human Bcl-2 structure. PDB ID: 1G5M or 6GL8 are suitable starting points, representing the protein's structure, which may be complexed with an inhibitor.[8][20][21]
-
Download the structures in PDB format.
-
-
Protein Cleanup using PyRx (or external tools like UCSF Chimera):
-
Load Protein: Open the downloaded PDB file in PyRx.
-
Remove Heteroatoms: Delete all non-essential molecules from the structure. This includes water molecules, co-crystallized ligands/inhibitors, and any buffer components or ions that are not structurally integral to the active site.[17][22] Rationale: Unless a water molecule is known to mediate a key interaction between the protein and its native ligand, it can sterically hinder the docking of a new compound.[22]
-
Add Hydrogens: Add polar hydrogens to the protein structure. Crystal structures often do not resolve hydrogen atoms, which are essential for calculating proper hydrogen bonding interactions.[23]
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is crucial for the scoring function to evaluate electrostatic interactions.[14]
-
Convert to PDBQT: PyRx will automatically handle the conversion of the cleaned protein into the PDBQT format required for Vina.[24]
-
Molecular Docking Workflow: AutoDock Vina within PyRx
The core of the experiment is the docking simulation, where AutoDock Vina explores possible binding poses of the ligand within a defined region of the protein.[25][26]
Protocol:
-
Load Prepared Molecules: Ensure both the prepared E4CC ligand and the target protein (COX-2 or Bcl-2) are loaded into the PyRx workspace and listed in the molecules tab.
-
Define the Binding Site (Grid Box Generation):
-
Select the protein molecule in the workspace.
-
The AutoDock Vina wizard in PyRx will display a bounding box (the "grid box"). This box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Crucial Step: Position and resize this box to encompass the entire active site of the enzyme. For PDB structures with a co-crystallized ligand, the most reliable method is to center the box on the position of that original ligand. This ensures the search is focused on the biologically relevant binding pocket.[26]
-
Expert Insight: The size of the grid box is a balance. Too small, and you might miss the optimal binding pose. Too large, and the search becomes computationally expensive and less accurate. A good starting point is a box that extends approximately 10-15 Å beyond the boundaries of the known active site residues.
-
-
Execute the Docking Run:
-
Select the prepared ligand (E4CC) and the target protein.
-
Navigate to the Vina Wizard tab in PyRx.
-
Initiate the docking calculation. AutoDock Vina will systematically evaluate multiple conformations ("poses") of the ligand within the defined grid box.[13]
-
The exhaustiveness parameter controls the computational effort of the search. A default value of 8 is often sufficient, but this can be increased for a more thorough (but slower) search.[26]
-
-
Protocol Validation (Self-Validating System):
-
Re-docking: Before docking E4CC, perform a validation run by docking the original co-crystallized ligand (e.g., the inhibitor from 1CX2 for COX-2) back into its own binding site using the exact same protocol.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked native ligand and its original crystallographic pose.
-
Trustworthiness Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the known binding mode.[27] This step is essential for trusting the results obtained for the novel ligand, E4CC.
-
Docking Workflow Diagram
The following diagram illustrates the logical flow of the entire computational protocol.
Caption: The role of COX-2 in the arachidonic acid inflammatory pathway.
Conclusion and Future Directions
This guide outlines a robust, validated protocol for conducting initial docking studies of this compound against COX-2 and Bcl-2. The hypothetical results suggest that E4CC may have modest inhibitory potential against both targets. These in silico findings are not a definitive proof of activity but serve as a critical foundation for the next steps in the drug discovery process, which should include:
-
In Vitro Enzyme Assays: Experimentally measure the IC50 of E4CC against purified COX-2 and its binding affinity for Bcl-2 to validate the computational predictions.
-
Cell-Based Assays: Evaluate the effect of E4CC on prostaglandin production in inflammatory cell models and its ability to induce apoptosis in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of E4CC to improve binding affinity and selectivity, guided by the docking poses.
By integrating computational predictions with experimental validation, researchers can efficiently explore the therapeutic potential of novel chemical scaffolds.
References
-
PyRx – Python Prescription – Virtual Screening Made Simple.
-
PyRx - Virtual Screening Tool download | SourceForge.net.
-
Cyclooxygenase-2 - Wikipedia.
-
Download PyRx-0.8-Setup.exe (PyRx - Virtual Screening Tool) - SourceForge.
-
PyRx Download - Virtual Screening software for Computational Drug.
-
Arachidonic Acid Pathway - YouTube.
-
How to perform virtual screening using Pyrx? - Bioinformatics Review.
-
How does one prepare proteins for molecular docking? - Quora.
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
-
Tutorial: Prepping Molecules - UCSF DOCK.
-
Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics.
-
active site of COX-2( PDB ID: 1CX2 ) with position x=-18.697 , y=10.782... - ResearchGate.
-
Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed.
-
Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - NIH.
-
Emerging Roles and Therapeutic Applications of Arachidonic Acid Pathways in Cardiometabolic Diseases | Circulation Research.
-
How to interprete and analyze molecular docking results? - ResearchGate.
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube.
-
Arachidonic Acid Metabolism Pathway Is Not Only Dominant in Metabolic Modulation but Associated With Phenotypic Variation After Acute Hypoxia Exposure - Frontiers.
-
Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC - NIH.
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab.
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - NCBI.
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.
-
Molecular docking proteins preparation - ResearchGate.
-
A Beginner's Guide to Molecular Docking - ETFLIN.
-
Session 4: Introduction to in silico docking.
-
Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases.
-
Learn Maestro: Preparing protein structures - YouTube.
-
Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases - MDPI.
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations.
-
AutoDock Vina Documentation.
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
-
Molecular Docking: A structure-based drug designing approach - JSciMed Central.
-
Bcl-2 - Wikipedia.
-
Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity.
-
Target: Cyclooxygenase (CHEMBL2094253) - ChEMBL - EMBL-EBI.
-
AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube.
-
Ligand interaction diagram of compounds with COX-2 (PDB ID: 1NT3). A)... - ResearchGate.
-
Tutorial – AutoDock Vina.
-
How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail - YouTube.
-
1G5M: HUMAN BCL-2, ISOFORM 1 - RCSB PDB.
-
5JSN: Bcl2-inhibitor complex - RCSB PDB.
-
Positive Binding energy seen in docking studies - ECHEMI.
-
6GL8: Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746.
-
Human Gene BCL2 (ENST00000333681.5_9) from GENCODE V49lift37.
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- 19. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 [ncbi.nlm.nih.gov]
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- 21. genome.ucsc.edu [genome.ucsc.edu]
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- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Michael Addition of Ethyl 4-chlorocinnamate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Ethyl 4-chlorocinnamate in C-C Bond Formation
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] this compound serves as a valuable Michael acceptor in this context. Its structure features an electron-deficient olefinic bond, activated by the electron-withdrawing effects of the conjugated ester group and the 4-chlorophenyl moiety. This electronic arrangement renders the β-carbon susceptible to attack by a wide range of soft nucleophiles.[4][5]
The adducts derived from this compound are of significant interest to medicinal chemists and drug development professionals. They are versatile precursors for a variety of complex molecular architectures, including γ-amino acid derivatives, which are central to the development of neurological drugs.[6][7][8] For instance, the products of aza-Michael additions can serve as scaffolds for synthesizing analogues of γ-aminobutyric acid (GABA).[6][7] This guide provides an in-depth exploration of the reaction principles, catalytic systems, and detailed experimental protocols for leveraging this compound in Michael addition reactions.
Reaction Principles and Mechanistic Overview
The fundamental mechanism of the Michael addition involves three key steps: (1) generation of a nucleophile (often a resonance-stabilized enolate) from a Michael donor, typically using a base; (2) conjugate addition of the nucleophile to the β-carbon of the Michael acceptor; and (3) protonation of the resulting enolate intermediate to yield the final product.[3][4]
Caption: General mechanism of the Michael Addition reaction.
Causality of Catalyst Selection
The choice of catalyst is paramount and dictates the reaction's efficiency, scope, and stereochemical outcome.
-
Base Catalysis: This is the classical approach, suitable for donors with sufficient acidity (pKa < 25), such as malonates or nitroalkanes.[9] Weak bases like triethylamine (Et₃N) or stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to generate the nucleophile without competing in the addition.[9] The key is to use a base that is strong enough to deprotonate the donor but not so strong as to favor 1,2-addition to the ester carbonyl.[5]
-
Lewis Acid Catalysis: Chiral Lewis acids can play a dual role. They coordinate to the carbonyl oxygen of the this compound, which lowers the LUMO of the acceptor, making the β-carbon more electrophilic and accelerating the reaction.[1][10] This coordination also creates a defined chiral environment, enabling high levels of enantioselectivity in asymmetric variants.[1][10] This strategy is particularly effective for less reactive donor-acceptor pairs.
-
Organocatalysis: Chiral organic molecules can catalyze the Michael addition through various activation modes.
-
Iminium Catalysis: Chiral secondary amines (e.g., proline derivatives) react reversibly with the α,β-unsaturated ester to form a transient iminium ion. This lowers the LUMO of the acceptor even more effectively than a proton, facilitating the attack of a nucleophile.[11] This is a cornerstone of modern asymmetric synthesis.
-
Enamine Catalysis: When the donor is a ketone or aldehyde, a chiral secondary amine catalyst can form a nucleophilic enamine intermediate, which then attacks the Michael acceptor.[12]
-
Bifunctional Catalysis: Catalysts bearing both a Lewis basic site (e.g., tertiary amine) and a hydrogen-bond donor site (e.g., thiourea, squaramide) can simultaneously activate the Michael donor (via deprotonation or H-bonding) and the acceptor (via H-bonding to the carbonyl).[13][14] This dual activation provides exceptional rate acceleration and stereocontrol.
-
Experimental Protocols and Workflow
The following protocols are designed as self-validating systems, providing clear steps from setup to purification. Researchers should adapt these based on the specific nucleophile and desired outcome.
Caption: A generalized experimental workflow for Michael additions.
Protocol 3.1: Base-Catalyzed Addition of Diethyl Malonate
This protocol describes a classic Michael addition using a soft carbon nucleophile, ideal for synthesizing a functionalized 1,5-dicarbonyl compound.
-
Reaction Scheme:
-
Materials:
Reagent MW Amount Moles Stoichiometry This compound 210.66 2.11 g 10.0 mmol 1.0 equiv Diethyl malonate 160.17 1.76 g (1.6 mL) 11.0 mmol 1.1 equiv Sodium Ethoxide (NaOEt) 68.05 136 mg 2.0 mmol 0.2 equiv Anhydrous Ethanol (EtOH) - 50 mL - - 1 M Hydrochloric Acid (HCl) - ~20 mL - - Ethyl Acetate (EtOAc) - 150 mL - - | Brine | - | 50 mL | - | - |
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.11 g, 10.0 mmol) and diethyl malonate (1.6 mL, 11.0 mmol) to anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
In a single portion, add sodium ethoxide (136 mg, 2.0 mmol) to the solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the disappearance of the starting cinnamate by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the flask in an ice bath and slowly neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.[2]
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the remaining mixture to a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure Michael adduct.
-
Protocol 3.2: Aza-Michael Addition of Pyrrolidine
This protocol outlines the synthesis of a β-amino ester, a valuable building block in medicinal chemistry, via the conjugate addition of a secondary amine.
-
Reaction Scheme:
-
Materials:
Reagent MW Amount Moles Stoichiometry This compound 210.66 1.05 g 5.0 mmol 1.0 equiv Pyrrolidine 71.12 0.39 g (0.45 mL) 5.5 mmol 1.1 equiv Toluene - 25 mL - - Ethyl Acetate (EtOAc) - 100 mL - - Saturated NaHCO₃ solution - 50 mL - - | Brine | - | 50 mL | - | - |
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.05 g, 5.0 mmol) in toluene (25 mL).
-
Add pyrrolidine (0.45 mL, 5.5 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6-24 hours. Monitor the reaction progress by TLC (eluent: 9:1 hexanes:ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).[2]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting crude β-amino ester is often of sufficient purity for subsequent steps. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking).
-
Data Summary and Comparison
The following table summarizes typical conditions for the Michael addition to this compound, highlighting the versatility of the reaction.
| Protocol | Michael Donor | Catalyst/Base | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) |
| 3.1 | Diethyl Malonate | NaOEt (cat.) | EtOH | 25 | 4-12 | 85-95% |
| 3.2 | Pyrrolidine | None (thermal) | Toluene | 60 | 6-24 | 80-90% |
| - | Thiophenol | Et₃N (cat.) | THF | 25 | 1-4 | >95% |
| - | Cyclohexanone | (S)-Proline (cat.) | DMSO | 25 | 24-48 | 70-85% (asymmetric) |
Troubleshooting and Key Considerations
-
Low Reactivity: Cinnamate esters can be less reactive than other Michael acceptors like chalcones or enones.[15] If a reaction is sluggish, consider increasing the temperature, using a more active catalyst system (e.g., a stronger non-nucleophilic base or a Lewis acid), or extending the reaction time.
-
Side Reactions: The primary competing reaction is 1,2-addition to the ester carbonyl, though this is generally disfavored with soft nucleophiles.[5] Polymerization of the acceptor can occur under harsh basic conditions. Ensure slow addition of reagents and temperature control.
-
Enolate Reversibility: The Michael addition is often reversible. To drive the reaction to completion, it can be beneficial to use a slight excess of the Michael donor or to conduct the reaction under conditions where the product precipitates.
-
Purification Challenges: Products of aza-Michael additions can be basic and may streak on silica gel. It is common practice to add a small amount of a volatile base, such as triethylamine (1-2%), to the eluent to ensure sharp, well-defined bands during chromatography.
Conclusion
This compound is a highly adaptable and synthetically useful Michael acceptor. Its application spans classic base-catalyzed C-C bond formations to modern asymmetric organocatalytic transformations. The protocols and principles outlined in this guide demonstrate its utility in constructing complex molecular frameworks, particularly those relevant to pharmaceutical research and development. By understanding the causality behind the choice of nucleophile, catalyst, and reaction conditions, researchers can effectively harness the reactivity of this versatile building block for their synthetic targets.
References
-
MDPI. (n.d.). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Retrieved from [Link]
-
Han, J., Escorihuela, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Retrieved from [Link]
-
NIH. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
NIH. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]
-
EHU. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Retrieved from [Link]
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Organic Letters. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Retrieved from [Link]
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NIH. (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Retrieved from [Link]
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Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
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Tel Aviv University. (2005). Antibody-catalyzed asymmetric intramolecular Michael addition of aldehydes and ketones to yield the disfavored cis-product. Retrieved from [Link]
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PubMed. (n.d.). Antibody-catalyzed asymmetric intramolecular Michael addition of aldehydes and ketones to yield the disfavored cis-product. Retrieved from [Link]
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ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric 1,6‐Michael addition reaction of 4‐(tert‐butyl). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
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ResearchGate. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Retrieved from [Link]
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RSC Publishing. (n.d.). Asymmetric organocatalytic Michael addition of ketones to vinylsulfone. Retrieved from [Link]
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NIH. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC. Retrieved from [Link]
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MDPI. (n.d.). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of Ethyl 4-chlorocinnamate for Biological Screening
Introduction: The Strategic Value of the Cinnamate Scaffold
Cinnamic acid and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry.[1] These structures, characterized by a phenyl ring, a conjugated double bond, and a carbonyl group, are prevalent in natural products and serve as versatile starting points for the synthesis of diverse compound libraries.[2] Ethyl 4-chlorocinnamate, in particular, is an attractive starting material for drug discovery. The chloro-substituent on the phenyl ring enhances lipophilicity and can influence metabolic stability and binding interactions, while the ethyl ester and the α,β-unsaturated system provide reactive handles for a variety of chemical transformations.
The derivatization of this core structure is a key strategy for exploring chemical space and optimizing biological activity. By systematically modifying its functional groups, researchers can fine-tune pharmacokinetic properties, enhance target affinity, and develop novel therapeutic agents. This guide provides a detailed overview of key derivatization strategies for this compound, complete with field-tested protocols and insights into the rationale behind these synthetic choices for biological screening programs.
Workflow for Derivatization and Screening
The overall process, from the starting ester to the identification of biologically active lead compounds, follows a logical progression. This workflow is designed to efficiently generate a library of diverse derivatives and systematically evaluate their therapeutic potential.
Caption: General workflow from starting material to lead compound identification.
Part 1: Key Derivatization Strategies
The reactivity of this compound can be harnessed at two primary sites: the ester functional group and the α,β-unsaturated system.
Modification at the Carbonyl Group: Amides and Hydrazides
Converting the ethyl ester to an amide or hydrazide is a fundamental strategy in medicinal chemistry. This transformation replaces the ester's hydrogen bond acceptor with a functional group that can both donate and accept hydrogen bonds, often leading to improved binding affinity with biological targets like enzymes and receptors.[3] Furthermore, the introduction of diverse amine or hydrazine building blocks allows for extensive exploration of structure-activity relationships (SAR).[4][5]
Rationale:
-
Enhanced H-Bonding: The N-H bond of an amide provides a hydrogen bond donor, which is absent in the parent ester.
-
Increased Stability: Amides are generally more resistant to hydrolysis by metabolic esterases compared to esters, potentially improving in vivo stability.
-
Structural Diversity: A vast commercial library of primary and secondary amines is available, enabling the creation of a large and diverse set of derivatives from a single carboxylic acid intermediate.
The first step in this pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Key reaction pathways for amide and hydrazide synthesis.
Reactions at the α,β-Unsaturated System: Heterocycle Synthesis
The conjugated double bond in this compound is an electrophilic "Michael acceptor," making it susceptible to nucleophilic attack.[6] This reactivity is powerfully exploited in the synthesis of five-membered heterocyclic rings like pyrazolines and pyrazoles, which are well-known pharmacophores exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8]
Rationale:
-
Introduction of Novel Scaffolds: Cyclization reactions dramatically alter the shape, polarity, and functionality of the parent molecule, opening up new possibilities for biological interactions.
-
Proven Bioactivity: The pyrazole and pyrazoline motifs are present in numerous approved drugs, making them a validated scaffold for drug discovery.
-
Mechanism: The synthesis typically involves a cyclocondensation reaction between the α,β-unsaturated ester and a hydrazine derivative. The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.[7]
Part 2: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Hydrolysis of this compound
Objective: To synthesize the key intermediate, 4-chlorocinnamic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 by the slow, dropwise addition of concentrated HCl. A white precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
The resulting 4-chlorocinnamic acid can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of N-Aryl-4-chlorocinnamamides
Objective: To synthesize a library of amide derivatives from 4-chlorocinnamic acid. This protocol utilizes thionyl chloride to form the reactive acyl chloride intermediate.[5]
Materials:
-
4-Chlorocinnamic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Substituted aniline (1.0 eq)
-
Triethylamine (TEA) or Pyridine (as an acid scavenger)
Procedure:
-
Suspend 4-chlorocinnamic acid (1.0 eq) in anhydrous toluene or DCM in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add thionyl chloride (1.5-2.0 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chlorocinnamoyl chloride is often used directly in the next step.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath.
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the cold acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure amide derivative.
Protocol 3: Synthesis of 4-Chlorocinnamic Hydrazide
Objective: To synthesize the hydrazide derivative, a key precursor for pyrazoles and other heterocycles.
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A solid precipitate often forms.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-chlorocinnamic hydrazide.
Part 3: Biological Screening and Data Interpretation
The synthesized library of derivatives should be screened against a panel of biological targets to identify "hits." The choice of assays depends on the therapeutic area of interest. Cinnamic acid derivatives have shown a wide range of activities.[1][9]
Common Screening Assays:
-
Antimicrobial: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against panels of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10][11]
-
Anticancer: Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to determine the GI₅₀ or IC₅₀ values.
-
Enzyme Inhibition: Assays targeting specific enzymes, such as acetylcholinesterase for neurodegenerative diseases or cyclooxygenase (COX) for anti-inflammatory activity.[12]
Data Presentation: Representative Biological Activity
The data below is a representative summary based on published findings for cinnamamide and cinnamate derivatives to illustrate how results can be structured for SAR analysis.
| Compound ID | Derivative Type | R Group (on Amide/Ester) | Antifungal MIC (µg/mL) vs. C. albicans [10][11] | Antibacterial MIC (µg/mL) vs. S. aureus [5] |
| ECC-01 | Ethyl Ester (Parent) | -CH₂CH₃ | >100 | >100 |
| ECA-01 | Amide | -Phenyl | 64 | 32 |
| ECA-02 | Amide | -4-Fluorophenyl | 32 | 16 |
| ECA-03 | Amide | -3,5-bis(Trifluoromethyl)phenyl | 8 | 4 |
| ECH-01 | Hydrazide | -NH₂ | 128 | 64 |
| ECC-E-01 | Methoxyethyl Ester | -CH₂CH₂OCH₃ | 16 | >100 |
Structure-Activity Relationship (SAR) Insights
-
Amidation Enhances Activity: Conversion of the parent ester (ECC-01) to amides (ECA series) generally improves both antifungal and antibacterial activity.
-
Lipophilic, Electron-Withdrawing Groups are Favorable: On the amide's aniline ring, introducing lipophilic and electron-withdrawing groups like fluorine (ECA-02) and especially trifluoromethyl groups (ECA-03) significantly boosts potency.[5] This suggests that these groups may be involved in favorable hydrophobic or electronic interactions within the target's active site.
-
Ester Modification Can Selectively Improve Activity: While amidation appears broadly beneficial, specific ester modifications, such as the methoxyethyl ester (ECC-E-01), can dramatically and selectively improve antifungal activity while having little effect on antibacterial potency.[10][11] This highlights the potential for tuning the selectivity of the compounds.
-
The Hydrazide as a Building Block: The hydrazide (ECH-01) itself shows modest activity but serves as a crucial intermediate for creating more complex and potentially more potent heterocyclic derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the generation of compound libraries for biological screening. Simple, robust, and scalable chemical modifications targeting the ester group and the α,β-unsaturated system can produce a wide array of derivatives, including amides, hydrazides, and heterocyclic compounds. By systematically synthesizing and screening these analogs, researchers can effectively probe structure-activity relationships and identify novel lead compounds for development in diverse therapeutic areas, from infectious diseases to oncology. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.
References
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Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest Management Science, 65(8), 935-941. Available at: [Link]
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Hassaneen, H. M., Mousa, H. A. H., Ezmirly, S. T., & Shawali, A. S. (1988). Regioselective synthesis of 2-pyrazolines and pyrazoles from ethyl α-cyanocinnamates. Canadian Journal of Chemistry, 66(6), 1386-1390. Available at: [Link]
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Chen, J., et al. (2014). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. Archives of Pharmacal Research, 37(9), 1124-1132. Available at: [Link]
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Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 57(10), 4264-4269. Available at: [Link]
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Vishnoi, S., Agrawal, V., & Kasana, V. K. (2009). Supporting Information for Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Chen, J., et al. (2014). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
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Hassaneen, H. M., et al. (1988). Regioselective synthesis of 2-pyrazolines and pyrazoles from ethyl α-cyanocinnamates. Canadian Science Publishing. Available at: [Link]
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Pospisilova, S., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(23), 7122. Available at: [Link]
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Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Scientifica, 2019, 3941242. Available at: [Link]
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Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Available at: [Link]
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Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed, 31179320. Available at: [Link]
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Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. Available at: [Link]
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Narasimhan, B., et al. (2013). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. ResearchGate. Available at: [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: Assessment of their cytotoxic activity. ResearchGate. Available at: [Link]
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Gunawan, D., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health. Available at: [Link]
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Hassaneen, H. M., et al. (1988). Regioselective synthesis of 2-pyrazolines and pyrazoles from ethyl α-cyanocinnamates. ResearchGate. Available at: [Link]
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Abdelgawad, M. A., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Institutes of Health. Available at: [Link]
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Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-21. Available at: [Link]
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The Organic Chemistry Tutor. (2021, February 15). Michael Addition Reaction EXPLAINED. YouTube. Available at: [Link]
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Takao, K., et al. (2017). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. Available at: [Link]
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Experimental workflow for evaluating Ethyl 4-chlorocinnamate bioactivity
Application Notes & Protocols
Topic: Experimental Workflow for Evaluating the Bioactivity of Ethyl 4-chlorocinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of this compound
Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, are often attributed to the specific substitutions on the phenyl ring and modifications of the carboxylic acid group.[3][4][5] this compound, an ester derivative of 4-chlorocinnamic acid, represents a promising candidate for bioactivity screening due to the known pharmacological properties of related structures.[6][7] The presence of a chlorine atom at the para position of the phenyl ring can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
This comprehensive guide presents a structured, multi-tiered experimental workflow designed to systematically evaluate the bioactivity of this compound. The workflow begins with broad-spectrum in vitro screening to identify potential areas of biological activity, followed by more detailed mechanistic studies to elucidate the underlying cellular and molecular pathways. Each protocol is designed to be self-validating, incorporating appropriate controls and data analysis strategies to ensure scientific rigor and reproducibility. This document serves as a roadmap for researchers seeking to characterize the therapeutic potential of novel small molecules.
Phase 1: Preliminary Bioactivity Screening
The initial phase of evaluation involves a battery of high-throughput in vitro assays to cast a wide net and identify the most prominent biological effects of this compound. This approach allows for the efficient allocation of resources to the most promising avenues of investigation.
Cytotoxicity and Anticancer Activity Screening
A primary and critical step in the evaluation of any novel compound is to assess its effect on cell viability.[8] This initial screen will determine if this compound exhibits cytotoxic or cytostatic effects against cancer cell lines, providing a foundation for further investigation into its potential as an anticancer agent.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]
Principle: The quantity of formazan produced is directly proportional to the number of viable cells.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions. Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | >100 |
| 48 | 75.3 | |
| 72 | 48.2 | |
| MCF-7 | 24 | 92.1 |
| 48 | 63.8 | |
| 72 | 35.5 | |
| A549 | 24 | >100 |
| 48 | 88.9 | |
| 72 | 59.7 |
Antimicrobial Activity Screening
Given that cinnamic acid derivatives have reported antimicrobial properties, it is crucial to evaluate this compound against a panel of clinically relevant bacteria and fungi.[3][7]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Principle: Serial dilutions of the compound are incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration that prevents visible growth.[13]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[15]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Preliminary in vitro assays can provide an indication of the potential anti-inflammatory properties of this compound.
Protein denaturation is a well-documented cause of inflammation.[16][17] This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.
Principle: The ability of the compound to protect albumin from heat-induced denaturation is measured spectrophotometrically.[16]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Control: A similar volume of distilled water serves as the control. A standard anti-inflammatory drug like Diclofenac sodium can be used as a reference.[17]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes and then heat at 70°C for 5 minutes.[16]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[16]
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to the control.
Antioxidant Activity Screening
Many cinnamic acid derivatives are known antioxidants due to their ability to scavenge free radicals.[3] Simple chemical assays can quickly assess this potential.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.[18][19]
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20][21]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add a methanolic solution of DPPH to varying concentrations of this compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC50 (effective concentration to scavenge 50% of radicals) is determined. Ascorbic acid or Trolox can be used as a positive control.[18]
Phase 2: Mechanistic Elucidation of Bioactivity
Based on the results from the preliminary screening, Phase 2 focuses on more detailed investigations into the mechanism of action for the most promising bioactivity. For instance, if significant cytotoxicity is observed, the following protocols will help determine if the mode of cell death is apoptosis.
Investigating the Mechanism of Anticancer Activity
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[23][24]
Step-by-Step Methodology:
-
Cell Treatment: Treat the cancer cell line that showed the highest sensitivity to this compound with its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.[23]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[23]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[22][25]
Data Presentation: Hypothetical Flow Cytometry Data
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (IC50) | 45.8 | 35.5 | 18.7 |
Investigating the Mechanism of Anti-inflammatory Activity
If the initial screening suggests anti-inflammatory potential, investigating the effect on key inflammatory signaling pathways, such as the NF-κB pathway, is a logical next step.
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key event in NF-κB activation.[26][27]
Principle: The location of the NF-κB p65 subunit is visualized using immunofluorescence microscopy. Inhibition of translocation by the test compound indicates an anti-inflammatory effect.[27]
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB translocation.
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be predominantly cytoplasmic. In stimulated, untreated cells, p65 staining will be concentrated in the nucleus. Quantify the nuclear translocation.
Conclusion and Future Directions
This structured workflow provides a robust framework for the initial and mechanistic evaluation of this compound's bioactivity. The results from these assays will generate a comprehensive profile of the compound's therapeutic potential, guiding future research. Positive findings would warrant progression to more complex in vitro models (e.g., 3D cell cultures, co-culture systems) and eventually to in vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicology.[28][29] The systematic approach outlined herein ensures that promising compounds like this compound are thoroughly and efficiently investigated, accelerating the drug discovery and development process.[30][31]
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Noureen, N., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods. Retrieved from [Link]
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Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. Natural Product Communications. Retrieved from [Link]
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Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Pharmaceuticals. Retrieved from [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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de Souza, L. G., et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. Retrieved from [Link]
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Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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Shukla, S., et al. (2021). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. Retrieved from [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants. Retrieved from [Link]
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MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. Retrieved from [Link]
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Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Molecules. Retrieved from [Link]
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IJCRT. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]
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American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
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Quantum Zeitgeist. (2024). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Retrieved from [Link]
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Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
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Genedata. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
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Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
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Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]
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RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
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BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
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Journal of Universitas Airlangga. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]
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MDPI. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Retrieved from [Link]
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PPD. (n.d.). Drug Discovery and Development Process. Retrieved from [Link]
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ResearchGate. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Retrieved from [Link]
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MDPI. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Retrieved from [Link]
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da Cunha, M. C. S., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
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Capot Chemical. (2013). MSDS of this compound. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 6048-06-2. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction for Cinnamate Synthesis
Welcome to the technical support center for the synthesis of cinnamates via the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this crucial transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges in the laboratory.
I. Understanding the Landscape: Wittig vs. Horner-Wadsworth-Emmons for Cinnamates
While the Wittig reaction is a foundational method for alkene synthesis, for the specific preparation of cinnamates—which are α,β-unsaturated esters—the Horner-Wadsworth-Emmons (HWE) reaction often presents significant advantages.[1][2] The ylide required for cinnamate synthesis is a "stabilized ylide," due to the electron-withdrawing ester group.[3][4] This inherent stability influences the reaction's characteristics and often makes the HWE a more favorable choice.
Key Advantages of the HWE Reaction for Cinnamate Synthesis:
-
Simplified Purification: The HWE reaction produces a water-soluble phosphate ester byproduct, which is easily removed during aqueous workup.[1][5][6] In contrast, the Wittig reaction generates triphenylphosphine oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired cinnamate product.[1]
-
Enhanced Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, leading to better reactivity, especially with sterically hindered or less reactive aldehydes.[1][5]
-
Superior (E)-Selectivity: For stabilized ylides, the HWE reaction reliably yields the (E)-alkene (trans-cinnamate) with high selectivity.[2][7]
Given these benefits, we will address optimization for both the traditional Wittig and the often-preferred HWE reaction for cinnamate synthesis.
II. Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction for ethyl cinnamate giving a very low yield?
A: Low yields in Wittig reactions with stabilized ylides, such as those for cinnamates, can stem from several factors. The most common culprits include an inappropriate choice of base, suboptimal reaction conditions, or issues with the purity of your reagents. Stabilized ylides are less reactive than their unstabilized counterparts, so the reaction may require heating.[8] Also, the choice of solvent can significantly impact the reaction rate and yield.
Q2: I'm getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-cinnamate?
A: The Wittig reaction with stabilized ylides naturally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] If you are observing poor selectivity, it could be due to reaction conditions that don't allow for equilibration to the more stable intermediate. The Horner-Wadsworth-Emmons (HWE) reaction is highly recommended for maximizing (E)-selectivity in cinnamate synthesis.[7]
Q3: The purification of my cinnamate is difficult due to the triphenylphosphine oxide byproduct. What's the best way to remove it?
A: The co-elution of triphenylphosphine oxide with the product is a classic challenge in Wittig reactions. While flash column chromatography is the standard method, optimizing the solvent system is key.[1] Alternatively, precipitating the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and diethyl ether can be effective before chromatography. For a more straightforward purification, consider using the Horner-Wadsworth-Emmons (HWE) reaction, as its phosphate byproduct is water-soluble and easily removed with an aqueous wash.[1][6]
Q4: Can I use a mild base for the deprotonation of the phosphonium salt for cinnamate synthesis?
A: Yes. Because the phosphonium salt precursor to a cinnamate ylide has acidic α-protons due to the adjacent ester group, milder bases can be used for deprotonation compared to what's needed for unstabilized ylides.[9] Bases like sodium ethoxide, potassium carbonate, or even sodium bicarbonate can be effective.[10][11] Strong bases like n-butyllithium are generally not necessary and can sometimes lead to side reactions.[12]
III. Troubleshooting Guide: From Reagents to Final Product
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may be too weak or has degraded. | Use a stronger base such as NaH or NaOMe. If using NaH, ensure it is fresh, as older batches can be oxidized and inactive.[13] For HWE reactions, potassium carbonate in an aqueous medium can be effective.[10] |
| 2. Low Ylide Reactivity: Stabilized ylides are less reactive and may not react efficiently at room temperature. | Gently heat the reaction mixture. Monitor the reaction by TLC to determine the optimal temperature and time. Microwave irradiation has also been shown to dramatically reduce reaction times.[14] | |
| 3. Poor Quality Reagents: The aldehyde may be oxidized to the corresponding carboxylic acid, or the phosphonium salt/phosphonate ester may have degraded. | Use freshly distilled aldehyde. Ensure the phosphorus reagent is pure and dry. | |
| 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | For Wittig reactions with stabilized ylides, polar aprotic solvents like DMF or DMSO can be beneficial. Solvent-free conditions have also been reported to be effective.[15][16][17] | |
| Poor (E)/(Z) Selectivity | 1. Non-Equilibrating Conditions (Wittig): The reaction conditions may not favor the formation of the more stable trans-oxaphosphetane intermediate. | Switch to the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high (E)-selectivity with stabilized phosphonate carbanions.[7] |
| 2. Use of Lithium-Based Reagents: Lithium salts can sometimes interfere with the stereochemical outcome by stabilizing the betaine intermediate.[3][12] | If using a lithium base, consider switching to a sodium or potassium-based base (e.g., NaH, KOtBu). | |
| Difficult Purification | 1. Triphenylphosphine Oxide Contamination: The byproduct is co-eluting with your cinnamate ester. | a) Before chromatography, attempt to precipitate the Ph3P=O by dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane) and then adding a large excess of a non-polar solvent (like hexane). b) Switch to the HWE reaction to generate a water-soluble phosphate byproduct.[1][5] |
| 2. Unreacted Aldehyde: The aldehyde is still present in the final product. | Ensure the ylide or phosphonate carbanion is used in slight excess (e.g., 1.1 equivalents). Aldehydes can sometimes be removed by washing with a sodium bisulfite solution. | |
| Side Reactions | 1. Aldol Condensation of Aldehyde: If using a strong base, the aldehyde can self-condense. | Generate the ylide first, and then add the aldehyde to the reaction mixture, preferably at a low temperature.[8] |
| 2. Hydrolysis of Ester: Presence of water and a strong base can lead to saponification. | Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH.[13] |
IV. Experimental Protocols
Protocol 1: High-Yield Synthesis of Methyl (E)-Cinnamate via the Horner-Wadsworth-Emmons Reaction
This protocol is adapted from methodologies that emphasize high (E)-selectivity and ease of purification.[10][18]
Materials:
-
Benzaldehyde
-
Trimethyl phosphonoacetate
-
Potassium carbonate (K₂CO₃)
-
Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 eq), trimethyl phosphonoacetate (1.1 eq), and potassium carbonate (2.0 eq).
-
Add water to the flask to create a slurry.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within an hour. Monitor the progress by TLC.
-
Once the reaction is complete, add diethyl ether to the flask and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl cinnamate.
-
The product can be further purified by flash column chromatography on silica gel if necessary, though this method often yields a product of high purity.[1]
Protocol 2: Solvent-Free Wittig Synthesis of Ethyl (E)-Cinnamate
This "green chemistry" approach minimizes solvent waste and can be highly efficient.[15][16][19]
Materials:
-
Benzaldehyde (liquid)
-
(Carbethoxymethylene)triphenylphosphorane (a stable, solid ylide)
-
Hexane
Procedure:
-
In a dry conical vial or small round-bottom flask, add benzaldehyde (1.0 eq).
-
Add the solid (carbethoxymethylene)triphenylphosphorane (1.15 eq) to the vial.[20]
-
Add a magnetic stir vane and stir the mixture at room temperature. The solid ylide will dissolve in the liquid aldehyde, and the mixture will eventually solidify as the product forms. This typically takes 15-30 minutes.
-
After the reaction is complete, add hexane to the vial to triturate the solid. The desired ethyl cinnamate will dissolve in the hexane, while the triphenylphosphine oxide byproduct will remain largely as a solid.
-
Filter the mixture through a pipette with a cotton plug to remove the solid byproduct. Collect the hexane solution.
-
Wash the solid residue with a small amount of additional hexane and combine the filtrates.
-
Evaporate the hexane under a stream of nitrogen or on a rotary evaporator to yield the ethyl cinnamate product.
V. Visualizing the Mechanisms and Workflow
The Wittig Reaction Mechanism
The modern understanding of the Wittig reaction, particularly under lithium-free conditions, involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition.[21][22]
Caption: The concerted mechanism of the Wittig reaction.
Troubleshooting Workflow for Low Cinnamate Yield
Caption: A logical workflow for troubleshooting low yields.
VI. References
-
Schlosser Modification - SynArchive. Available at: [Link]
-
Wittig reaction - Wikipedia. Available at: [Link]
-
Schlosser Modification - Organic Chemistry Portal. Available at: [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
-
Wittig Reaction - Organic Chemistry Portal. Available at: [Link]
-
Schlosser modification of the Wittig reaction | Request PDF - ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals - MavMatrix. Available at: [Link]
-
Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions - The Chemical Educator. Available at: [Link]
-
Wittig Reaction Mechanism & Examples – Total Synthesis . Available at: [Link]
-
Horner-Wadsworth-Emmons Synthesis: Lab Guide - Studylib. Available at: [Link]
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate - ResearchGate. Available at: [Link]
-
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN. Available at: [Link]
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
The modern interpretation of the Wittig reaction mechanism - CORA. Available at: [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. Available at: [Link]
-
Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction - ResearchGate. Available at: [Link]
-
27. A Solvent Free Wittig Reaction . Available at: [Link]
-
1. The Wittig Reaction . Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. Available at: [Link]
-
The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates - ResearchGate. Available at: [Link]
-
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester . Available at: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters . Available at: [Link]
-
Phosphonium Ylides Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
phosphonium ylides - YouTube. Available at: [Link]
-
Phosphorus Ylides . Available at: [Link]
-
I have a problem in witting reaction product ? | ResearchGate. Available at: [Link]
-
What is the Difference Between Wittig and Wittig Horner Reaction - Pediaa.Com. Available at: [Link]
-
Wittig & HWE Reactions - Alkene Synthesis (IOC 39) - YouTube. Available at: [Link]
-
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase in - Beilstein Archives. Available at: [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. Available at: [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction - WebAssign. Available at: [Link]
-
Wittig Reaction - Common Conditions . Available at: [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. Available at: [Link]
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Technical Support Center: Troubleshooting the Removal of Triphenylphosphine Oxide (TPPO) from Wittig Reaction Products
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of Wittig reaction products. The formation of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), is a persistent issue that can complicate product isolation. This document provides troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.
Troubleshooting Guide: Common Purification Issues
Question 1: My product is co-eluting with triphenylphosphine oxide during column chromatography. What are my options?
This is the most common challenge associated with Wittig reaction work-ups. TPPO is a highly polar compound that can have chromatographic behavior similar to many desired products. When standard silica gel chromatography is ineffective, several pre-chromatography or alternative purification strategies can be employed.
Solution 1A: Selective Precipitation with a Non-Polar Solvent
Expertise & Experience: This is the simplest and often the first method to attempt. It leverages the significant difference in solubility between most organic products and TPPO in non-polar solvents. TPPO is poorly soluble in solvents like hexanes, pentane, and cold diethyl ether.[1][2] By dissolving the crude mixture in a minimal amount of a more polar solvent (in which both product and TPPO are soluble) and then adding a non-polar "anti-solvent," TPPO can be selectively crashed out of the solution.
-
Concentration: Concentrate your crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of a solvent such as dichloromethane (DCM), toluene, or diethyl ether. The goal is to create a concentrated solution, not a dilute one.
-
Precipitation: While stirring vigorously, slowly add a non-polar solvent like hexanes or pentane (typically 10-20 volumes relative to the dissolution solvent). You should observe the formation of a white precipitate (TPPO).
-
Crystallization: To maximize precipitation, cool the mixture in an ice bath or refrigerator for at least 30 minutes.[1]
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate now contains your product with significantly reduced TPPO levels. Concentrate the filtrate under reduced pressure to isolate the purified product, which can then be further purified by chromatography if necessary.
Solution 1B: Precipitation via Metal Salt Complexation
Expertise & Experience: This powerful technique relies on the Lewis basicity of the phosphine oxide oxygen. TPPO can coordinate with various metal salts to form highly insoluble complexes that can be easily filtered off.[1] This method is particularly effective and can often be performed directly in the reaction solvent, avoiding a solvent swap.
-
Zinc Chloride (ZnCl₂): Forms a stable ZnCl₂(TPPO)₂ adduct, which is insoluble in many polar solvents like ethanol.[3][4][5][6]
-
Magnesium Chloride (MgCl₂): Effective for precipitating TPPO from solvents like toluene or dichloromethane.[2]
-
Calcium Bromide (CaBr₂): An excellent and more recent choice, particularly for reactions conducted in ethereal solvents like THF, 2-MeTHF, or MTBE, where other salts are less effective.[7][8][9]
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to the initial triphenylphosphine is often effective.
-
Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.[1]
-
Filtration: Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Isolation: The filtrate contains your purified product. Concentrate it under reduced pressure to remove the ethanol.
Caption: Workflow for removing TPPO via metal salt complexation.
Solution 1C: Filtration Through a Silica Plug
Expertise & Experience: This is a rapid "short column" technique best suited for relatively non-polar products. The high polarity of TPPO causes it to adsorb strongly onto silica gel, while a non-polar solvent elutes your product through the plug.[10][11]
-
Preparation: Place a plug of cotton or glass wool at the bottom of a fritted funnel or a wide column. Add a layer of sand, followed by a 3-5 inch layer of silica gel, and top with another layer of sand.
-
Equilibration: Pass a non-polar solvent (e.g., hexane or 10:1 hexane/ether) through the plug to pack the silica.
-
Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the elution solvent or a slightly more polar solvent like DCM. Load this solution directly onto the top of the silica plug.
-
Elution: Elute your product from the plug using the non-polar solvent system. The TPPO will remain adsorbed at the top of the silica. Collect the fractions containing your product.
-
Verification: Check the fractions by TLC to ensure complete separation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of triphenylphosphine oxide in common lab solvents?
Understanding TPPO's solubility is key to designing an effective purification strategy. It is generally soluble in polar organic solvents and poorly soluble in non-polar and aqueous solvents.[2][12][13]
| Solvent | Solubility | Reference |
| Water | Almost Insoluble | [12][13] |
| Hexane / Pentane | Poorly Soluble | [2][12] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [2] |
| Toluene | Soluble | [12] |
| Dichloromethane (DCM) | Readily Soluble | [12][13] |
| Ethyl Acetate | Soluble | [12] |
| Ethanol / Methanol | Readily Soluble | [13][14] |
| DMSO / DMF | Soluble | [14] |
Q2: Why is TPPO so difficult to remove by standard chromatography?
TPPO is problematic for several reasons:
-
High Polarity: Its polarity can cause it to elute with a wide range of moderately polar compounds.
-
High Concentration: As a stoichiometric byproduct, it is present in large quantities, which can easily overload a chromatography column, leading to broad peaks and poor separation.
-
UV Activity: It is UV active, which can mask the visualization of the desired product on TLC plates or during HPLC analysis.
Q3: My product is also very non-polar. How do I effectively separate it from TPPO?
Filtration through a silica plug (Solution 1C) is the ideal method here.[10][11] Your non-polar product will elute very quickly with a non-polar solvent like hexane, while the highly polar TPPO will remain strongly bound to the top of the silica.
Q4: Can I use other metal salts besides ZnCl₂, MgCl₂, and CaBr₂?
While other Lewis acidic metal salts may form complexes with TPPO, ZnCl₂, MgCl₂, and CaBr₂ are the most commonly reported and validated for this purpose.[2][6][7] The effectiveness of a given salt is highly dependent on the solvent system, so these established methods are the most reliable starting points.
Q5: How can I choose the best purification strategy for my specific product?
The optimal strategy depends on the properties of your desired product.
Caption: Decision guide for selecting a TPPO purification method.
References
-
Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
Various Authors. (2014). How does one remove triphenylphosphine oxide from product? ResearchGate. [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. [Link]
- Google Patents. (2021).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. [Link]
-
Hewitson, P., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A. [Link]
-
Various Authors. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]
-
ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. [Link]
-
ResearchGate. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Request PDF. [Link]
-
Sciencemadness Wiki. (2019). Triphenylphosphine. [Link]
-
University of Rochester. (n.d.). Removing Triphenylphosphine Oxide. [Link]
-
Weix Research Group, UW-Madison. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
Sources
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- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting low yield in Fischer esterification of cinnamic acids
Welcome to the technical support center for the Fischer esterification of cinnamic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their esterification experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust, field-tested solutions to common problems.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common issues encountered during the Fischer esterification of cinnamic acids in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What is the most fundamental issue I should address?
Answer: The most common reason for low yields in Fischer esterification is the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This water byproduct can hydrolyze the ester, shifting the chemical equilibrium back toward the starting materials.[1][4] According to Le Châtelier's principle, to maximize your product yield, you must actively shift the equilibrium to the product side.[2][3]
There are two primary strategies to achieve this:
-
Use a Large Excess of a Reactant: The most straightforward method is to use a large excess of the alcohol (e.g., 10-fold or more).[1] In many protocols, the alcohol serves as both the reactant and the solvent, which effectively increases its concentration and drives the reaction forward.[5][6]
-
Remove Water as It Forms: Actively removing the water byproduct is a highly effective way to prevent the reverse reaction and drive the process to completion.[1][6][7][8]
Q2: I want to actively remove water. What is the most effective method and protocol?
Answer: The gold standard for water removal in Fischer esterification is azeotropic distillation using a Dean-Stark apparatus.[1][5][6] This technique is particularly useful when the alcohol's boiling point is higher than water's or when using a solvent that forms an azeotrope with water, such as toluene or hexane.[4][5][6]
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add your cinnamic acid (1.0 eq), the alcohol (1.5-2.0 eq), an acid catalyst like p-toluenesulfonic acid (p-TsOH) (0.05 eq), and a solvent that forms a water azeotrope (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
Water Separation: Upon cooling in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.[1]
-
Monitoring: The reaction is complete when water no longer collects in the trap. This provides a clear visual endpoint.
-
Workup: Cool the reaction, then proceed with a standard aqueous workup to remove the acid catalyst and any remaining starting materials.
An alternative method, suitable for smaller scales or when a Dean-Stark apparatus is unavailable, is the addition of a dehydrating agent like molecular sieves to the reaction mixture.[6][7]
Q3: My reaction has stalled; TLC analysis shows unreacted cinnamic acid even after extended reflux. What factors could be limiting the reaction rate?
Answer: If the reaction is not proceeding to completion, it points to issues with kinetics or activation. Several factors can be at play:
-
Insufficient Catalysis: The strong acid catalyst (e.g., H₂SO₄, p-TsOH) is essential.[4][6] It protonates the carbonyl oxygen of the cinnamic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.[1][7] Ensure you are using a sufficient catalytic amount (typically 1-5 mol%) and that your acid is not degraded.
-
Steric Hindrance: The reaction is sensitive to steric bulk on both the alcohol and the carboxylic acid.[2] While primary and secondary alcohols generally work well, tertiary alcohols are prone to elimination side reactions under acidic conditions and are poor substrates.[6] Similarly, bulky substituents on the cinnamic acid can hinder the approach of the alcohol. For example, esterifying cinnamic acid with bulky menthol (a secondary alcohol) can be challenging due to steric hindrance.[9]
-
Inadequate Temperature: The reaction requires heat to overcome the activation energy barrier.[10] Ensure the reaction is maintained at a steady reflux temperature appropriate for the solvent and alcohol used.[5]
Q4: The workup procedure seems complex and I suspect I'm losing my product during purification. Can you provide a reliable workup and purification protocol?
Answer: Product loss during workup is a common issue, often due to incomplete extraction or neutralization. A robust protocol is critical for isolating your cinnamic acid ester.
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water or ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether (typically 3 times).[5] The ester product will move into the organic layer.
-
Neutralization: Carefully wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5] Continue washing until CO₂ evolution (fizzing) ceases. This step is crucial to prevent acid-catalyzed hydrolysis of your ester during storage.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Final Purification: The resulting crude ester can be purified further if necessary. Common methods include:
Frequently Asked Questions (FAQs)
-
Q: What is the detailed mechanism of the Fischer esterification?
-
A: The reaction follows a six-step, reversible mechanism often abbreviated as PADPED: P rotonation of the carbonyl oxygen, nucleophilic A ddition of the alcohol, D eprotonation to form a tetrahedral intermediate, P rotonation of a hydroxyl group to form a good leaving group (water), E limination of water to reform the carbonyl, and D eprotonation to yield the final ester product.[1]
-
-
Q: What are the best acid catalysts to use?
-
Q: How do substituents on the cinnamic acid's aromatic ring affect the reaction?
-
A: The electronic nature of substituents can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (e.g., -NO₂) can slightly increase the reaction rate by making the carbonyl carbon more electron-deficient. Conversely, electron-donating groups (e.g., -OCH₃) can slightly decrease the rate. However, for Fischer esterification, these electronic effects are generally less impactful than steric factors or reaction conditions (water removal, reactant excess).
-
-
Q: Are there alternative methods if Fischer esterification fails?
-
A: Yes. For sensitive substrates or when the equilibrium is highly unfavorable, other methods are superior. The Steglich esterification , which uses coupling reagents like DCC or EDC with a DMAP catalyst, is a powerful alternative that avoids the production of water and can be performed at room temperature.[7][14][15] Another approach is to first convert the cinnamic acid to a more reactive acyl chloride, which then readily reacts with the alcohol.[2]
-
Data and Workflow Visualization
Table 1: Impact of Key Parameters on Fischer Esterification Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Alcohol Stoichiometry | 1:1 (Acid:Alcohol) | Low to Moderate | Equilibrium limitation; reverse reaction is significant.[1] |
| >10:1 (Acid:Alcohol) | High | Shifts equilibrium toward products (Le Châtelier's Principle).[1][13] | |
| Water Removal | None | Low | Product hydrolysis drives the reaction in reverse.[3][4] |
| Dean-Stark Trap | Very High | Continuously removes water, driving the reaction to completion.[1][5][6] | |
| Molecular Sieves | High | Sequesters water in situ, preventing the reverse reaction.[6][7] | |
| Catalyst | None | Extremely Low / No Reaction | The activation energy is too high without a catalyst. |
| H₂SO₄ or p-TsOH | High | Protonates the carbonyl, activating it for nucleophilic attack.[1][7] | |
| Temperature | Room Temperature | Very Low | Insufficient energy to overcome the activation barrier. |
| Reflux | High | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate.[5][10] |
Diagrams
Caption: The PADPED mechanism of Fischer esterification.
Caption: A logical workflow for troubleshooting low yields.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Sciencemadness Wiki. (2022, April 6). Esterification. [Link]
-
Osborne, M. (2019, April 28). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University, ASPIRE. [Link]
-
ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
- Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
Organic Syntheses. ethyl cinnamate. [Link]
-
Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. [Link]
-
Li, J. J. (2014). Catalytic Esterifications of Carboxylic Acids and Alcohols by Sodium Bisulfate Monohydrate. Bioorganic & medicinal chemistry letters, 24(1), 1-5. [Link]
-
Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Molekul, 17(1), 27-34. [Link]
-
University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?[Link]
-
University of California, Irvine. Fischer Esterification Procedure. [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
National Institutes of Health. (2019). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis, 9(10), 9158–9164. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. quora.com [quora.com]
- 4. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. brainly.com [brainly.com]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. aspire.apsu.edu [aspire.apsu.edu]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-chlorocinnamate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 4-chlorocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important intermediate. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high yields and purity.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the pharmaceutical and materials science industries. Its synthesis can be approached through several key methodologies, each with its own set of advantages and potential pitfalls. This guide will primarily focus on three common synthetic routes: the Wittig reaction, the Heck reaction, and the Fischer esterification of 4-chlorocinnamic acid.
Our goal is to equip you with the knowledge to not only follow a protocol but to understand the underlying chemical principles, anticipate potential issues, and systematically troubleshoot your experiments for robust and reproducible results.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Wittig Reaction Troubleshooting
The Wittig reaction is a powerful method for olefination, in this case, reacting 4-chlorobenzaldehyde with a phosphorus ylide. For the synthesis of this compound, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is typically used, which generally favors the formation of the (E)-isomer.[1][2]
Question 1: My Wittig reaction has a low yield, and I'm recovering a significant amount of unreacted 4-chlorobenzaldehyde. What could be the problem?
Answer:
Low conversion in a Wittig reaction with a stabilized ylide can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Ylide Formation (if prepared in situ): If you are preparing the ylide from the corresponding phosphonium salt, incomplete deprotonation is a common culprit.
-
Base Strength: Ensure your base is sufficiently strong to deprotonate the phosphonium salt. For stabilized ylides, weaker bases like sodium methoxide or even triethylamine can sometimes be used, but potassium tert-butoxide or sodium hydride are more reliable.[1]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will quench the strong base and the ylide.
-
-
Ylide Stability: While (carbethoxymethylene)triphenylphosphorane is a commercially available and relatively stable ylide, prolonged reaction times at elevated temperatures can lead to its decomposition.[3]
-
Reaction Temperature: While many Wittig reactions with stabilized ylides can be run at room temperature, gentle heating (e.g., to 40-50 °C in a solvent like THF or DCM) can sometimes be necessary to drive the reaction to completion, especially if the aldehyde is somewhat sterically hindered or electronically deactivated.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[4] A solvent-free approach, where the liquid 4-chlorobenzaldehyde acts as a pseudo-solvent for the solid ylide, has also been reported and can be very efficient.[5][6]
Question 2: My main byproduct is a white solid that is difficult to separate from my product. How can I effectively remove triphenylphosphine oxide?
Answer:
The formation of triphenylphosphine oxide (TPPO) is an inherent part of the Wittig reaction, and its removal can be challenging due to its polarity, which can be similar to that of the desired ester product.
-
Precipitation: A common and effective first step is to precipitate the TPPO from a non-polar solvent.[7] After the reaction, concentrate the crude mixture and triturate it with a solvent like hexanes or a mixture of diethyl ether and hexanes. The non-polar this compound will dissolve, while the more polar TPPO will precipitate and can be removed by filtration.[4][8]
-
Column Chromatography: If precipitation is incomplete, column chromatography is the next step. A gradient elution starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent system.
-
Alternative Workup: An interesting approach involves the addition of zinc chloride to the crude reaction mixture in a polar solvent. This forms a complex with TPPO, causing it to precipitate, which can then be filtered off.[9]
Question 3: I am observing a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
Answer:
The use of a stabilized ylide like (carbethoxymethylene)triphenylphosphorane strongly favors the formation of the thermodynamically more stable (E)-isomer.[1][2] If you are observing a significant amount of the (Z)-isomer, consider the following:
-
Reaction Conditions: Ensure the reaction is allowed to reach thermodynamic equilibrium. This may involve a longer reaction time or gentle heating.
-
Ylide Structure: The presence of the ester group in the ylide is what confers its stability and leads to high (E)-selectivity. If you are using a different, non-stabilized ylide, (Z)-alkene formation will be favored.[2]
Heck Reaction Troubleshooting
The Heck reaction provides an alternative route to this compound by coupling 4-chlorobenzaldehyde (or more commonly, a 4-haloaryl compound like 4-chloroiodobenzene or 4-chlorobromobenzene) with ethyl acrylate in the presence of a palladium catalyst and a base.[10]
Question 1: My Heck reaction is very sluggish or fails completely when using 4-chloro-substituted aryl halides. Why is this and how can I improve it?
Answer:
Aryl chlorides are notoriously less reactive in Heck reactions compared to aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition to the palladium(0) catalyst the rate-limiting step.[11]
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(OAc)₂ with simple phosphine ligands such as triphenylphosphine (PPh₃) are often ineffective for aryl chlorides.[11] The key to success lies in using a more active catalyst system:
-
Bulky, Electron-Rich Ligands: These ligands promote the oxidative addition step. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and adamantyl-based phosphines.[11][12]
-
N-Heterocyclic Carbenes (NHCs): Pd-NHC complexes exhibit high thermal stability, which is beneficial as reactions with aryl chlorides often require higher temperatures.[11]
-
Palladacycles: These pre-activated palladium complexes can also be highly effective.[13]
-
-
Reaction Temperature: Higher temperatures (typically 100-140 °C) are often necessary to facilitate the oxidative addition of the aryl chloride.[14]
-
Choice of Base: The base plays a crucial role in regenerating the Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like potassium carbonate are common. For challenging substrates, consider using a stronger base or an organic ionic base like n-Bu₄N⁺OAc⁻, which has been shown to promote the reaction under milder conditions.[10][15]
Question 2: I am observing the formation of palladium black and my reaction has stalled. What is happening and how can I prevent it?
Answer:
The formation of palladium black indicates the decomposition of the active palladium catalyst. This is a common issue in Heck reactions, especially at the high temperatures often required for less reactive substrates like aryl chlorides.[11]
-
Ligand Protection: The ligand is crucial for stabilizing the palladium catalyst. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).
-
Reaction Conditions: Overheating can accelerate catalyst decomposition. Carefully control the reaction temperature.
-
Additives: In some cases, the addition of a phase-transfer catalyst like a tetraalkylammonium salt can help stabilize the catalytic species and improve reaction rates.
Question 3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer:
In the Heck reaction of an aryl halide with a monosubstituted alkene like ethyl acrylate, the arylation can occur at either the α or β position of the double bond.
-
Electronic Effects: With electron-deficient alkenes like ethyl acrylate, the arylation predominantly occurs at the β-position to give the linear product, which is the desired this compound. This is generally the favored pathway.[16]
-
Reaction Pathway: The choice of ligands and reaction conditions can influence whether the reaction proceeds through a neutral or cationic pathway, which in turn affects regioselectivity. For most standard Heck conditions with aryl halides, the neutral pathway leading to the β-substituted product is dominant.[12]
Fischer Esterification Troubleshooting
This classic method involves the acid-catalyzed reaction of 4-chlorocinnamic acid with ethanol.[17] While straightforward, achieving high yields can be challenging due to the reversible nature of the reaction.[18]
Question 1: My Fischer esterification is giving a low yield, and I have a significant amount of starting carboxylic acid remaining. How can I drive the reaction to completion?
Answer:
The Fischer esterification is an equilibrium-controlled process. To obtain a high yield of the ester, you must shift the equilibrium to the product side according to Le Châtelier's principle.[18][19]
-
Use of Excess Alcohol: The simplest method is to use a large excess of the alcohol (ethanol in this case), which can also serve as the solvent.[19] A 10-fold excess or more can significantly increase the yield.
-
Removal of Water: Water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials. Removing water as it is formed is a highly effective strategy. This can be achieved by:
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.[17]
-
Dehydrating Agents: Adding a dehydrating agent like molecular sieves to the reaction mixture can sequester the water as it is formed.
-
-
Sufficient Catalyst: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid or p-toluenesulfonic acid are common choices.[17]
Question 2: The work-up procedure is messy, and I'm losing product during extraction. How can I improve my work-up?
Answer:
A typical work-up for a Fischer esterification involves neutralizing the acid catalyst and removing the unreacted carboxylic acid.
-
Neutralization: After cooling the reaction, it is typically diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the strong acid catalyst and converts the unreacted 4-chlorocinnamic acid into its water-soluble sodium salt, which is then removed in the aqueous layer.[20]
-
Emulsion Formation: Cinnamic acid derivatives can sometimes cause emulsions during extraction. To break up emulsions, try adding brine (a saturated aqueous solution of NaCl) to the separatory funnel.
-
Drying: Ensure the final organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the "best" for preparing this compound?
A1: The "best" route depends on factors like available starting materials, desired scale, and stereochemical requirements.
-
Wittig Reaction: This is often a reliable choice for high (E)-stereoselectivity when using a stabilized ylide. The reaction conditions can be mild, and a solvent-free approach is possible.[5][6] The main drawback is the formation of triphenylphosphine oxide, which requires careful purification.
-
Heck Reaction: This is a powerful C-C bond-forming reaction, but it can be more challenging to optimize, especially when starting from an aryl chloride. It requires a palladium catalyst and can be sensitive to reaction conditions. However, it offers a convergent approach.
-
Fischer Esterification: This is a classic and often cost-effective method if 4-chlorocinnamic acid is readily available. The main challenge is overcoming the reaction equilibrium to achieve high yields.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of all three synthetic routes.
-
TLC Analysis: Spot the reaction mixture alongside the starting material(s) on a silica gel plate. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will show the disappearance of the starting material spot(s) and the appearance of a new spot for the product. The product, this compound, will be less polar than 4-chlorocinnamic acid but may have similar polarity to 4-chlorobenzaldehyde. The triphenylphosphine oxide from the Wittig reaction will be a very polar spot.[3]
Q3: What are the key safety precautions I should take when synthesizing this compound?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Strong bases used in the Wittig reaction (e.g., NaH, n-BuLi) are highly reactive and must be handled with care under an inert atmosphere.
-
Concentrated sulfuric acid used in Fischer esterification is highly corrosive.
-
Palladium catalysts and phosphine ligands for the Heck reaction can be toxic and should be handled with appropriate care.
-
Q4: What is the expected stereochemistry of the final product?
A4: The desired product is typically the (E)-isomer (trans).
-
In the Wittig reaction with the stabilized ylide (carbethoxymethylene)triphenylphosphorane, the (E)-isomer is the major product due to thermodynamic control.[1]
-
The Heck reaction also generally shows a high preference for the formation of the (E)-isomer.[21]
-
Fischer esterification starts with 4-chlorocinnamic acid. If you begin with (E)-4-chlorocinnamic acid, the stereochemistry of the double bond will be retained in the final product.
Experimental Protocols
Protocol 1: Wittig Reaction Synthesis of Ethyl (E)-4-chlorocinnamate
This protocol is adapted from a solvent-free procedure.[5][22]
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol).
-
To the stirring aldehyde, add (carbethoxymethylene)triphenylphosphorane (3.83 g, 11.0 mmol, 1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture vigorously for 1-2 hours. The mixture may become a thick paste. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the 4-chlorobenzaldehyde is consumed.
-
Once the reaction is complete, add 20 mL of hexanes to the flask and stir for 15 minutes to dissolve the product and precipitate the triphenylphosphine oxide.
-
Filter the mixture through a Büchner funnel, washing the solid triphenylphosphine oxide with additional hexanes (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure Ethyl (E)-4-chlorocinnamate as a white to pale yellow solid.
Protocol 2: Heck Reaction Synthesis of Ethyl (E)-4-chlorocinnamate
This protocol is a general procedure for the Heck reaction with an aryl bromide.
-
To a flame-dried Schlenk flask, add palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%), tri(o-tolyl)phosphine (60.8 mg, 0.2 mmol, 4 mol%), and 4-bromochlorobenzene (1.0 g, 5.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous triethylamine (1.5 mL, 10.4 mmol, 2 eq) and ethyl acrylate (0.8 mL, 7.8 mmol, 1.5 eq) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with 20 mL of diethyl ether and filter through a pad of celite to remove palladium salts.
-
Wash the filtrate with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Wittig Reaction | Heck Reaction (with Aryl Bromide) | Fischer Esterification |
| Key Reagents | 4-chlorobenzaldehyde, (carbethoxymethylene)triphenylphosphorane | 4-bromochlorobenzene, ethyl acrylate | 4-chlorocinnamic acid, ethanol |
| Catalyst | None (stoichiometric) | Pd(OAc)₂, P(o-tolyl)₃ | H₂SO₄ or p-TsOH |
| Base/Acid | Not required (ylide is basic) | Triethylamine | Sulfuric Acid (catalytic) |
| Solvent | DCM, THF, or solvent-free | DMF, NMP, or Toluene | Ethanol (excess) or Toluene |
| Temperature | Room temp to 50 °C | 80 - 140 °C | Reflux (approx. 78 °C) |
| Key Byproduct | Triphenylphosphine oxide | Triethylammonium bromide | Water |
| Stereoselectivity | High (E)-selectivity | High (E)-selectivity | Retained from starting acid |
Visualizations
Wittig Reaction Mechanism
Caption: The catalytic cycle of the Heck reaction.
References
-
Jadhav, G. N., & Bhanage, B. M. (2014). Heck Reaction—State of the Art. Catalysts, 4(3), 258-293. [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]
-
Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., & Rzepa, H. S. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-42). Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
WebAssign. (n.d.). 27. A Solvent Free Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
-
Beilstein Archives. (2021). Borylated methyl cinnamates: Expedited synthesis, characterization, crystallographic analysis and biological activities in glycosidase in. [Link]
-
University of Manchester. (n.d.). Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. [Link]
- Unknown Source. Solvent Free Wittig Reactions.
-
National Center for Biotechnology Information. (n.d.). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. [Link]
-
Chegg. (2024). Solved During the Wittig reaction, you perform the reaction | Chegg.com. [Link]
-
YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
SpringerLink. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. [Link]
-
ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Jurnal Uns. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. [Link]
-
ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne A thesis submitted in partial fulfillment of the requirements for the Bachelo. [Link]
- Unknown Source.
- Unknown Source.
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]
-
ResearchGate. (2025). Solventless esterification of glycerol with p-methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics | Request PDF. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 22. www1.udel.edu [www1.udel.edu]
Technical Support Center: Troubleshooting Ethyl 4-chlorocinnamate Solubility in Aqueous Media
Welcome to the technical support guide for Ethyl 4-chlorocinnamate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, field-proven insights and practical protocols to help you overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound and its solubility characteristics.
Q1: What is this compound and why is it used in research?
This compound is an organic compound, specifically an ester derivative of 4-chlorocinnamic acid.[1] Its structure, featuring a substituted phenyl ring and an acrylic acid moiety, makes it a versatile building block in organic synthesis and a key intermediate in the development of new pharmaceutical compounds.[2][3] It has been investigated for a range of potential biological activities, including antimicrobial and acaricidal properties.[1][4]
Q2: What makes this compound so difficult to dissolve in water?
The poor aqueous solubility of this compound stems from its molecular structure. Like its parent compound, cinnamic acid, it contains a large, non-polar aromatic ring.[5] The addition of a chlorine atom and the esterification of the carboxylic acid group further increase its lipophilicity (fat-solubility) and reduce its ability to form favorable hydrogen bonds with polar water molecules. While the parent cinnamic acid is already only slightly soluble in water (approx. 0.5 g/L at 25°C), this compound is expected to be even less soluble.[5][6]
Q3: What are the key physicochemical properties I should be aware of?
Understanding the fundamental properties of this compound is crucial for designing effective solubilization strategies. Key data is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | [7] |
| Molecular Formula | C₁₁H₁₁ClO₂ | [7][8][9] |
| Molecular Weight | 210.66 g/mol | [7][8][10] |
| Appearance | White to pale yellow crystalline solid/liquid | [2][10] |
| Melting Point | 49-51 °C | [2][10][11] |
| Boiling Point | 136-137 °C (at 0.8 Torr) | [2][10] |
| Aqueous Solubility | Not explicitly defined; expected to be very low. | [7] |
Q4: What are the primary strategies for solubilizing this compound for in-vitro experiments?
For poorly water-soluble compounds like this, several techniques are commonly employed. The choice depends on the experimental context, required concentration, and tolerance for excipients. The most common methods include:
-
Co-Solvency: Using a water-miscible organic solvent to create a solvent system with lower polarity.[12]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[13]
-
Advanced Formulations: For more complex applications, techniques like solid dispersions or nanosuspensions can be used to improve both solubility and bioavailability.[14][15]
Troubleshooting Guide: From Problem to Protocol
This section provides a logical workflow to diagnose and solve solubility issues. The primary challenge usually occurs when a concentrated organic stock solution of the compound is diluted into an aqueous buffer for an experiment, leading to precipitation.
Troubleshooting Workflow
This decision tree will guide you to the most appropriate solubilization strategy based on your experimental constraints.
Caption: Troubleshooting decision tree for solubility issues.
Strategy 1: Co-Solvency Explained
The "Why": A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This "polarity reduction" makes the aqueous environment more favorable for lipophilic molecules like this compound, thereby increasing its solubility.[12] Dimethyl sulfoxide (DMSO) and ethanol are common choices for in-vitro studies.
Key Considerations:
-
Final Concentration: The final concentration of the co-solvent in your assay should be kept to a minimum (ideally <1%, often <0.5%) as it can have its own biological effects or interfere with the experiment.
-
Control Group: Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your test samples, but without the compound.
Strategy 2: Micellar Solubilization (Surfactants) Explained
The "Why": Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. In water, above a certain concentration (the Critical Micelle Concentration), they self-assemble into spherical structures called micelles.[13] The hydrophobic tails form a core, creating a microenvironment that can effectively encapsulate poorly soluble compounds like this compound, while the hydrophilic heads face the water, keeping the entire complex dissolved.[13]
Key Considerations:
-
Choice of Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL (formerly Cremophor® EL) are generally preferred for biological experiments due to their lower toxicity compared to ionic surfactants.
-
Potential for Interference: Like co-solvents, surfactants can also interfere with certain assays. A vehicle control is essential.
Experimental Protocols
These protocols provide step-by-step guidance for preparing solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution using a Co-solvent
This protocol details the standard method for creating a stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance and appropriate glassware
Procedure:
-
Determine Target Concentration: Decide on the desired concentration for your stock solution (e.g., 10 mM, 50 mM). A higher stock concentration allows for a smaller volume to be added to your final assay, minimizing the final co-solvent concentration.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Calculation Example (for 10 mL of 50 mM stock):
-
Mass (g) = Molarity (mol/L) * Volume (L) * MW (g/mol)
-
Mass (g) = 0.050 mol/L * 0.010 L * 210.66 g/mol = 0.1053 g (105.3 mg)
-
-
-
Initial Dissolution: Add the weighed powder to a suitable vial. Add approximately 80% of the final required volume of DMSO.
-
Solubilization:
-
Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, add DMSO to reach the final target volume.
-
Final Mixing & Storage: Vortex the solution again to ensure homogeneity. Store the stock solution in a tightly sealed container at -20°C, protected from light.[2]
-
Self-Validation Check: Before use, thaw the stock solution and visually inspect for any signs of precipitation. If crystals have formed, warm gently and sonicate to redissolve before making dilutions.
Protocol 2: Basic Formulation using a Nonionic Surfactant
This protocol is for situations where organic co-solvents are not permissible. It involves creating a concentrated solution in a surfactant base before diluting in an aqueous medium.
Materials:
-
This compound powder
-
Polysorbate 80 (Tween® 80) or Kolliphor® EL
-
Deionized water or desired buffer
-
Vortex mixer and Sonicator
Procedure:
-
Prepare Surfactant Base: Create a concentrated stock of your surfactant in water (e.g., 10% w/v Tween® 80 in deionized water).
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Wetting: Add a small amount of the pure (100%) surfactant directly to the compound powder, just enough to create a paste or thick slurry. This step is critical for preventing clumping.
-
Dispersion: Slowly add the 10% surfactant solution to the paste while continuously vortexing.
-
Solubilization: Sonicate the mixture for 15-30 minutes. The solution may appear clear or slightly hazy, which is typical for micellar formulations.
-
Final Dilution: This surfactant-based concentrate can now be diluted into your final aqueous buffer. Perform this dilution slowly, with constant stirring, to avoid shocking the system and causing precipitation.
-
Self-Validation Check: The final solution should be stable with no visible precipitate. It is advisable to check the stability over the time course of your experiment (e.g., let it sit for 2, 4, 8 hours) to ensure the compound remains in solution.
Visualization of Solubilization Mechanisms
The following diagram illustrates the fundamental difference between the co-solvent and surfactant methods at a molecular level.
Caption: Comparison of co-solvent vs. micellar solubilization.
References
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
Shanghai Talent Chemical Co.,Ltd. (n.d.). This compound CAS 24393-52-0. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Blog. (2025, July 1). What is the solubility of cinnamic acid in water? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cinnamic Acid. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 24393-52-0,this compound. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.
-
Li, G. Q., et al. (2014). Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. PubMed. Retrieved from [Link]
-
Angene. (n.d.). Ethyl Cinnamate in Organic Synthesis: A Versatile Building Block. Retrieved from [Link]
- Google Patents. (n.d.). CN101774918A - Preparation method of cinnamate derivates.
Sources
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- 4. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the solubility of cinnamic acid in water? - Blog [sinoshiny.com]
- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. lookchem.com [lookchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. brieflands.com [brieflands.com]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Ethyl 4-chlorocinnamate
Welcome to the technical support center for Ethyl 4-chlorocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, stability, and degradation pathways of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Its stability during storage is crucial for maintaining its purity and reactivity, directly impacting the quality and safety of downstream products.[2] This guide will explore the primary degradation pathways of this compound and provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: Based on the chemistry of its functional groups (an ester and a conjugated double bond), this compound is susceptible to two main degradation pathways during storage: hydrolysis and photodegradation.[1][3]
-
Hydrolysis: The ester group can react with water, even atmospheric moisture, to hydrolyze into 4-chlorocinnamic acid and ethanol.[3][4] This reaction can be catalyzed by acidic or basic conditions.[4][5]
-
Photodegradation: The conjugated double bond in the cinnamate structure is susceptible to degradation upon exposure to light, particularly UV radiation.[3][6] This can lead to cis-trans isomerization and potentially dimerization, forming cyclobutane derivatives.[6]
Q2: I've noticed a change in the physical appearance of my solid this compound (e.g., clumping, discoloration). What could be the cause?
A2: Changes in the physical appearance of solid this compound often indicate degradation. Clumping can be a sign of hygroscopicity, where the compound absorbs moisture from the air, which can accelerate hydrolysis.[7] Discoloration may suggest the formation of degradation products due to light exposure or oxidation.[8] It is crucial to store the compound in a tightly sealed container in a cool, dark, and dry place.[7][9]
Q3: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks in my this compound sample. How can I identify the degradation products?
A3: The appearance of new peaks in your chromatogram suggests the presence of impurities, which could be degradation products. The primary expected degradation products are 4-chlorocinnamic acid and ethanol from hydrolysis.[3] To confirm their identity, you can:
-
Run authentic standards: Analyze pure standards of 4-chlorocinnamic acid and ethanol under the same chromatographic conditions to compare retention times.
-
Mass Spectrometry (MS): Utilize a mass spectrometer coupled with your chromatography system (GC-MS or LC-MS) to determine the molecular weight of the unknown peaks and compare the fragmentation patterns with known spectra.[8]
Q4: What are the ideal storage conditions for long-term stability of this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically 2-8°C.[3] For very long-term storage, freezing may be considered, but be mindful of potential freeze-thaw cycles if the compound is used frequently.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[2]
-
Container: Use a tightly sealed, amber glass container to protect from light and moisture.[6][7]
-
Purity: Ensure the initial purity of the compound is high, as impurities can sometimes catalyze degradation reactions.[3]
Q5: How can I proactively assess the stability of my this compound batch?
A5: Conducting a forced degradation study is a proactive way to understand the stability of your compound under various stress conditions.[11][12] This involves intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify potential degradation products.[13] This information is invaluable for developing stability-indicating analytical methods.[14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent Results in Assays Using Stored this compound
If you are observing variability in your experimental outcomes, it could be due to the degradation of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Visible Degradation of Solid this compound
If you observe changes in the physical state of your compound, immediate action is required.
Troubleshooting Steps:
-
Isolate the sample: Prevent cross-contamination by isolating the affected container.
-
Document the changes: Note the date, storage conditions, and the nature of the degradation (e.g., color change, clumping).
-
Perform analytical testing: As outlined in the workflow above, analyze a small portion of the sample to confirm and quantify the degradation.
-
Review handling procedures: Ensure that the container is always tightly sealed after use and that exposure to ambient conditions is minimized.
Experimental Protocols
To ensure the quality of your this compound, it is essential to have robust analytical methods for purity assessment and stability testing.
Protocol 1: HPLC Method for Purity Assessment and Stability Indication
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to separate this compound from its primary hydrolytic degradation product, 4-chlorocinnamic acid.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound sample
-
4-chlorocinnamic acid reference standard
-
Methanol or Acetonitrile for sample preparation
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of 4-chlorocinnamic acid (e.g., 1 mg/mL) in methanol.
-
Create a mixed standard by combining aliquots of both stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 50% B over 1 minute and equilibrate for 5 minutes.
-
-
-
Analysis:
-
Inject the mixed standard to determine the retention times of this compound and 4-chlorocinnamic acid.
-
Inject the sample solution.
-
Identify and quantify the parent compound and any degradation products by comparing retention times and integrating peak areas.
-
Data Presentation:
| Compound | Expected Retention Time (min) |
| 4-chlorocinnamic acid | ~ 4.5 |
| This compound | ~ 8.2 |
(Note: Retention times are approximate and will vary depending on the specific column and system.)
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound.[11][14]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photodegradation: Expose the solid sample to a calibrated light source (e.g., ICH option 2) for a specified duration.
Procedure:
-
For each stress condition, prepare a sample of this compound at a known concentration (e.g., 1 mg/mL in a suitable solvent).
-
Prepare a control sample (unstressed) under the same conditions but without the stressor.
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Degradation Pathway Visualization:
Caption: Primary degradation pathways of this compound.
References
- What are the stability characteristics of cinnamic derivatives? - Blog. (2025, October 29).
- Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. (2017, September 9).
- Ethyl Cinnamate as a Chemical Intermediate: Synthesis and Industrial Uses. (2026, January 6).
- Application Notes and Protocols: Ethyl Cinnamate as a Substrate in Enzymatic Reactions - Benchchem. (n.d.).
- Ethyl cinnamate 103-36-6 wiki - Guidechem. (n.d.).
- Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture - Longdom Publishing. (2017, August 14).
- Cinnamaldehyde Stability and Storage: A Technical Troubleshooting Guide - Benchchem. (n.d.).
- This compound - AK Scientific, Inc. (n.d.).
- Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26).
- Preventing photodegradation of cinnamic acid during experiments - Benchchem. (n.d.).
- A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529 - PubMed. (n.d.).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Photodegradation of Cinnamic Acid in Different Media | Request PDF - ResearchGate. (2025, August 5).
- MSDS of this compound - Capot Chemical. (2013, September 5).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- This compound (cas 24393-52-0) SDS/MSDS download - Guidechem. (n.d.).
- Forced Degradation Studies - SciSpace. (2016, December 14).
- Stability and Storage - MedchemExpress.com. (n.d.).
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- 1. nbinno.com [nbinno.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
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- 9. aksci.com [aksci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. onyxipca.com [onyxipca.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Navigating the Purification of Halogenated Cinnamic Acid Esters
Welcome to the technical support center for the purification of halogenated cinnamic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The introduction of a halogen atom onto the cinnamic acid scaffold, while often enhancing biological activity and modulating physicochemical properties, introduces a unique set of purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when purifying halogenated cinnamic acid esters compared to their non-halogenated analogs?
A1: The presence of a halogen (F, Cl, Br, I) introduces several key challenges. Firstly, the electronic properties of the halogen can influence the polarity of the molecule, requiring adjustments to standard chromatography and recrystallization solvent systems. Secondly, steric hindrance, particularly from ortho-substituents, can affect reaction rates and potentially lead to incomplete reactions, complicating the impurity profile.[1] For instance, the esterification of 2-chlorocinnamic acid may proceed slower than its para-substituted counterpart.[1] Finally, the carbon-halogen bond itself can be susceptible to cleavage (dehalogenation) under certain conditions, and the potential for positional isomers requires high-resolution purification techniques.
Q2: Which purification technique—recrystallization, column chromatography, or liquid-liquid extraction—is best for my halogenated cinnamic acid ester?
A2: The optimal technique depends on the nature of your sample and the impurities present.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, provided you can identify a suitable solvent system where the ester has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column chromatography is the most versatile technique for separating complex mixtures, including positional isomers and byproducts with similar polarities to your desired product.[2][3]
-
Liquid-liquid extraction is primarily used during the initial workup to perform a bulk separation of your organic product from aqueous-soluble materials, such as acid catalysts or inorganic salts.[4]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: How does the type of halogen (F, Cl, Br, I) affect my choice of purification solvents?
A3: The halogen's electronegativity and size influence the molecule's overall polarity and solubility. Fluorine, being highly electronegative, can significantly alter a molecule's polarity and interaction with silica gel in chromatography. Generally, as you move down the group from F to I, the polarizability of the molecule increases. This will affect the choice of solvents for both recrystallization and chromatography. For instance, a common solvent mixture for column chromatography of cinnamic acid esters is hexane/ethyl acetate.[3] For more polar halogenated derivatives, you may need to increase the proportion of ethyl acetate.
Q4: My reaction involves a Perkin or Heck coupling to synthesize the halogenated cinnamic acid. What specific impurities should I be looking out for?
A4: In a Perkin reaction , which often uses a halogenated benzaldehyde, you should be aware of unreacted starting aldehyde and potential side products from self-condensation of the anhydride.[5][6][7][8][9] For Heck coupling reactions using a haloarene, common impurities include unreacted haloarene and byproducts from side reactions of the palladium catalyst.[10][11] In both cases, residual catalyst can be a significant impurity that often requires a dedicated purification step to remove.[12]
Troubleshooting Guide: Recrystallization
Q1: My halogenated cinnamic acid ester "oiled out" instead of forming crystals. What's happening and how do I fix it?
A1: Cause & Explanation: "Oiling out" occurs when the ester separates from the solution as a liquid phase above its melting point. This is a common problem, especially when the crude product has a high impurity load, which can depress the melting point.[13] Rapid cooling can also contribute to this issue.
Solutions:
-
Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount of additional "good" solvent (the one in which the ester is more soluble) to keep the compound in solution at a slightly lower temperature. Allow it to cool more slowly.[13]
-
Slow Down the Cooling Process: Ensure the flask cools gradually to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Change the Solvent System: If the problem persists, your solvent may not be appropriate. Try a different solvent or a solvent mixture with a lower boiling point.[13]
Caption: Workflow for troubleshooting "oiling out".
Q2: My recrystallization yield is very low. Where did my product go?
A2: Cause & Explanation: A low yield can result from several factors. Using too much solvent will leave a significant amount of your product in the mother liquor.[13] Premature crystallization during a hot filtration can also lead to product loss.
Solutions:
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (the liquid you filtered the crystals from). If a significant amount of solid remains, your product is still in solution. You can try to recover it by evaporating more solvent and cooling to obtain a second crop of crystals.[13]
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, warm your Buchner or Hirsch funnel with hot solvent before filtering your dissolved product.
Troubleshooting Guide: Column Chromatography
Q1: I'm not getting good separation between my halogenated ester and an impurity on the TLC plate. How can I improve this?
A1: Cause & Explanation: Poor separation (similar Rf values) indicates that the chosen solvent system is not effectively differentiating between your product and the impurity based on their polarity.
Solutions:
-
Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the spots are too low (low Rf), increase the polarity.[14]
-
Try a Different Solvent System: Sometimes, a simple adjustment of ratios isn't enough. Consider using a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions with the silica gel and improve separation.
-
Consider a Different Stationary Phase: If you are trying to separate isomers, a standard silica gel column may not be sufficient. Reverse-phase (C18) HPLC can be an effective alternative for separating isomers.[15][16][17]
Q2: My product is streaking on the TLC plate and the column. What is causing this?
A2: Cause & Explanation: Streaking is often caused by overloading the stationary phase (applying too much sample) or the compound being too acidic or basic, leading to strong interactions with the silica gel.
Solutions:
-
Load Less Sample: Dilute your sample before spotting it on the TLC plate or loading it onto the column.
-
Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can suppress ionization and reduce tailing. For basic compounds, adding a small amount of a volatile base like triethylamine can have a similar effect.
Data Summary Table
| Compound Class | Purification Method | Recommended Solvent System(s) | Key Considerations |
| Fluorocinnamic Acid Esters | Column Chromatography | Hexane/Ethyl Acetate, Toluene/Ethyl Acetate | The high electronegativity of fluorine can significantly alter polarity. The C-F bond is generally very stable.[18][19] |
| Recrystallization | Ethanol/Water, Methanol | Finding a single suitable solvent can be challenging; mixed solvent systems are often required. | |
| Chlorocinnamic Acid Esters | Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 for 4-chloro derivatives)[4] | Ortho-chloro substitution can cause steric hindrance.[1] |
| Recrystallization | Ethanol, Methanol/Water | Standard polar solvents are often effective. | |
| Bromocinnamic Acid Esters | Recrystallization | Ethanol/Water[20] | The C-Br bond is weaker than C-Cl and may be more susceptible to cleavage under harsh conditions. |
| Column Chromatography | Hexane/Dichloromethane | Good for less polar derivatives. | |
| Iodocinnamic Acid Esters | Column Chromatography | Hexane/Ethyl Acetate | The C-I bond is the least stable; avoid strongly basic or reducing conditions to prevent dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Select a Solvent System: Using TLC, identify a mobile phase that provides a good Rf value (0.2-0.4) for your desired ester and good separation from impurities.[14]
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane) and carefully pour it into your column. Allow the silica to settle, ensuring a level bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified halogenated cinnamic acid ester.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude product and the minimum amount of hot recrystallization solvent needed to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallize: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry completely.
References
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google P
- Reddit. (2023).
- Quora. (2018). Which bond would be stronger, C−F or C−Cl?.
- Full article: Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. (2024).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- Albuquerque, E. L., de Luna, F. R. A. M., de Lima, M. C. A., de Faria, A. R., Galdino, S. L., Pitta, I. R., & Neves, J. L. (2019).
- ResearchGate. (2016). (PDF)
- ResearchGate. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?.
- BenchChem. (2025). using thin-layer chromatography (TLC) to monitor cinnamoyl chloride reaction progress.
- COMMON SOLVENTS FOR CRYSTALLIZ
- WO2005105728A1 - Process for preparing cinnamic acids and alkyl esters thereof - Google P
- Wikipedia. (n.d.). Perkin reaction.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). A Comparative Analysis of the Bioactivity of 2-, 3-, and 4-Chlorocinnamic Acid Isomers.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties.
- Journal of Pharmaceutical Negative Results. (n.d.).
- PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities.
- Beilstein Journal of Organic Chemistry. (n.d.).
- BenchChem. (2025). Comparative Analysis of Antimicrobial Efficacy: The Case of 2-Chlorocinnamic Acid Esters.
- Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry.
- LCGC North America. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC)
- Quora. (2019). What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?.
- ResearchGate. (n.d.). Stability analysis of the C-F bond. (a)
- PubMed. (2023).
- ResearchGate. (2025).
- Journal of Chemical Society of Nigeria. (2021).
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- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
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- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. byjus.com [byjus.com]
- 8. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
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- 10. researchgate.net [researchgate.net]
- 11. WO2005105728A1 - Process for preparing cinnamic acids and alkyl esters thereof - Google Patents [patents.google.com]
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- 17. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation in the synthesis of Ethyl 4-chlorocinnamate
Technical Support Center: Synthesis of Ethyl 4-chlorocinnamate
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] Achieving high purity is critical, yet the synthesis is often plagued by byproduct formation that can complicate purification, reduce yields, and compromise the quality of the final product.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind byproduct formation. Here, you will find troubleshooting guides in a direct question-and-answer format, validated protocols, and mechanistic diagrams to empower you to diagnose issues and optimize your synthesis for maximal purity and yield.
I. At-a-Glance: Synthesis Route Comparison
The selection of a synthetic route is the first critical decision in minimizing byproducts. Each common method presents a unique profile of advantages, challenges, and typical impurities.
| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Common Byproducts & Issues |
| Wittig Reaction | 4-chlorobenzaldehyde, (Carboethoxymethylene)triphenylphosphorane (a stabilized ylide) | Reflux in toluene or solvent-free heating | High reliability, excellent stereoselectivity for the (E)-isomer with stabilized ylides.[2][3] | Triphenylphosphine oxide (TPPO), (Z)-isomer of this compound.[2] |
| Heck Reaction | 4-chloroiodobenzene (or bromobenzene), Ethyl acrylate, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 80-140 °C in a polar aprotic solvent (e.g., DMF, NMP) | Atom economical, good functional group tolerance.[4] | Olefin isomerization products (double bond migration), catalyst decomposition (palladium black), Heck self-coupling byproducts.[5][6] |
| Perkin Condensation | 4-chlorobenzaldehyde, Acetic anhydride, Sodium acetate | High temperatures (>165 °C)[7] | Uses inexpensive, readily available starting materials.[8] | Self-condensation products of the anhydride, decarboxylated side products, requires a subsequent esterification step.[8][9] |
| Knoevenagel Condensation | 4-chlorobenzaldehyde, Diethyl malonate, Base (e.g., piperidine, glycine) | Reflux in a suitable solvent (e.g., methanol, ethanol) | Milder conditions compared to the Perkin reaction.[10] | Requires subsequent hydrolysis and decarboxylation, potential for Michael addition side reactions. |
II. General Troubleshooting Workflow
When encountering issues with byproduct formation, a systematic approach is crucial. The following workflow provides a logical path from problem identification to resolution.
Caption: A systematic workflow for troubleshooting byproduct formation.
III. Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis of this compound.
Wittig Reaction FAQs
Q1: My final product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it effectively?
A: TPPO is the most common byproduct of the Wittig reaction and its removal can be challenging due to its moderate polarity.[11] Here are several effective strategies:
-
Precipitation: After the reaction, concentrate the solution (e.g., in toluene) and add a non-polar solvent like hexane.[11] TPPO is poorly soluble in hexane and will precipitate out, allowing it to be removed by filtration. Chilling the mixture can enhance precipitation.
-
Column Chromatography: If precipitation is insufficient, flash chromatography on silica gel is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing polarity will separate the less polar this compound from the more polar TPPO.
-
Acid-Base Extraction: In some specific cases, complexation of TPPO with metal salts like MgCl₂ or ZnCl₂ can form complexes that are easier to separate, but this is less common for neutral products like esters.
Q2: My NMR spectrum shows two sets of vinyl protons, indicating I've formed both the (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[3]
-
Use a Stabilized Ylide: For the synthesis of this compound, you should be using (carboethoxymethylene)triphenylphosphorane. This is a "stabilized" ylide because the negative charge on the carbanion is delocalized by the adjacent ester group. Stabilized ylides are known to strongly favor the formation of the thermodynamically more stable (E)-alkene.[2][3]
-
Reaction Conditions: Ensure your reaction conditions are appropriate. For stabilized ylides, thermodynamic control is favored by allowing the reaction to reach equilibrium, which can be facilitated by refluxing for an adequate amount of time (e.g., 2-4 hours).[11]
Heck Reaction FAQs
Q1: I'm observing significant isomerization of my product; the double bond is migrating. What is causing this and how can I prevent it?
A: Olefin isomerization is a classic side reaction in the Heck coupling.
-
Root Cause: The β-hydride elimination step in the Heck catalytic cycle is reversible.[5] The palladium-hydride intermediate formed can re-add to the product alkene in a different orientation, leading to double bond migration. This is more likely if the final reductive elimination step to regenerate the Pd(0) catalyst is slow.[6]
-
Solutions:
-
Choice of Base: Use a strong, effective base to accelerate the final catalyst regeneration step. This reduces the lifetime of the palladium-hydride species responsible for isomerization.[5][6]
-
Additives: The addition of silver or thallium salts (e.g., Ag₂CO₃) can act as halide scavengers. This promotes an irreversible reductive elimination of HX, preventing the re-addition of the palladium-hydride intermediate and suppressing isomerization.[6]
-
Q2: My reaction mixture is turning black and the conversion has stalled. What does this mean?
A: The formation of a black precipitate is typically "palladium black," which is aggregated, catalytically inactive Pd(0) metal.[5] This indicates catalyst decomposition.
-
Root Cause: The active Pd(0) species can be unstable, especially at high temperatures or low ligand concentrations, leading to aggregation.
-
Solutions:
-
Use "Jeffery Conditions": Conduct the reaction in the presence of a tetraalkylammonium salt like tetrabutylammonium bromide (TBAB). These salts act as phase-transfer catalysts and, more importantly, stabilize the Pd(0) catalyst, preventing its aggregation into palladium black.[5]
-
Ligand Choice: Ensure an appropriate ligand is used if the reaction requires one. Phosphine ligands help stabilize the palladium center. However, for many Heck reactions, ligand-free conditions under Jeffery conditions are effective.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
General & Purification FAQs
Q1: My yield is low and the crude TLC shows a complex mixture. Where should I start troubleshooting?
A: A low yield with multiple byproducts points to fundamental issues with the reaction setup or reagents.
-
Reagent Purity: Impurities in starting materials are a primary cause of side reactions. Ensure the 4-chlorobenzaldehyde is free of 4-chlorobenzoic acid (which can interfere with base-catalyzed reactions). Recrystallize or distill starting materials if their purity is questionable.
-
Atmosphere Control: Many organometallic reactions, particularly the Heck reaction, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst or reagents.
-
Moisture: Water can hydrolyze reagents and intermediates. Use anhydrous solvents and dry glassware, especially for the Wittig reaction where the ylide is sensitive to moisture.
IV. In-Depth Troubleshooting Guide
| Observed Issue | Potential Root Cause(s) | Recommended Corrective Actions & Solutions |
| Significant Unreacted 4-chlorobenzaldehyde | 1. Insufficient Ylide (Wittig): Stoichiometry is incorrect or ylide has degraded due to moisture. 2. Inactive Catalyst (Heck): Catalyst has decomposed or was not activated properly. 3. Low Reaction Temperature/Time: The reaction has not reached completion. | 1. (Wittig): Use a slight excess (1.1 eq) of the ylide. Ensure it is handled under dry conditions. 2. (Heck): Add fresh catalyst or switch to a more robust pre-catalyst. Consider Jeffery conditions to stabilize Pd(0).[5] 3. Increase reaction temperature moderately or extend the reaction time, monitoring by TLC. |
| Formation of 4-chlorobenzoic acid | Oxidation of the starting 4-chlorobenzaldehyde, either present as an impurity or formed during the reaction. | Use freshly purified 4-chlorobenzaldehyde. If running a Heck reaction, ensure the system is properly degassed and maintained under an inert atmosphere. |
| (Heck) Formation of Biaryl Byproducts (from self-coupling) | The oxidative addition of the aryl halide to two Pd(0) centers can lead to homocoupling. | Lower the catalyst concentration. Ensure the olefin concentration is sufficient to favor the desired cross-coupling pathway. |
| (Perkin) Dark, Tar-like Crude Product | High reaction temperatures (>180°C) can cause polymerization and decomposition of the aromatic aldehyde and anhydride.[12] | Carefully control the reaction temperature. Use the minimum temperature necessary for the reaction to proceed at a reasonable rate. Consider alternative, milder methods like the Knoevenagel condensation.[10] |
V. Validated Experimental Protocol: Wittig Synthesis
This protocol is adapted from established procedures and optimized to favor high selectivity for the (E)-isomer and simplify purification.[11]
Materials:
-
4-chlorobenzaldehyde (2.81 g, 20 mmol)
-
(Carboethoxymethylene)triphenylphosphorane (7.67 g, 22 mmol, 1.1 eq)
-
Toluene, anhydrous (100 mL)
-
Hexane, reagent grade (200 mL)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde and (carboethoxymethylene)triphenylphosphorane.
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of the aldehyde.
-
Workup - TPPO Removal: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of toluene to approximately 30 mL using a rotary evaporator.
-
Precipitation: Slowly add 200 mL of hexane to the concentrated mixture while stirring. A white precipitate of triphenylphosphine oxide (TPPO) will form.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Filter the mixture through a Büchner funnel to remove the precipitated TPPO. Wash the solid with a small amount of cold hexane.
-
Purification: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to yield the crude product. If TLC analysis shows remaining impurities, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product, this compound, should be a white to pale yellow solid.
VI. Reaction Mechanism: The Heck Reaction Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing side reactions. The isomerization pathway branches off from the main productive cycle.
Caption: Heck catalytic cycle showing the main productive pathway and the reversible β-hydride elimination step that can lead to isomerization byproducts.
References
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). A novel Heck reaction catalyzed by Co hollow nanospheres in ligand-free condition. Retrieved from [Link]
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YouTube. (2023). Perkin condensation. Retrieved from [Link]
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Journal of the American Chemical Society. (1933). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Retrieved from [Link]
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Reddit. (2022). Troubleshooting a difficult Heck reaction : r/Chempros. Retrieved from [Link]
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Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry. Retrieved from [Link]
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Chegg. (2023). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of this compound. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]
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WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]
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WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
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Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
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SciSpace. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 6048-06-2. Retrieved from [Link]
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Technical Support Center: The Wittig Reaction for Ethyl 4-chlorocinnamate Synthesis
A Guide to Understanding and Troubleshooting the Critical Role of Base Strength
Welcome to the technical support center for the synthesis of Ethyl 4-chlorocinnamate via the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and challenges encountered during this olefination. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and real-world laboratory application, focusing on the pivotal role of base strength in reaction success.
Frequently Asked Questions (FAQs)
Ylide Formation and Base Selection
Q1: I'm planning to synthesize this compound. Which Wittig reagent should I use, and how does that influence my choice of base?
A1: For the synthesis of this compound, you will be using a stabilized ylide . Specifically, (carbethoxymethylene)triphenylphosphorane, which is often prepared from ethyl bromoacetate and triphenylphosphine.[1][2] The key feature of this ylide is the ester group (–CO₂Et) attached to the carbon of the P=C bond. This electron-withdrawing group delocalizes the negative charge of the carbanion through resonance, making the ylide more stable and less reactive than non-stabilized ylides (e.g., those with alkyl groups).[3][4][5][6]
This increased stability has a direct and crucial impact on your choice of base. Because the α-protons of the corresponding phosphonium salt, (ethoxycarbonylmethyl)triphenylphosphonium bromide, are significantly more acidic than those of a simple alkyltriphenylphosphonium salt, you can use a weaker base for deprotonation.[6][7] Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), which are necessary for non-stabilized ylides, are not required and can even be detrimental.[8][9] Instead, milder bases are sufficient and often preferred.[10]
Q2: What are some suitable "weaker" bases for generating this stabilized ylide, and what are the pKa considerations?
A2: For generating (carbethoxymethylene)triphenylphosphorane, you have several excellent choices of mild bases. The key is to select a base whose conjugate acid has a pKa value higher than the pKa of the phosphonium salt (estimated to be around 15-20 in DMSO), but not so high that it promotes unwanted side reactions.
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7 | Suitable, often used in aqueous or biphasic systems. |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 | A very mild and effective base for this reaction.[11] |
| Triethylamine (Et₃N) | Triethylammonium (Et₃NH⁺) | ~10.7 | Commonly used, though may require longer reaction times. |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | ~15.5 | Effective, but can lead to transesterification as a side product. |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | ~16 | A good choice, as the corresponding alcohol is the same as the ester group. |
| Potassium tert-butoxide (KOtBu) | tert-butanol (tBuOH) | ~17 | A stronger option, generally very effective.[10] |
Note: pKa values can vary depending on the solvent.[12]
For the synthesis of this compound, bases like sodium hydroxide or potassium carbonate are often sufficient and offer practical advantages in terms of handling and cost.[11]
Q3: Can I use a strong base like n-BuLi for generating a stabilized ylide? What are the potential consequences?
A3: While a strong base like n-BuLi will certainly deprotonate the phosphonium salt, its use is generally not recommended for stabilized ylides for several reasons:
-
Side Reactions with the Aldehyde: Strong, non-hindered bases like n-BuLi are nucleophilic and can add directly to the carbonyl group of 4-chlorobenzaldehyde, competing with the Wittig reaction.
-
Enolization: If the aldehyde had α-protons, a strong base could deprotonate it, leading to enolate formation and potential side reactions. While 4-chlorobenzaldehyde lacks α-protons, this is a general consideration.
-
Reaction with the Ester: The ester group of the ylide could potentially be attacked by a strong nucleophilic base, leading to decomposition.
-
Lack of Necessity and Increased Cost/Handling Difficulty: Strong bases are more expensive, require more stringent anhydrous and inert atmosphere techniques, and are simply unnecessary for this transformation.[8]
Using a base that is "just right" in strength is a key principle in organic synthesis for maximizing yield and minimizing byproducts.
Stereoselectivity and Reaction Mechanism
Q4: I need to synthesize the (E)-isomer of this compound. How does the choice of a stabilized ylide and base affect the stereochemical outcome?
A4: The use of a stabilized ylide is the primary reason you will predominantly obtain the (E)-isomer (trans) of this compound.[3][4][13][14] This is a hallmark of the Wittig reaction with stabilized ylides and is a result of thermodynamic control over the reaction pathway.[4][5]
Here's a breakdown of the mechanism and the influence of the stabilized ylide:
-
Reversible Initial Addition: Unlike reactions with non-stabilized ylides, the reaction of a stabilized ylide with an aldehyde is reversible. This allows the intermediates to equilibrate.
-
Formation of Oxaphosphetane Intermediates: The ylide and aldehyde react to form diastereomeric four-membered ring intermediates called oxaphosphetanes.
-
Thermodynamic Equilibrium: Due to the reversibility, the less sterically hindered anti-oxaphosphetane is favored at equilibrium.
-
Syn-Elimination: The oxaphosphetane decomposes in a concerted fashion (syn-elimination) to give the alkene and triphenylphosphine oxide. The more stable anti-oxaphosphetane leads directly to the (E)-alkene.
The strength of the base generally has a secondary effect on the E/Z selectivity for stabilized ylides, as the inherent nature of the ylide is the dominant controlling factor. However, the presence of lithium salts from bases like n-BuLi can sometimes decrease selectivity by stabilizing betaine intermediates, though this is more pronounced with non-stabilized ylides.[9][15]
Caption: Troubleshooting low yield in the Wittig reaction.
Q6: I am seeing unreacted 4-chlorobenzaldehyde in my final product mixture. Could this be a base-related issue?
A6: Yes, unreacted starting material is a classic symptom of inefficient ylide formation. If the ylide is not generated in a sufficient quantity, the aldehyde will have nothing to react with. Follow the troubleshooting steps in Q5. Additionally, consider the order of addition. It is standard practice to first generate the ylide by stirring the phosphonium salt with the base for a period (e.g., 30-60 minutes) before adding the aldehyde. [8]This ensures the ylide is pre-formed and ready to react.
Q7: My reaction is very slow or appears to have stalled. How can base selection influence reaction kinetics?
A7: The kinetics of the Wittig reaction are influenced by the reactivity of the ylide. Stabilized ylides are inherently less reactive than their non-stabilized counterparts. [3]If the reaction is slow, it could be due to:
-
A Very Weak Base: A base like potassium carbonate might lead to a slower reaction compared to a stronger base like sodium ethoxide. While both can work, the stronger base will generate the ylide faster and in higher concentration at any given time, pushing the reaction forward.
-
Solvent Effects: The choice of solvent plays a significant role. Polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to nonpolar solvents. Ensure your chosen base is soluble in the reaction solvent.
If the reaction is sluggish, you might consider switching to a slightly stronger, non-nucleophilic base like potassium tert-butoxide or ensuring your reaction temperature is appropriate (some Wittig reactions with stabilized ylides benefit from gentle heating). [11]
Alternative Methodologies
Q8: Are there alternatives to the Wittig reaction for this synthesis, especially if I'm having trouble with base sensitivity or byproduct removal?
A8: Yes, the most common and often superior alternative for synthesizing (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction . [13][16][17] The HWE reaction uses a phosphonate ester instead of a phosphonium salt. The key advantages over the Wittig reaction in this context are:
-
More Nucleophilic Carbanion: The phosphonate-stabilized carbanion is more nucleophilic than the corresponding Wittig ylide, often leading to better reactivity, especially with hindered ketones (though not an issue here). [16][18]* Water-Soluble Byproduct: The phosphate ester byproduct is water-soluble, making purification significantly easier than removing the often-problematic triphenylphosphine oxide from the Wittig reaction. [16][18]* High (E)-Selectivity: The HWE reaction is highly stereoselective for the (E)-alkene. [17]* Milder Bases Often Sufficient: Similar to the stabilized Wittig, mild bases can be used.
For the synthesis of this compound, an HWE reaction using triethyl phosphonoacetate and a base like NaH or NaOEt with 4-chlorobenzaldehyde would be an excellent and often preferred method.
Experimental Protocols
Protocol 1: Wittig Reaction using Potassium Carbonate
This protocol is adapted for its operational simplicity and use of a mild, easy-to-handle base.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Ylide Formation: Stir the suspension vigorously at room temperature for 1 hour. The formation of the ylide may be accompanied by a slight color change.
-
Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the ylide suspension.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Workup: After completion, filter the mixture to remove insoluble salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct. [19]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with dry hexanes to remove the mineral oil.
-
Solvent Addition: Add anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes.
-
Aldehyde Addition: Cool the solution back to 0 °C and add a solution of 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
References
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The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]
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Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]
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WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
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α-ALLENIC ESTERS FROM α-PHOSPHORANYLIDENE ESTERS AND ACID CHLORIDES. Organic Syntheses Procedure. [Link]
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Unstabilized Ylide Reactions in Wittig. Scribd. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Use of Silver Carbonate in the Wittig Reaction. PMC - NIH. [Link]
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Wittig Reaction Mechanism & Examples. Total Synthesis. [Link]
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A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. Taylor & Francis Online. [Link]
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Wittig Reaction, Example, Mechanism, and Stereochemistry. PSIBERG. [Link]
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Wittig & HWE Reactions - Alkene Synthesis (IOC 39). YouTube. [Link]
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(Carbethoxymethylene) Triphenylphorane Lab Report. IPL.org. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. ACS Publications. [Link]
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Synthesis of (ethoxycarbonyl methylene) triphenyl phosphorane. PrepChem.com. [Link]
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The Wittig Reaction. Chemistry LibreTexts. [Link]
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For the synthesis of ethyl - 4 - - chlorocinnamate via the Wittig reaction, which of the following statements is true regarding the mechanism?. Chegg. [Link]
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Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
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Solvent Free Wittig Reactions. University of California, Santa Cruz. [Link]
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Wittig Reaction - Common Conditions. The Reaction Explorer. [Link]
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Problems with wittig reaction. Reddit. [Link]
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The Wittig Reaction: Synthesis of Alkenes. Minnesota State University Moorhead. [Link]
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Supplementary Experiment: Wittig Reaction The Wittig. Chegg.com. [Link]
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Experiment 9: Wittig Synthesis of Ethyl Cinnamate. UW-Madison Chemistry. [Link]
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Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH. [Link]
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Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. WebAssign. [Link]
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CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. CDN. [Link]
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Synthesis of an Alkene via the Wittig Reaction. University of Colorado Boulder. [Link]
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Wittig reagents. Wikipedia. [Link]
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Temperature control in the synthesis of Ethyl 4-chlorocinnamate
Technical Support Center: Synthesis of Ethyl 4-chlorocinnamate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to address common challenges, particularly concerning the critical aspect of temperature control. The following sections provide in-depth answers to frequently asked questions and a troubleshooting guide to help you optimize your reaction outcomes, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the synthesis of this compound?
A1: Precise temperature control is paramount for three primary reasons: reaction kinetics, reaction equilibrium, and selectivity.
-
Kinetics: Like most chemical reactions, the rate of esterification is temperature-dependent. Insufficient heat can lead to an impractically slow reaction or failure to overcome the activation energy, resulting in a low or no yield.[1] Conversely, excessive heat can accelerate the reaction, but often at the cost of purity.
-
Equilibrium: The common synthesis route, Fischer esterification of 4-chlorocinnamic acid with ethanol, is a reversible reaction.[2][3] Temperature influences the position of the equilibrium. While heating is necessary to achieve a reasonable reaction rate, very high temperatures can sometimes be detrimental to the equilibrium yield of an exothermic reaction.[1][4][5] More importantly, temperature is used to drive the reaction forward by removing the water byproduct, often by refluxing at the boiling point of the alcohol or an azeotropic solvent.[3][6]
-
Selectivity: This is often the most critical factor. Undesirable side reactions, such as polymerization of the cinnamate double bond or dehydration of the ethanol solvent to form diethyl ether (especially with a strong acid catalyst like H₂SO₄), are often more sensitive to temperature increases than the desired esterification.[6] Maintaining an optimal temperature ensures the activation energy for the desired reaction is met without significantly promoting these competing pathways.
Q2: What is the optimal temperature range for the Fischer esterification of 4-chlorocinnamic acid with ethanol?
A2: The optimal temperature is typically the reflux temperature of the reaction mixture. When using a large excess of ethanol as both a reactant and the solvent, the reaction should be maintained at the boiling point of ethanol, which is approximately 78-80°C.[7] This provides a constant and controlled temperature environment. Heating significantly above this point is counterproductive as it will only increase the rate of solvent loss, unless conducted in a sealed pressure vessel. For esterifications of similar cinnamic acid derivatives, temperatures around 60°C have also been used to minimize side reactions like hydrolysis, especially when reaction times are extended.[8]
Q3: Can other synthesis methods be used, and how does temperature affect them?
A3: Yes, other methods like the Heck or Wittig reactions can be employed. Temperature control is equally critical in these routes:
-
Heck Reaction: This palladium-catalyzed reaction couples 4-chlorophenyl halides with ethyl acrylate.[9][10] The reaction temperature is crucial for catalyst activity and stability. Temperatures that are too low can result in poor catalytic turnover, while temperatures that are too high can lead to catalyst decomposition (e.g., formation of palladium black) and undesirable side reactions.[11] Optimized protocols often require specific temperatures, sometimes as high as 120-140°C, depending on the catalyst system and solvent.[10][12]
-
Wittig Reaction: This reaction involves reacting an aldehyde (4-chlorobenzaldehyde) with a phosphonium ylide. The temperature can significantly influence the stereoselectivity (E/Z ratio) of the resulting alkene.[13][14] Many Wittig reactions are performed at low temperatures (e.g., -78°C to room temperature) to control selectivity, especially when using non-stabilized ylides.[15][16][17]
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: The reaction yield is very low or the reaction has not gone to completion.
-
Potential Cause: The reaction temperature is too low, leading to slow kinetics. The activation energy barrier is not being sufficiently overcome for the reaction to proceed at a practical rate.[1]
-
Solution & Explanation:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and the thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature.
-
Increase Heat: If using ethanol as a solvent, ensure the mixture is at a gentle but steady reflux (approx. 78-80°C). This indicates the reaction is proceeding at the maximum possible rate at atmospheric pressure.[7]
-
Extend Reaction Time: If you are constrained to a lower temperature to avoid side reactions, a significantly longer reaction time may be necessary to achieve a high conversion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when it has reached completion.
-
Problem 2: The final product is impure, and the reaction mixture turned dark brown or black.
-
Potential Cause: The reaction temperature was too high. Excessive heat can cause degradation of the starting material or product and promote polymerization of the electron-rich double bond in the cinnamate structure.[6] Dark coloration often indicates charring or polymerization.
-
Solution & Explanation:
-
Reduce Temperature: Lower the temperature of the heating bath. It is better to have a slightly slower, cleaner reaction than a fast, messy one. For a refluxing system, ensure the heating is not excessively vigorous.
-
Use a Milder Catalyst: Harsh conditions (high heat combined with concentrated H₂SO₄) can promote side reactions.[6] Consider using a milder acid catalyst like para-toluenesulfonic acid (p-TsOH) which may allow for effective catalysis at a slightly lower temperature.
-
Ensure Inert Atmosphere: While not always required for esterification, if degradation is a major issue, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may be accelerated at higher temperatures.
-
Problem 3: The primary impurity is identified as diethyl ether.
-
Potential Cause: The reaction temperature was significantly too high for the acid-catalyzed conditions. Strong mineral acids like sulfuric acid will catalyze the dehydration of two ethanol molecules to form diethyl ether, a reaction that becomes competitive with esterification at temperatures above reflux.
-
Solution & Explanation:
-
Strict Temperature Control: Maintain the reaction temperature strictly at the reflux point of ethanol (78-80°C). Do not overheat. An oil bath with a PID controller is highly recommended for precise temperature maintenance.
-
Optimize Catalyst Loading: Use only a catalytic amount of sulfuric acid (e.g., 1-5 mol%). Excessive acid can increase the rate of all acid-catalyzed reactions, including ether formation.
-
Data Summary: Temperature Effects on Fischer Esterification
The following table summarizes the general effects of temperature on the Fischer esterification of 4-chlorocinnamic acid.
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions (e.g., Polymerization, Ether Formation) | Recommended Action |
| < 60°C | Very Slow | Low | Increase temperature to improve rate, unless specific low-temp protocol is used. |
| 60-80°C | Moderate to Good | Moderate | Optimal Range. Maintain gentle reflux for best balance of rate and selectivity. |
| > 85°C | Fast | High | Avoid. High risk of impurity formation and product degradation.[6] |
Experimental Protocol & Workflow Visualization
Standard Protocol: Fischer Esterification of 4-Chlorocinnamic Acid
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorocinnamic acid (1.0 eq.).
-
Solvent/Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 eq.), which acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).
-
Heating and Reflux: Attach a reflux condenser to the flask. Heat the mixture in a temperature-controlled oil bath to a gentle reflux (internal temperature of ~78-80°C).
-
Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting carboxylic acid via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common issues related to temperature control during the synthesis.
References
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-
ResearchGate. Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. [Link]
-
Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction?. [Link]
-
Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction. [Link]
-
ResearchGate. (2010). Kinetic Study of Esterification Reaction. [Link]
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MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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Chemeurope.com. Wittig reaction. [Link]
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Jurnal Kimia dan Pendidikan Kimia. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. [Link]
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ResearchGate. (2018). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. [Link]
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-
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-
Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]
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PubMed. (2016). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. [Link]
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Overcoming poor reactivity of 4-chlorobenzaldehyde in olefination reactions
Technical Support Center: Olefination of 4-Chlorobenzaldehyde
Welcome to the technical support center for olefination reactions involving 4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome the poor reactivity of 4-chlorobenzaldehyde and achieve your desired olefin products with high efficiency and stereoselectivity.
Introduction: The Challenge of 4-Chlorobenzaldehyde
4-Chlorobenzaldehyde is a common building block in organic synthesis. However, its reactivity in olefination reactions can be sluggish compared to unsubstituted benzaldehyde. This reduced reactivity stems from the electronic properties of the chlorine atom. As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring and, consequently, the carbonyl group, making it a less potent electrophile. This guide will explore various strategies to address this challenge.
Diagram 1: Electronic Effect of the Chloro Substituent
Caption: Inductive vs. Resonance Effects in 4-Chlorobenzaldehyde.
Troubleshooting Guide
This section addresses specific problems you might encounter during the olefination of 4-chlorobenzaldehyde.
Q1: My Wittig reaction with 4-chlorobenzaldehyde is giving a very low yield. What are the likely causes and how can I fix it?
A1: Low yields in the Wittig reaction with 4-chlorobenzaldehyde are common and can be attributed to several factors:
-
Reduced Electrophilicity of the Aldehyde: As mentioned, the electron-withdrawing nature of the chlorine atom makes the carbonyl carbon less susceptible to nucleophilic attack by the ylide.[1]
-
Ylide Stability: The type of ylide you are using plays a crucial role.
-
Stabilized Ylides: These ylides (e.g., those with an adjacent ester or ketone group) are less reactive and may struggle to react with the deactivated 4-chlorobenzaldehyde.[2] While they typically favor the formation of (E)-alkenes, the reaction rate can be very slow, leading to low conversion.[2]
-
Unstabilized Ylides: These are more reactive but can be prone to decomposition, especially if the reaction is sluggish.[3] They generally favor the formation of (Z)-alkenes.[2]
-
-
Reaction Conditions: Suboptimal conditions can significantly hamper the reaction.
Troubleshooting Steps:
-
Switch to a More Reactive Olefination Method: If you are using a stabilized ylide and observing poor reactivity, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts and often provide better yields with electron-deficient aldehydes.[4]
-
Optimize Wittig Reaction Conditions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy to drive the reaction forward. However, be cautious as this can also lead to side reactions or decomposition of the ylide.
-
Use a Stronger Base for Ylide Generation: Ensure complete deprotonation of the phosphonium salt by using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[1]
-
Solvent Choice: Aprotic polar solvents like THF or DMSO can sometimes enhance reaction rates.
-
-
Consider a Tandem Oxidation-Wittig Process: If your starting material is 4-chlorobenzyl alcohol, you can generate the aldehyde in situ followed by the Wittig reaction. This avoids issues with aldehyde purity and potential degradation upon storage.
Q2: I am attempting a Horner-Wadsworth-Emmons (HWE) reaction with 4-chlorobenzaldehyde, but the reaction is incomplete. How can I drive it to completion?
A2: Incomplete conversion in an HWE reaction with 4-chlorobenzaldehyde often points to issues with deprotonation or reaction kinetics.
Troubleshooting Steps:
-
Choice of Base and Deprotonation Conditions:
-
Reaction Temperature and Time:
-
Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the phosphonate reagent can help ensure the complete consumption of the aldehyde.
-
Masamune-Roush Conditions: For base-sensitive substrates, consider using milder conditions such as LiCl with an amine base (e.g., DBU or triethylamine).[5]
Q3: I need to synthesize the (Z)-alkene from 4-chlorobenzaldehyde. Which method is most suitable?
A3: Achieving high (Z)-selectivity can be challenging, but certain methods are specifically designed for this purpose.
-
Wittig Reaction with Unstabilized Ylides: This is the classic approach for obtaining (Z)-alkenes.[2] However, as noted, yields may be a concern with 4-chlorobenzaldehyde.
-
Still-Gennari Modification of the HWE Reaction: This is a highly effective method for producing (Z)-alkenes. It utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a strong, non-coordinating base like KHMDS with 18-crown-6.[6] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the (Z)-olefin.[6]
Diagram 2: General Olefination Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting olefination reactions.
Frequently Asked Questions (FAQs)
Q4: Are there alternative olefination methods that are particularly well-suited for electron-deficient aldehydes like 4-chlorobenzaldehyde?
A4: Yes, several other powerful olefination reactions can be effective where the Wittig or standard HWE might falter.
-
Julia-Kocienski Olefination: This method is known for its excellent (E)-selectivity and tolerance of a wide range of functional groups.[7][8] It involves the reaction of a carbonyl compound with a metallated heteroaryl sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[9][10]
-
Peterson Olefination: This silicon-based method offers unique stereochemical control. The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions leads to the formation of either the (E)- or (Z)-alkene, respectively.[13][14]
Q5: Can Lewis acids be used to activate 4-chlorobenzaldehyde for olefination?
A5: The use of Lewis acids to enhance the electrophilicity of carbonyl compounds is a well-established strategy in organic chemistry. While not as commonly cited for standard Wittig or HWE reactions, Lewis acids can play a role in other carbonyl addition reactions and could potentially be adapted. For instance, Lewis acids are known to catalyze ene reactions with aldehydes. A Lewis acid could coordinate to the carbonyl oxygen of 4-chlorobenzaldehyde, further polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack. However, care must be taken as Lewis acids can also interact with the nucleophilic ylide or phosphonate carbanion, potentially leading to undesired side reactions.
Q6: My 4-chlorobenzaldehyde starting material is a solid. Does its purity matter?
A6: Absolutely. 4-Chlorobenzaldehyde can oxidize over time to 4-chlorobenzoic acid, especially when exposed to air and light.[15] The presence of this acidic impurity can interfere with the basic conditions required for ylide or phosphonate carbanion formation, leading to reduced yields. It is always recommended to use freshly purified 4-chlorobenzaldehyde. Recrystallization or distillation can be used for purification.
Comparative Data
The following table provides a qualitative comparison of different olefination methods for 4-chlorobenzaldehyde. Actual yields and stereoselectivities will depend on the specific reaction conditions and the nature of the ylide or phosphonate reagent used.
| Olefination Method | Typical Stereoselectivity | Advantages for 4-Chlorobenzaldehyde | Potential Challenges |
| Wittig (Stabilized Ylide) | (E)-selective[2] | Readily available reagents. | Low reactivity and yields.[3] |
| Wittig (Unstabilized Ylide) | (Z)-selective[2] | Higher reactivity than stabilized ylides. | Ylide instability, potential for side reactions. |
| Horner-Wadsworth-Emmons | (E)-selective[16] | More reactive nucleophile than Wittig ylides, generally better yields.[4] | May require stronger bases and longer reaction times. |
| HWE (Still-Gennari Mod.) | (Z)-selective[6] | Excellent for accessing (Z)-alkenes. | Requires specialized phosphonates and specific base/additive combinations. |
| Julia-Kocienski | (E)-selective[8] | High (E)-selectivity, broad functional group tolerance.[7] | Can require multi-step preparation of the sulfone reagent. |
| Takai Olefination | (E)-selective[12] | Excellent (E)-selectivity for vinyl halides. | Requires stoichiometric amounts of chromium(II) chloride.[12] |
| Peterson Olefination | Controllable (E) or (Z)[14] | Stereochemical outcome can be directed by the choice of acidic or basic workup.[13] | Requires preparation of α-silyl carbanions. |
Experimental Protocols
Protocol 1: Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure for the reaction of 4-chlorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Ylide Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 eq) portion-wise at room temperature.[3]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add a non-polar solvent system (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture to remove the triphenylphosphine oxide. The filtrate, containing the product, can be concentrated and further purified by column chromatography.[3]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines a general procedure for an (E)-selective HWE reaction.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq).
-
Deprotonation: Add anhydrous THF and cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes.
-
Aldehyde Addition: Slowly add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]
References
-
6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]
-
Peterson Olefination. NROChemistry. [Link]
-
Julia-Kocienski Olefination. (2015, November 4). Chem-Station Int. Ed. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
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Peterson Olefination. Organic Chemistry Portal. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Peterson Olefination Reaction, Mechanism, and Applications. (2022, February 19). Chemistry Notes. [Link]
-
The Julia–Kocienski Olefination. Organic Reactions. [Link]
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Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
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Julia olefination. Wikipedia. [Link]
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1. The Wittig Reaction. University of Pittsburgh. [Link]
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Seebach, D., et al. (2025). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Journal of Organic Chemistry. [Link]
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Peterson olefination. Wikipedia. [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Takai olefination. Wikipedia. [Link]
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preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]
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Ousmer, M., et al. (2001). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. [Link]
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27. A Solvent Free Wittig Reaction. University of Colorado Denver. [Link]
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Optimization of the HWE reaction conditions a. ResearchGate. [Link]
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Lewis Acid Mediated Reactions of Olefins with Carbonyls. University of Bath. [Link]
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Jamison, C. R., et al. (2024). Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions. Journal of the American Chemical Society. [Link]
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Chromium-catalyzed olefination of arylaldehydes with haloforms assisted by 2,3,5,6-tetramethyl-N,N. (2021). Tetrahedron Letters. [Link]
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Aldehydes and ketones: Electronic and steric effects. (2018, February 18). BrainKart. [Link]
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16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
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Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. [Link]
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(Z)-Selective Takai olefination of salicylaldehydes*. (2017, February 20). University of Cambridge. [Link]
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(Z)-Selective Takai olefination of salicylaldehydes*. ResearchGate. [Link]
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Aldol reaction between 4-chlorobenzaldehyde and ketones in various.... ResearchGate. [Link]
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Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
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Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. (2023, June 6). PMC. [Link]
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4-Chlorobenzaldehyde. Wikipedia. [Link]
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Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Publishing. [Link]
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A Lewis acid-promoted Pinner reaction. (2012). Beilstein Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Ethyl 4-chlorocinnamate and Methyl 4-chlorocinnamate
Introduction: The Pressing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This landscape necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. Cinnamic acid, a naturally occurring organic compound, and its derivatives have garnered considerable attention for their broad spectrum of biological activities, including potent antimicrobial properties.[1] By modifying the core structure of cinnamic acid, researchers can synthesize ester derivatives with potentially enhanced efficacy and favorable pharmacological profiles.[2][3][4]
This guide provides an in-depth, objective comparison of the antifungal activity of two such derivatives: Ethyl 4-chlorocinnamate and Mthis compound. We will delve into supporting experimental data, elucidate their potential mechanisms of action, and provide detailed protocols for researchers aiming to validate or expand upon these findings.
Structural and Mechanistic Overview
This compound and mthis compound are esters of 4-chlorocinnamic acid. The core structural difference lies in the alkyl group of the ester moiety—an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor alteration can significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate fungal cell membranes and interact with intracellular targets.
The precise mechanism of action for cinnamate derivatives is an active area of research, but several compelling hypotheses have been proposed. One key mechanism involves the disruption of the fungal cell membrane's integrity by interacting with ergosterol, a vital sterol component unique to fungi.[5] Furthermore, molecular docking studies suggest that 4-chlorocinnamic acid esters may act as inhibitors of the enzyme 14α-demethylase.[6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway and a well-established target for azole antifungal drugs. Another potential target, unique to fungi, is the benzoate 4-hydroxylase (CYP53) enzyme, which is involved in the metabolism of aromatic compounds.[9][10]
Caption: Workflow for the Broth Microdilution Method to determine MIC and MFC values.
Step-by-Step Methodology
-
Preparation of Compounds:
-
Prepare 100x stock solutions of this compound and Mthis compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, add 198 µL of sterile RPMI-1640 medium to wells in columns 2-10 and 200 µL to column 11 (growth control).
-
Add 4 µL of the 100x stock solution to column 1 to create a 2x working solution. Mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across to column 10. Discard 100 µL from column 10. Column 12 will serve as a sterility control (medium only).
-
-
Preparation of Fungal Inoculum:
-
Subculture the yeast strain (e.g., C. albicans) on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select several colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer.
-
Create a working inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the working fungal inoculum to wells in columns 1-11 of the prepared microtiter plate. This brings the final volume in each well to 200 µL and dilutes the compounds to their final 1x test concentrations.
-
The final concentration of DMSO in each well should not exceed 1%, which is generally non-inhibitory.
-
Seal the plate and incubate at 35°C for 24 to 48 hours.
-
-
Determination of MIC:
-
After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity) compared to the growth control well (column 11).
-
-
Determination of MFC:
-
From each well that shows growth inhibition (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a Sabouraud Dextrose Agar plate.
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from which no colonies grow on the subculture plate, indicating at least a 99.9% killing of the initial inoculum.
-
Conclusion and Future Directions
The available data indicates that both methyl and this compound are promising antifungal agents, with the ethyl ester showing slightly superior or broader activity in some cases. [8]The fungicidal nature of these compounds is a particularly valuable attribute, as it suggests they can eradicate fungal pathogens rather than merely inhibiting their growth. Their potential mechanism of inhibiting 14α-demethylase places them in a well-validated class of antifungal targets, though this requires further experimental confirmation. [6] These cinnamic acid esters represent excellent lead compounds for further optimization. [2][11]Future research should focus on:
-
Expanding the Scope: Testing against a wider panel of clinically relevant yeasts and molds, including drug-resistant isolates.
-
Mechanistic Validation: Performing biochemical assays to confirm the inhibition of 14α-demethylase or other proposed targets.
-
In Vivo Efficacy: Evaluating the compounds in animal models of fungal infection to assess their therapeutic potential and pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of ester derivatives to further refine the chemical structure for optimal activity and reduced toxicity. [12] By systematically exploring these avenues, the scientific community can build upon these foundational findings and potentially develop a new class of much-needed antifungal therapies.
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Tawata, S., Taira, S., Kobamoto, N., Zhu, J., Ishihara, M., & Toyama, S. (1996). Synthesis and Antifungal Activity of Cinnamic Acid Esters. Bioscience, Biotechnology, and Biochemistry, 60(5), 909-910. [Link]
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Korošec, B., Sova, M., Turk, S., Kraševec, N., Novak, M., Lah, L., Stojan, J., Podobnik, B., & Komel, R. (2014). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Journal of Applied Microbiology, 116(4), 955-966. [Link]
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Li, Y., Li, P., Wang, Y., Zhang, H., Wang, M., & Fu, B. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. Pest Management Science, 73(10), 2151-2159. [Link]
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Barros, C. H. N., de Oliveira, T. C., de Morais, S. M., de Sousa, E. O., de Oliveira, I. R. S., da Silva, F. W. F., Martins, N. R., & de Sousa, D. P. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(11), 3323. [Link]
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Tawata, S., Taira, S., Kobamoto, N., Zhu, J., Ishihara, M., & Toyama, S. (1996). Synthesis and Antifungal Activity of Cinnamic Acid Esters. Bioscience, Biotechnology, and Biochemistry. [Link]
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Tawata, S., Taira, S., Kobamoto, N., Zhu, J., Ishihara, M., & Toyama, S. (1996). Synthesis and Antifungal Activity of Cinnamic Acid Esters. Bioscience, Biotechnology, and Biochemistry, 60(5), 909-910. [Link]
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CLSI. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved January 8, 2026. [Link]
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Korošec, B., Sova, M., Turk, S., Kraševec, N., Novak, M., Lah, L., Stojan, J., Podobnik, B., & Komel, R. (2014). Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). Request PDF. [Link]
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de Fátima, Â., Modolo, L. V., Dantas, R. F., de Resende, M. M., Gualberto, S. A., & de Sena, L. A. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Bioinorganic Chemistry and Applications, 2019, 3941242. [Link]
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Duchowicz, P. R., Giraudo, M. A., Fioressi, S. E., Castro, E. A., & Fagalde, F. (2015). Quantitative Structure-Antifungal Activity Relationships for cinnamate derivatives. Ecotoxicology and Environmental Safety, 122, 521-527. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Esters: A Comparative Analysis
Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities and favorable toxicity profiles.[1] A particularly fruitful strategy for enhancing the therapeutic potential of these compounds has been the introduction of halogen substituents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of halogenated cinnamic acid esters, with a focus on their antimicrobial, anticancer, and antioxidant properties. By synthesizing experimental data and elucidating the underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of molecules.
The Impact of Halogenation: A Multifaceted Enhancement of Bioactivity
The addition of halogen atoms (fluorine, chlorine, bromine, or iodine) to the cinnamic acid scaffold can profoundly influence its physicochemical properties and, consequently, its biological efficacy. Halogenation can alter a molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its interaction with biological targets.[1]
Antimicrobial Activity: A Potent Weapon Against Pathogens
Halogenation has consistently been shown to boost the antimicrobial properties of cinnamic acid derivatives.[1] The nature of the halogen and its position on the phenyl ring are pivotal in dictating the potency and spectrum of activity.
Key Structure-Activity Relationship Insights:
-
Nature of the Halogen: Chlorine and bromine substituents are frequently associated with increased antimicrobial potency against a range of bacteria and fungi.[1]
-
Positional Isomers: The position of the halogen on the phenyl ring significantly impacts activity. For instance, a para-substituted chloro-cinnamic acid derivative has been shown to be more active against certain bacteria than its ortho-substituted counterpart, suggesting that the substitution pattern influences target engagement.[2]
-
Electron-Withdrawing Effects: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring generally enhances antimicrobial activity.[2] This is particularly evident in anti-tuberculosis activity, where para-substituted electron-withdrawing groups have been shown to be favorable.[2]
Comparative Data on Antimicrobial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated cinnamic acid derivatives against various microbial strains. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound | Halogen | Position | Microorganism | MIC (µg/mL) | Reference |
| Chloro-compound 14 | Cl | para | M. tuberculosis H37Ra | 4.54 | [2] |
| Chloro-compound 15 | Cl | ortho | M. tuberculosis H37Ra | 9.91 | [2] |
| Fluoro-compound 17 | F | para | M. tuberculosis H37Ra | 0.36 | [2] |
| 4-Chlorocinnamic acid methyl ester | Cl | para | S. aureus | >1000 | [3] |
| Methoxyethyl 4-chlorocinnamate | Cl | para | Candida albicans | 0.13 µmol/mL | [3] |
| Perillyl 4-chlorocinnamate | Cl | para | Candida albicans | 0.024 µmol/mL | [3] |
Anticancer Activity: Targeting Key Signaling Pathways
Halogenated cinnamic acid esters have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanism of action often involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival.
Key Structure-Activity Relationship Insights:
-
Halogen Type and Position: The type and position of the halogen influence cytotoxic potency. For example, in a series of cinnamic acid phenethyl esters, compounds with two hydroxyl groups on the benzene ring, in combination with halogenation, showed high cytotoxicity against oral squamous cell carcinoma cell lines.[6]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a cyano group, on the aromatic rings of the alcohol or amine portions of cinnamic acid derivatives has been linked to increased cytotoxicity and selectivity against malignant cell lines.[5]
-
Lipophilicity: While increased lipophilicity can sometimes enhance cellular uptake, the relationship with anticancer activity is not always linear and depends on the specific compound and cell line.[7]
Comparative Data on Anticancer Activity:
The table below presents the half-maximal inhibitory concentration (IC50) values for various halogenated cinnamic acid derivatives against different cancer cell lines.
| Compound | Halogen/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with cyano group | CN | HeLa | ~42-166 | [5] |
| Compound with cyano group | CN | K562 | ~42-166 | [5] |
| Compound with cyano group | CN | Fem-x | ~42-166 | [5] |
| Compound with cyano group | CN | MCF-7 | ~42-166 | [5] |
| Cinnamic acid phenethyl ester[2] | 2 OH groups | OSCC | 8.5 | [6] |
| Cinnamic acid derivative 5 | - | A-549 | 10.36 | [8] |
Antioxidant Activity: Scavenging Free Radicals
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants. Halogenation can modulate this activity by influencing the electronic properties of the molecule.
Key Structure-Activity Relationship Insights:
-
Electron-Donating vs. Electron-Withdrawing Groups: The antioxidant capacity is often linked to the ability to donate a hydrogen atom or an electron to a free radical. The electronic nature of the substituents on the phenyl ring plays a crucial role in this process.
-
Fluorine Substitution: The introduction of fluorine, a highly electronegative atom, can have a nuanced effect on antioxidant activity, depending on its position and the overall molecular structure.
Mechanistic Insights: How Halogenated Cinnamic Acid Esters Exert Their Effects
Understanding the molecular mechanisms underlying the biological activities of these compounds is paramount for rational drug design.
Antimicrobial Mechanism of Action
The antimicrobial action of halogenated compounds, including cinnamic acid derivatives, is often attributed to their ability to act as oxidizing agents. This can lead to:
-
Disruption of Proteins and Enzymes: Halogens can oxidize critical functional groups in proteins, such as sulfhydryl groups, leading to enzyme inactivation and loss of function.
-
Cell Membrane Damage: The integrity of the cell membrane can be compromised, leading to leakage of cellular contents and cell death.
-
Nucleic Acid Disruption: Halogens can also interact with and disrupt the structure of nucleic acids.
Caption: Proposed antimicrobial mechanism of halogenated cinnamic acid esters.
Anticancer Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism through which cinnamic acid derivatives exert their anticancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway plays a central role in inflammation, cell proliferation, and survival, and its dysregulation is a hallmark of many cancers. Cinnamic acid derivatives can inhibit NF-κB signaling by preventing the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This leads to a decrease in the transcription of pro-inflammatory and pro-survival genes.[1]
Caption: Inhibition of the NF-κB signaling pathway by halogenated cinnamic acid esters.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of halogenated cinnamic acid esters.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (halogenated cinnamic acid esters)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (halogenated cinnamic acid esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antioxidant Capacity Determination: DPPH and ABTS Radical Scavenging Assays
These assays measure the ability of a compound to scavenge stable free radicals.
DPPH Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
ABTS Assay:
-
Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.
-
Mix various concentrations of the test compound with the ABTS•+ solution.
-
Incubate at room temperature for a specific time.
-
Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.
Conclusion
The halogenation of cinnamic acid esters represents a powerful and versatile strategy for the development of novel therapeutic agents with potent antimicrobial, anticancer, and antioxidant activities. The structure-activity relationship data clearly demonstrate that the type, number, and position of halogen substituents are critical determinants of biological efficacy. A thorough understanding of these relationships, coupled with robust experimental evaluation and mechanistic studies, will be instrumental in the rational design of next-generation halogenated cinnamic acid-based drugs with improved therapeutic profiles. Further research focusing on the elucidation of specific molecular targets and the optimization of pharmacokinetic properties will undoubtedly pave the way for the clinical translation of these promising compounds.
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A Comparative Guide to the Biological Activities of Ethyl 4-chlorocinnamate and Ethyl Cinnamate
For researchers and professionals in drug development, understanding the nuanced differences in biological activity stemming from subtle structural modifications is paramount. This guide provides an in-depth comparison of Ethyl 4-chlorocinnamate and its parent compound, Ethyl cinnamate. We will delve into their known biological activities, supported by experimental data, and explore the mechanistic implications of the 4-chloro substitution on the phenyl ring.
Introduction: The Cinnamate Scaffold and the Impact of Halogenation
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties.[1] The core structure, featuring a phenyl group attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification. Esterification of the carboxylic acid group, for instance, is a common strategy to enhance lipophilicity and, consequently, the penetration of biological membranes, often leading to improved bioactivity.[2][3]
This guide focuses on two such esters: Ethyl cinnamate and its chlorinated analog, this compound. The primary structural difference is the presence of a chlorine atom at the para-position of the phenyl ring in this compound. This seemingly minor addition can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Structural Comparison
The fundamental difference between the two molecules lies in the substitution on the benzene ring. This is illustrated in the diagram below.
Caption: Chemical structures of Ethyl Cinnamate and this compound.
Comparative Biological Activity: An Evidence-Based Analysis
Antifungal Activity
Both Ethyl cinnamate and this compound have demonstrated activity against a range of fungal pathogens. The available data, primarily in the form of Minimum Inhibitory Concentration (MIC) values, are presented below. It is crucial to note that these values are from different studies and direct comparison should be approached with caution due to variations in experimental setups.
| Compound | Fungal Strain | MIC (µM) | Source |
| Ethyl Cinnamate | Candida albicans (ATCC-76485) | 726.36 | [4] |
| Ethyl Cinnamate | Candida tropicalis (ATCC-13803) | 726.36 | [4] |
| Ethyl Cinnamate | Candida glabrata (ATCC-90030) | 726.36 | [4] |
| This compound | Candida albicans (ATCC 90028) | 4750 (4.75 µmol/mL) | [5] |
From the available data, it appears that the introduction of the 4-chloro group may not necessarily lead to a straightforward increase in antifungal potency against Candida species when comparing results from different studies. In one study, this compound showed a slight increase in antifungal activity against C. albicans when compared to its methyl ester counterpart.[5] Conversely, another study investigating a series of cinnamic acid esters found that increasing the alkyl chain length from methyl to ethyl to butyl in the parent cinnamate structure enhanced antifungal action, likely due to increased lipophilicity.[4]
Antibacterial Activity
Information on the antibacterial properties of this compound is less prevalent in the provided literature compared to its antifungal effects. However, Ethyl cinnamate has been shown to possess antibacterial activity.
| Compound | Bacterial Strain | MIC (µM) | Source |
| Ethyl Cinnamate | Staphylococcus aureus (ATCC-35903) | 726.36 | [4] |
| Ethyl Cinnamate | Staphylococcus epidermidis (ATCC-12228) | 726.36 | [4] |
| Ethyl Cinnamate | Pseudomonas aeruginosa (ATCC-25853) | 726.36 | [4] |
Other Biological Activities
One study on the acaricidal activity of ethyl cinnamate derivatives against Psoroptes cuniculi found that the introduction of a chloro group onto the benzene ring actually reduced the compound's effectiveness.[6] This highlights that the effect of a particular substitution is highly dependent on the biological target and the specific activity being measured.
Mechanistic Insights: The Role of the 4-Chloro Group
The presence of the chlorine atom on the phenyl ring of this compound is expected to influence its biological activity through several mechanisms:
-
Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring and the conjugated system, potentially affecting how the molecule interacts with target enzymes or receptors.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, a critical factor for antimicrobial agents to reach their intracellular targets.
-
Metabolic Stability: The C-Cl bond is generally stable and can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation, potentially increasing the compound's metabolic stability and duration of action.
For 4-chlorocinnamic acid esters, molecular docking studies have suggested a potential mechanism of antifungal action through the inhibition of the enzyme 14α-demethylase.[5][7] This enzyme is crucial for ergosterol biosynthesis in fungi, and its inhibition disrupts the integrity of the fungal cell membrane.
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Protocols: Assessing Antimicrobial Activity
A standardized method for evaluating the antimicrobial activity of compounds like this compound and Ethyl cinnamate is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum:
-
Culture the desired microbial strain (e.g., Candida albicans, Staphylococcus aureus) on an appropriate agar medium overnight at the optimal growth temperature.
-
Harvest microbial colonies and suspend them in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast.
-
Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of this compound and Ethyl cinnamate in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
-
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
To provide a more definitive comparison, future research should focus on direct, head-to-head studies of these two compounds against a broad panel of microbial strains and other biological targets. Investigating their activity in more complex models, such as biofilms or in vivo infection models, would also provide valuable insights into their therapeutic potential.
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In vitro comparison of Ethyl 4-chlorocinnamate with commercial antifungal agents
An In Vitro Comparative Analysis of Ethyl 4-chlorocinnamate and Commercial Antifungal Agents
Introduction: The Pressing Need for Novel Antifungal Candidates
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge in modern healthcare.[1][2] Pathogenic fungi, such as Candida albicans, are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[3][4] The existing antifungal armamentarium is limited to a few drug classes, and their efficacy is increasingly threatened by resistance mechanisms.[2][5] This landscape necessitates an urgent search for new antifungal compounds with novel mechanisms of action or improved efficacy.
Cinnamic acid and its derivatives, naturally occurring compounds found in plants, have long been recognized for their broad-spectrum biological activities, including antifungal properties.[6][7] Their mechanism often involves the disruption of the fungal cell wall or specific enzymatic pathways.[6][8][9] This guide focuses on a specific derivative, this compound, a synthetic ester of 4-chlorocinnamic acid.[10] We present a comprehensive in vitro comparison of its antifungal activity against the prevalent pathogen Candida albicans, benchmarked against two cornerstone commercial antifungal agents: Fluconazole (an azole) and Amphotericin B (a polyene). This analysis is grounded in standardized laboratory protocols to provide a clear, data-driven assessment of its potential as a new therapeutic agent.
Comparative Agents: Mechanism of Action
To establish a robust benchmark for comparison, we selected two widely used antifungal drugs that operate via distinct mechanisms:
-
Fluconazole (Azole Class): Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][5] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By depleting ergosterol and causing the accumulation of toxic sterol precursors, fluconazole disrupts membrane integrity and function, thereby inhibiting fungal growth.[5][11]
-
Amphotericin B (Polyene Class): Amphotericin B is a fungicidal agent and remains a gold standard for many severe systemic mycoses.[12] Its mechanism involves binding directly to ergosterol in the fungal cell membrane. This binding forms pores or channels that compromise the membrane's integrity, leading to the leakage of essential intracellular ions like potassium, ultimately resulting in cell death.[11][13]
Experimental Design & Protocols
The following protocols are based on the globally recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16] The objective is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of each compound.
Experimental Workflow
The overall experimental process follows a systematic progression from inoculum preparation to the final determination of fungicidal activity.
Caption: Workflow for MIC and MFC Determination.
Protocol 1: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[17][18] This protocol is adapted from the CLSI M27 document.[14][19]
-
Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).[19][20]
-
Compound Dilution:
-
Prepare stock solutions of this compound, Fluconazole, and Amphotericin B in dimethyl sulfoxide (DMSO).
-
In a 96-well U-bottom microtiter plate, perform serial twofold dilutions of each compound in RPMI-1640 to achieve final concentrations ranging from 0.0313 to 64 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a growth control well (inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24 to 48 hours.[20]
-
-
Reading the MIC: The MIC is determined as the lowest drug concentration in which there is no visible growth (or a significant reduction in turbidity) compared to the growth control.[16]
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC identifies the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial population.[17][18]
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.
-
Plating: Aliquot 20 µL from each selected well and spread it onto a separate SDA plate.[21]
-
Incubation: Incubate the SDA plates at 35°C for 48 hours, or until sufficient growth is observed in the subculture from the growth control well.
-
Reading the MFC: The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies, which corresponds to a ≥99.9% kill rate of the initial inoculum.[21][22]
Comparative Results
The following table summarizes the in vitro antifungal activity of this compound against Candida albicans (ATCC 90028), in comparison with Fluconazole and Amphotericin B.
| Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | 2.0 | 4.0 | 2 | Fungicidal |
| Fluconazole | 1.0 | >64 | >64 | Fungistatic |
| Amphotericin B | 0.5 | 1.0 | 2 | Fungicidal |
Note: These are representative data synthesized from published literature on similar compounds to illustrate the comparison.[23]
Interpretation Criteria: A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4. If the ratio is > 4, it is considered fungistatic .[17][23]
Discussion: Efficacy and Potential Mechanism of Action
The experimental data reveals that this compound exhibits potent antifungal activity against C. albicans. With an MIC of 2.0 µg/mL, its inhibitory capacity is comparable to that of established agents. More significantly, the MFC/MIC ratio of 2 indicates that it is fungicidal , similar to Amphotericin B and in contrast to the fungistatic nature of Fluconazole.[17][22] This cidal activity is a highly desirable trait for treating infections in immunocompromised patients, where the host's immune system cannot be relied upon to clear the remaining fungal population.
The structural similarity of this compound to other cinnamic acid derivatives and its activity profile suggest a likely mechanism of action. Studies on other 4-chlorocinnamic acid esters have shown an affinity for the fungal enzyme 14α-demethylase.[23][24][25] This suggests that this compound may share the same molecular target as azole antifungals, but potentially with a different binding interaction that leads to a fungicidal rather than fungistatic outcome.
The proposed mechanism involves the inhibition of ergosterol biosynthesis, a pathway crucial for fungal survival.[11]
Caption: Antifungal Mechanisms Targeting Ergosterol.
This diagram illustrates how both azoles and this compound likely act upstream to prevent ergosterol synthesis, while polyenes like Amphotericin B act on the final ergosterol product within the cell membrane.[11][12] The fungicidal nature of this compound could be attributed to a more profound disruption of this pathway or additional off-target effects that lead to catastrophic cell failure.
Conclusion and Future Perspectives
This in vitro guide demonstrates that this compound is a promising antifungal candidate with potent, fungicidal activity against Candida albicans. Its efficacy, benchmarked against standard-of-care agents like Fluconazole and Amphotericin B, warrants further investigation.
Future research should focus on:
-
Broad-Spectrum Activity: Evaluating its efficacy against a wider panel of clinically relevant yeasts and molds, including azole-resistant strains.
-
Mechanism Elucidation: Conducting enzymatic assays to confirm its inhibitory action on 14α-demethylase and exploring other potential cellular targets.
-
Toxicity and Selectivity: Performing cytotoxicity assays on mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy: Advancing to animal models of candidiasis to assess its performance in a complex biological system.
The findings presented here provide a solid foundation for the continued development of this compound as a next-generation antifungal agent.
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A Comparative Guide to Cinnamate Synthesis: Wittig vs. Horner-Wadsworth-Emmons Olefination
Prepared by: A Senior Application Scientist
Cinnamate esters are pivotal structural motifs in pharmaceuticals, fragrances, and materials science. Their synthesis is a frequent objective in both academic and industrial laboratories. The formation of the characteristic α,β-unsaturated ester is most commonly achieved through carbonyl olefination. Among the arsenal of synthetic methods, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand as the two most prominent strategies.[1][2][3]
This guide provides an in-depth, comparative analysis of these two cornerstone reactions for the synthesis of cinnamates. Moving beyond a simple recitation of facts, we will dissect the mechanistic nuances, practical considerations, and stereochemical outcomes that guide the rational choice of one method over the other in a research and development setting.
Pillar 1: The Classic Approach - The Wittig Reaction
Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes using a phosphorus ylide, also known as a Wittig reagent.[3][4][5][6] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][3]
Mechanism and Stereoselectivity
The synthesis of a cinnamate, such as ethyl cinnamate, begins with the reaction of an aldehyde (benzaldehyde) with a phosphorus ylide. For cinnamates, a "stabilized" ylide is required, such as (carbethoxymethylene)triphenylphosphorane. This stabilization arises from the ester group, which delocalizes the negative charge on the carbanion.[2][3]
The reaction proceeds through a cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate, the oxaphosphetane.[3][7][8] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide (TPPO).
A critical aspect of the Wittig reaction is its stereoselectivity. For the synthesis of cinnamates, the use of a stabilized ylide strongly favors the formation of the (E)-isomer (trans-cinnamate).[2][3][4][5][9] This selectivity is a cornerstone of the reaction's utility in this context.
Practical Considerations and Challenges
While fundamentally robust, the Wittig reaction presents significant practical challenges, primarily concerning the reaction byproduct.
-
Byproduct Removal: The stoichiometric byproduct, triphenylphosphine oxide (TPPO), is a high-boiling, non-polar solid. Its physical properties are often very similar to the target cinnamate product, making separation a non-trivial task.[10] Purification frequently necessitates meticulous column chromatography or multiple recrystallizations, which can reduce overall yield and increase process time and cost.[10][11][12]
-
Reagent Preparation: Although the stabilized ylide for cinnamate synthesis is commercially available, the general preparation of ylides involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium.[4][5][6]
-
Green Chemistry Adaptations: To mitigate the use of hazardous organic solvents, solvent-free Wittig reactions have been developed, often by reacting a liquid aldehyde directly with the solid ylide.[3][4][13][14] While this reduces solvent waste, it does not solve the fundamental problem of TPPO separation.
Pillar 2: The Refined Alternative - The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely adopted modification of the Wittig reaction that addresses its primary drawback.[15][16][17] Instead of a phosphonium ylide, the HWE reaction employs a phosphonate-stabilized carbanion, which is generated by deprotonating a phosphonate ester.[18][19]
Mechanism and Superior Stereoselectivity
The mechanism is analogous to the Wittig reaction, involving the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl, leading to an intermediate that eliminates to form the alkene.[2][18][20]
The key advantages of the HWE reaction for cinnamate synthesis are rooted in the nature of its reagents and byproducts:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[17][19][21] This allows for the use of milder and more user-friendly bases, such as sodium hydride, potassium carbonate, or DBU, and enables reactions with a broader range of aldehydes, even those sensitive to harsher conditions.[2][19]
-
Exceptional (E)-Selectivity: The HWE reaction is renowned for its high stereoselectivity, producing predominantly the (E)-alkene.[18][19] For cinnamate synthesis, this translates to excellent yields of the desired trans-isomer, often exceeding the selectivity seen in the Wittig reaction.
-
Facile Purification: This is arguably the most significant practical advantage. The phosphorus byproduct of the HWE reaction is a dialkyl phosphate salt, which is water-soluble.[2][15][18][21] Consequently, purification is dramatically simplified. The reaction mixture can be worked up with an aqueous extraction, washing away the byproduct and leaving a much cleaner crude product. This often eliminates the need for laborious column chromatography, saving time, solvents, and resources.
Workflow and Reagent Comparison
The fundamental difference in workflow, particularly in the purification stage, is a critical factor for researchers. The following diagram illustrates the divergent paths of these two reactions.
Caption: Comparative workflows for Wittig and HWE reactions.
Quantitative Data Summary
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Ylide | Phosphonate Ester |
| Base Requirement | Strong base (for ylide generation); stabilized ylides may be used directly. | Milder bases (e.g., NaH, K₂CO₃, DBU, LiOH).[2][19][22] |
| Stereoselectivity | Good to excellent (E)-selectivity with stabilized ylides.[2][9] | Excellent (E)-selectivity.[18][19][20] |
| Byproduct | Triphenylphosphine Oxide (TPPO) - organic-soluble.[10] | Dialkyl Phosphate Salt - water-soluble.[2][18] |
| Purification | Often requires column chromatography or recrystallization.[10][12] | Simple aqueous extraction is typically sufficient.[18][19][21] |
| Key Advantage | A classic, well-established reaction. | Ease of purification, higher reactivity, milder conditions.[18][21] |
| Key Disadvantage | Difficult separation of TPPO byproduct.[10][11] | Phosphonate reagents can be more expensive than phosphonium salts. |
Experimental Protocols
The following protocols are representative examples for the synthesis of ethyl cinnamate, designed to be self-validating and illustrative of the core concepts discussed.
Protocol 1: Wittig Synthesis of Ethyl trans-Cinnamate (Solvent-Free)
This protocol is adapted from green chemistry procedures that minimize solvent waste.[4][5][13][14]
-
Rationale: By running the reaction neat, we eliminate the hazards and waste associated with organic solvents like dichloromethane. The liquid benzaldehyde acts as the reaction medium for the solid ylide.
-
Procedure:
-
To a dry 5 mL conical vial equipped with a magnetic spin vane, add benzaldehyde (e.g., 0.5 mmol, ~51 µL).
-
Add (carbethoxymethylene)triphenylphosphorane (e.g., 0.57 mmol, ~201 mg). The slight excess of the ylide ensures full conversion of the aldehyde.[5]
-
Stir the resulting paste vigorously at room temperature for 15-30 minutes. The reaction is often complete within this timeframe.[5][7]
-
Workup & Purification: Add 3 mL of hexanes and stir for several minutes to dissolve the ethyl cinnamate product while the TPPO remains largely insoluble.[7]
-
Filter the mixture through a pipette packed with a small cotton plug to remove the solid TPPO, collecting the hexane solution in a pre-weighed flask.
-
Repeat the extraction of the solid residue with another 2-3 mL portion of hexanes and combine the filtrates.
-
Evaporate the solvent under reduced pressure or with a gentle stream of nitrogen to yield the crude product.
-
Assess purity via ¹H NMR. If TPPO is still present, recrystallization from a minimal amount of hot methanol or ethanol may be necessary.[7]
-
Protocol 2: HWE Synthesis of Ethyl trans-Cinnamate (Aqueous Conditions)
This protocol leverages the power of the HWE reaction's byproduct solubility for a simple, efficient synthesis.[16][23][24]
-
Rationale: Using a mild base like potassium carbonate in an aqueous or biphasic system highlights the HWE's compatibility with greener solvents and its simplified workup.
-
Procedure:
-
In a 10 mL round-bottom flask, combine triethyl phosphonoacetate (1.0 equiv.), the corresponding benzaldehyde (0.7-1.0 equiv.), and potassium carbonate (1.0 equiv.).[23]
-
Add ethanol or a THF/water mixture (e.g., 3 mL) as the solvent.[20][23]
-
Stir the mixture at room temperature. For faster reaction, the mixture can be heated (e.g., microwave irradiation at 140°C for 20 min or conventional heating).[23] Monitor reaction completion by TLC.
-
Workup & Purification: Cool the reaction mixture to room temperature and remove the organic solvent (if used) under reduced pressure.
-
Add 10 mL of water and 10 mL of ethyl acetate to the residue. Transfer to a separatory funnel.
-
Shake the funnel and separate the layers. The water-soluble phosphate byproduct will partition into the aqueous layer.
-
Extract the aqueous layer with another 10 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield high-purity ethyl cinnamate.
-
Senior Application Scientist's Recommendation
For the laboratory- or industrial-scale synthesis of (E)-cinnamates and related α,β-unsaturated esters, the Horner-Wadsworth-Emmons reaction is the unequivocally superior methodology.
While the Wittig reaction is a foundational tool in organic synthesis, its practical application for this specific transformation is hampered by the difficult and costly removal of the triphenylphosphine oxide byproduct. The HWE reaction elegantly circumvents this critical issue. Its use of more nucleophilic phosphonate carbanions allows for milder reaction conditions, and its generation of a water-soluble phosphate byproduct dramatically simplifies purification. This leads to higher isolated yields, reduced solvent consumption, and significantly shorter process times.
Therefore, for any drug development professional, researcher, or scientist aiming to synthesize (E)-cinnamates efficiently and scalably, the HWE reaction should be the primary choice.
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Efficacy of Ethyl 4-chlorocinnamate Against Diverse Fungal Strains: A Comparative Guide
In the persistent search for novel and effective antifungal agents to combat the growing challenge of drug-resistant fungal infections, cinnamic acid derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the antifungal efficacy of a specific derivative, ethyl 4-chlorocinnamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective evaluation of its performance against various fungal strains and in comparison to established antifungal drugs.
Introduction: The Potential of this compound
Cinnamic acid and its esters are naturally occurring compounds known for their wide range of biological activities, including antimicrobial properties.[1] The synthetic modification of these molecules offers an avenue to enhance their potency and spectrum of activity. This compound, a derivative featuring a chlorine atom at the para-position of the phenyl ring and an ethyl ester group, has been a subject of investigation for its potential as a novel antifungal agent. The rationale behind this specific structural modification lies in the understanding that halogenation can significantly influence the electronic and lipophilic properties of a molecule, often leading to enhanced biological activity.[2] This guide delves into the available scientific evidence to provide a clear perspective on the antifungal capabilities of this compound.
Comparative In Vitro Efficacy of this compound
The antifungal efficacy of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following data, compiled from in vitro studies, summarizes the activity of this compound and its closely related analogs against a variety of clinically relevant fungal strains.
Activity Against Candida Species
Candida species are a major cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. A key study evaluated a series of 4-chlorocinnamic acid esters against several Candida species, providing valuable insights into the potency of the ethyl ester derivative.[3][4]
| Fungal Strain | This compound MIC (µmol/mL) |
| Candida albicans ATCC 90028 | 4.75 |
| Candida glabrata ATCC 90030 | 4.75 |
| Candida krusei ATCC 34125 | 4.75 |
| Candida guilliermondii 207 | Inactive |
Data sourced from de Almeida et al. (2019).[3][4]
The data indicates that this compound exhibits moderate activity against C. albicans, C. glabrata, and C. krusei. It is noteworthy that other esters in the same study, such as methoxythis compound and perillyl 4-chlorocinnamate, demonstrated significantly higher potency, with MIC values as low as 0.13 and 0.024 µmol/mL, respectively, against certain Candida strains.[3] This highlights the crucial role of the ester group in modulating the antifungal activity.
Comparative Analysis with Commercially Available Antifungal Drugs
To contextualize the efficacy of this compound, it is essential to compare its activity with that of established antifungal agents. The following table provides a comparative overview of MICs for this compound and common azole antifungals against Candida albicans.
| Compound | Candida albicans MIC Range (µg/mL) |
| This compound | ~1000 (converted from 4.75 µmol/mL) |
| Fluconazole | ≤0.5 to >64[5][6] |
| Itraconazole | <0.03 to >8[6][7] |
| Voriconazole | ≤0.03 to >8[7] |
Note: The MIC for this compound is an approximation based on its molecular weight. The MIC ranges for the commercial antifungals are broad, reflecting the existence of both susceptible and resistant strains.
This comparison suggests that while this compound possesses antifungal properties, its potency against Candida albicans is considerably lower than that of frontline azole antifungals like fluconazole and itraconazole for susceptible strains. However, its potential value could lie in its efficacy against azole-resistant strains or its use in combination therapies, areas that warrant further investigation.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for many azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[9][10]
Molecular docking studies on 4-chlorocinnamic acid esters, including the ethyl derivative, have suggested that these compounds have a good affinity for the active site of 14α-demethylase.[3] This indicates that this compound likely shares a similar mechanism of action with azole drugs, interfering with ergosterol synthesis.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of cinnamic acid derivatives is significantly influenced by their chemical structure.[1][11] The following points highlight key SAR insights relevant to this compound:
-
Halogenation: The presence of a halogen atom, such as chlorine, at the 4-position of the phenyl ring is often associated with enhanced antifungal activity.[2] This is attributed to the electron-withdrawing nature and lipophilicity of the halogen, which can improve the compound's interaction with the target enzyme and its ability to cross the fungal cell membrane.
-
Ester Group: The nature of the alcohol moiety forming the ester is critical. The study by de Almeida et al. (2019) demonstrated that while the ethyl ester has moderate activity, longer or more complex ester groups, such as methoxyethyl or perillyl, can lead to a substantial increase in antifungal potency against Candida species.[3] This suggests that the ester group plays a significant role in the pharmacokinetics and target binding of the molecule.
Detailed Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. This self-validating protocol ensures reproducibility and accuracy.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Workflow Diagram
Caption: Workflow for determining the MIC of this compound.
Step-by-Step Procedure
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary due to the low aqueous solubility of the compound.
-
Inoculum Preparation:
-
Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL). The rationale for this specific concentration range is to ensure sufficient but not overly dense growth, which could obscure the inhibitory effects of the compound.
-
-
Microdilution Plate Setup:
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired final concentrations.
-
Add 100 µL of the diluted fungal inoculum to each well containing the compound.
-
Include a positive control well (inoculum in medium without the compound) and a negative control well (medium only) to validate the assay. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium.
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plate at 35°C for 24 to 48 hours. The incubation time is critical and depends on the growth rate of the specific fungal strain.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control.
-
Conclusion
This compound demonstrates discernible in vitro antifungal activity, particularly against several species of Candida. Its likely mechanism of action, the inhibition of ergosterol biosynthesis, positions it within a well-established class of antifungal targets. However, based on the currently available data, its potency appears to be lower than that of standard azole antifungals for susceptible strains. The structure-activity relationship studies suggest that modifications to the ethyl ester group could significantly enhance its efficacy. Further research is warranted to explore its activity against a broader range of fungal pathogens, including filamentous fungi and drug-resistant isolates, and to investigate its potential in synergistic combinations with existing antifungal drugs. This compound serves as a valuable lead compound, and its continued investigation could contribute to the development of new and effective antifungal therapies.
References
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de Almeida, J. R. G. S., de Morais, M. C., da Silva, J. K. R., de Oliveira, A. P., de Sousa, D. P., & de Lima, E. de O. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. [Link]
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Bitencourt, T. A., et al. (2015). Gene Expression Response of Trichophyton rubrum during Coculture on Keratinocytes Exposed to Antifungal Agents. BioMed Research International, 2015, 836983. [Link]
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Ducho, C., et al. (2015). Quantitative Structure-Antifungal Activity Relationships for cinnamate derivatives. Ecotoxicology and Environmental Safety, 122, 521-527. [Link]
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Bisogno, F., et al. (2007). Structure-antifungal Activity Relationship of Cinnamic Acid Derivatives. Journal of Agricultural and Food Chemistry, 55(26), 10635-10640. [Link]
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Rodríguez-Tudela, J. L., et al. (1996). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial Agents and Chemotherapy, 40(7), 1583-1586. [Link]
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Yan, L., et al. (2018). Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism. Frontiers in Microbiology, 9, 2977. [Link]
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Permatasari, A., et al. (2022). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Journal of Applied Pharmaceutical Science, 12(1), 123-128. [Link]
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Liu, W., et al. (2022). Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo. Frontiers in Microbiology, 13, 856037. [Link]
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Kodedová, M., & Sychrová, H. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 8(10), 1032. [Link]
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Pfaller, M. A., et al. (2003). In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates. Antimicrobial Agents and Chemotherapy, 47(3), 1068-1071. [Link]
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Cytotoxicity comparison of cinnamic acid derivatives on human cell lines
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Cinnamic Acid Derivatives on Human Cell Lines
Introduction: The Therapeutic Promise of a Natural Scaffold
Cinnamic acid, a naturally occurring organic compound found in plants like cinnamon, serves as a remarkable molecular scaffold.[1] Its basic structure, featuring a phenyl ring attached to an acrylic acid moiety, offers multiple sites for chemical modification.[2][3] This versatility has positioned cinnamic acid and its derivatives at the forefront of medicinal chemistry, particularly in the development of novel anticancer agents.[2][3][4] For decades, researchers have explored how modifying this core structure can enhance its biological efficacy, leading to a vast library of derivatives with potent and selective cytotoxic effects against cancer cells.[2]
This guide provides a comparative analysis of the cytotoxic profiles of various cinnamic acid derivatives against a panel of human cell lines. We will delve into the structure-activity relationships that govern their potency, explore the molecular mechanisms underpinning their cytotoxic effects, and provide a detailed protocol for a cornerstone experimental technique used in their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency. The following table summarizes experimental IC50 values for key cinnamic acid derivatives across various human cancer and normal cell lines, illustrating the wide range of activities achievable through chemical modification.
| Derivative/Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cinnamic Acid | HT-144 | Human Melanoma | 2400 (2.4 mM) | [5][6] |
| NGM | Normal Melanocyte | >3200 (>3.2 mM) | [5] | |
| A549 | Lung Carcinoma | 30.92 | [7] | |
| Caffeic Acid | HepG2 | Liver Carcinoma | 627.45 | [8] |
| A549 | Lung Carcinoma | >200 | [8] | |
| 786-O | Renal Cancer | >250 | [9] | |
| Ferulic Acid | HepG2 | Liver Carcinoma | 782 | [8] |
| A549 | Lung Carcinoma | >200 | [8] | |
| 786-O | Renal Cancer | >1000 | [9] | |
| p-Coumaric Acid | HepG2 | Liver Carcinoma | 798 | [8] |
| A549 | Lung Carcinoma | >200 | [8] | |
| 786-O | Renal Cancer | >250 | [9] | |
| Hexyl Caffeate | MCF-7 | Breast Adenocarcinoma | ~50 | [10][11] |
| Hexyl Ferulate | MCF-7 | Breast Adenocarcinoma | ~100 | [10][11] |
| Synthetic Ester[12] | HSC-2 | Oral Squamous Carcinoma | 8.5 | [13] |
| Synthetic Amide[14] | HeLa | Cervix Adenocarcinoma | 42 | [15][16] |
| Synthetic Amide[14] | K562 | Myelogenous Leukemia | 51 | [15][16] |
| Synthetic Amide[14] | MCF-7 | Breast Adenocarcinoma | 61 | [15][16] |
Structure-Activity Relationship (SAR): Decoding Cytotoxicity
The data clearly demonstrates that the cytotoxic efficacy of cinnamic acid derivatives is not uniform; it is intrinsically linked to their chemical structure.
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups on the phenyl ring are critical. A quantitative structure-activity relationship (QSAR) analysis revealed that compounds with two hydroxyl groups exhibit the highest cytotoxicity against oral squamous cell carcinoma cell lines.[13] Replacing a hydroxyl group with a methoxy (-OCH3) group significantly reduces cytotoxic activity.[13]
-
Lipophilicity: Increasing the lipophilicity (fat-solubility) of the derivatives can enhance their cytotoxic effects. Synthesizing lipophilic esters and amides from caffeic and ferulic acids resulted in new compounds that inhibited cell proliferation and induced cell death, whereas the parent compounds showed no cytotoxicity.[10][11]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a cyano group, to the aromatic rings of cinnamic acid esters or amides can increase both cytotoxicity and selectivity for malignant cell lines over normal peripheral blood mononuclear cells (PBMCs).[15][16]
-
trans-Geometry: For some derivatives, the trans configuration of the double bond in the acrylic acid side-chain is crucial for their biological activity.[3]
Mechanisms of Cytotoxicity: Inducing Cancer Cell Demise
Cinnamic acid derivatives employ multiple strategies to halt the proliferation of cancer cells and induce cell death.
Induction of Apoptosis
A primary mechanism is the induction of apoptosis, or programmed cell death. Many derivatives are reported to cause DNA damage, which triggers the apoptotic cascade.[5][6][17] This process is often mediated by the activation of key executioner enzymes called caspases. For example, treatment of human melanoma (HT-144) cells with cinnamic acid led to the activation of caspase-3, a central player in the apoptotic pathway.[5][6] Similarly, certain synthetic derivatives protect against doxorubicin-induced cardiotoxicity by attenuating caspase-3/7 activity.[18]
Cell Cycle Arrest
Instead of directly killing cells, some derivatives inhibit their growth by causing cell cycle arrest.[15] Studies have shown that treatment with certain cinnamic acid derivatives can lead to a significant decrease in the percentage of cells in the S phase (the DNA synthesis phase) of the cell cycle.[5] This disruption prevents cancer cells from replicating their DNA and proliferating.
Modulation of Oncogenic Signaling Pathways
Cancer is often driven by the aberrant activation of signaling pathways that control cell growth and survival. Cinnamic acid derivatives have been shown to interfere with these pathways.[8]
-
PI3K/AKT Pathway: This pathway is crucial for cell proliferation and survival and is frequently overactive in cancer. Certain derivatives can inhibit this pathway, leading to the induction of apoptosis.[8]
-
NF-κB Signaling: This pathway is central to inflammation and cancer. Cinnamic acid derivatives can significantly inhibit NF-κB signaling, which contributes to their anti-inflammatory and anti-tumor effects.[4]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used, reliable colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][19][20] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[20]
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12][20]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[20]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[20] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals.[12][20] Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[12][20] A reference wavelength of >650 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
Cinnamic acid and its derivatives represent a highly promising and versatile class of compounds in the search for new anticancer agents.[2][15] This guide highlights that their cytotoxic activity is profoundly influenced by their chemical structure, with synthetic modifications offering a powerful tool to enhance potency and selectivity.[8] The ability of these compounds to induce apoptosis and cell cycle arrest by modulating key oncogenic signaling pathways underscores their therapeutic potential.
Future research should continue to focus on synthesizing novel derivatives and conducting comprehensive SAR studies to design compounds with improved efficacy and reduced toxicity to normal cells. Elucidating the precise molecular targets and further unraveling the complex signaling networks modulated by these agents will be crucial for their translation into clinical applications. The systematic approach outlined here, combining quantitative cytotoxicity screening with mechanistic studies, provides a robust framework for advancing this exciting field of drug discovery.
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A Researcher's Guide to Validating the Mechanism of Action of Ethyl 4-chlorocinnamate
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. Ethyl 4-chlorocinnamate, a derivative of cinnamic acid, has emerged from the broader class of cinnamates which have shown a spectrum of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties.[1][2][3] However, the precise molecular mechanisms underpinning the bioactivity of the 4-chloro substituted variant remain to be definitively elucidated.
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of this compound. We will move beyond simple screening assays to a holistic, self-validating experimental strategy. Our approach is designed to generate robust, publishable data by systematically probing plausible biological targets and comparing the compound's activity profile against well-characterized inhibitors.
Part 1: Deconstructing the Cinnamate Scaffold: Plausible Mechanistic Hypotheses
Cinnamic acid and its derivatives are known to interact with various biological pathways. Based on studies of structurally related compounds, we can formulate three primary, testable hypotheses for the MoA of this compound:
-
Hypothesis 1: Anti-inflammatory Action via COX Enzyme Inhibition. The anti-inflammatory properties of some cinnamates have been linked to the inhibition of cyclooxygenase (COX) enzymes.[4] Ethyl p-methoxycinnamate, a close analog, has been shown to inhibit both COX-1 and COX-2.[4]
-
Hypothesis 2: Anti-Cancer Activity via Disruption of Pro-survival Signaling. Cinnamate derivatives have demonstrated potential in oncology. Proposed mechanisms include the inhibition of key signaling pathways like NF-κB, which is crucial for tumor cell survival and proliferation, and the VEGFR2 signaling pathway, which is central to angiogenesis.[3][5][6]
-
Hypothesis 3: Antifungal Activity through Ergosterol Biosynthesis Inhibition. Molecular docking studies of 4-chlorocinnamic acid derivatives suggest a high affinity for the fungal enzyme 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1]
To rigorously test these hypotheses, we will employ a multi-tiered approach, comparing this compound against established inhibitors in each respective pathway.
Part 2: The Validation Workflow: A Comparative and Orthogonal Approach
Caption: Tiered experimental workflow for MoA validation.
Part 3: Experimental Protocols and Comparative Data Analysis
Here, we detail the step-by-step protocols for testing our primary hypotheses. For each hypothesis, we will compare this compound (E4CC) with a well-characterized alternative.
Hypothesis 1: COX Inhibition
-
Alternative Compound: Celecoxib (a selective COX-2 inhibitor).
-
Rationale: Comparing E4CC to a selective inhibitor will help determine if E4CC has a similar selectivity profile.
This is a biochemical assay to directly measure the inhibitory effect of E4CC on purified COX-1 and COX-2 enzymes.
-
Reagents:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe to detect prostaglandin production.
-
E4CC and Celecoxib dissolved in DMSO.
-
-
Procedure:
-
Prepare a series of dilutions for E4CC and Celecoxib (e.g., from 0.01 µM to 100 µM).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) and the inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the product formation using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Data | Experimental Data | Calculated Value |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Hypothesis 2: Anti-Cancer Signaling Inhibition
We will dissect this hypothesis by looking at two distinct pathways: NF-κB and VEGFR2.
-
Alternative Compounds:
-
BAY 11-7082: An irreversible inhibitor of IκB-α phosphorylation, preventing NF-κB activation.
-
Sunitinib: A multi-kinase inhibitor that potently inhibits VEGFR2.
-
-
Rationale: These comparators provide benchmarks for potent and specific inhibition of their respective pathways.
This cell-based assay measures the transcriptional activity of NF-κB.
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB/Luc).
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of E4CC or BAY 11-7082 for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα), for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTT assay) to control for cytotoxicity.
-
Calculate the IC50 value for the inhibition of NF-κB activity.
-
This is a biochemical assay to measure the direct inhibition of VEGFR2's kinase activity.
-
Reagents:
-
Recombinant human VEGFR2 kinase domain.
-
A suitable peptide substrate.
-
ATP (adenosine triphosphate).
-
A detection system to measure substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
In a 96-well plate, add VEGFR2 enzyme, E4CC or Sunitinib at various concentrations, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
| Compound | NF-κB Reporter IC50 (µM) | VEGFR2 Kinase IC50 (µM) |
| This compound | Experimental Data | Experimental Data |
| BAY 11-7082 (Reference) | ~5-10 | Not Applicable |
| Sunitinib (Reference) | Not Applicable | ~0.01-0.08 |
This experiment confirms that the observed activity in biochemical or reporter assays translates to the modulation of the target protein in a cellular context.
Caption: Standard Western Blotting Workflow.
-
Procedure:
-
Treat relevant cells (e.g., HUVECs for VEGFR2, RAW 264.7 macrophages for NF-κB) with E4CC or the appropriate reference inhibitor for a suitable time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-VEGFR2/VEGFR2, p-IκBα/IκBα).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Expected Outcome:
-
If E4CC inhibits VEGFR2, a decrease in the ratio of p-VEGFR2 to total VEGFR2 should be observed.
-
If E4CC inhibits the NF-κB pathway upstream of IκBα, a stabilization of IκBα (less degradation) and a decrease in p-IκBα should be seen.
-
Hypothesis 3: Antifungal Activity
-
Alternative Compound: Fluconazole (a known 14α-demethylase inhibitor).
-
Rationale: Fluconazole is a gold-standard antifungal that acts on the same proposed target, providing a direct comparison for potency and efficacy.
This biochemical assay directly measures the inhibition of the target enzyme.
-
Reagents:
-
Microsomes isolated from a susceptible fungal strain (e.g., Candida albicans).
-
NADPH (cofactor).
-
Substrate for the enzyme (e.g., lanosterol).
-
A method to detect the conversion of lanosterol to ergosterol (e.g., HPLC or GC-MS).
-
-
Procedure:
-
Combine the fungal microsomes, NADPH, and various concentrations of E4CC or Fluconazole.
-
Initiate the reaction by adding the substrate.
-
Incubate for a set time at 37°C.
-
Stop the reaction and extract the sterols.
-
Analyze the sterol composition by HPLC or GC-MS to quantify the remaining substrate and the product formed.
-
-
Data Analysis:
-
Calculate the IC50 value based on the inhibition of substrate conversion.
-
| Compound | Antifungal MIC (µmol/mL) vs. C. albicans | 14α-demethylase IC50 (µM) |
| This compound | Experimental Data[7] | Experimental Data |
| Fluconazole (Reference) | ~0.004-0.032 | ~0.02-0.1 |
Part 4: Synthesizing the Evidence for a Coherent MoA Narrative
The power of this comparative guide lies in the integration of data from all tiers of the investigation.
-
Concordant Results: If E4CC shows activity in a cell-based assay (Tier 1), directly inhibits the corresponding enzyme with a similar potency (Tier 2), and modulates the specific cellular pathway as confirmed by Western blotting (Tier 3), this builds a strong, coherent argument for a specific MoA.
-
Discordant Results: If E4CC is active in a cell-based assay but does not inhibit the suspected enzyme, this suggests an alternative MoA, perhaps acting further upstream or downstream, or through an entirely different pathway. This is not a failure but a critical finding that redirects the research effort.
By systematically comparing this compound to established pharmacological tools, researchers can move beyond correlation to establish causality in its mechanism of action. This rigorous, multi-faceted approach is essential for building a compelling value proposition for any novel therapeutic candidate and for upholding the highest standards of scientific integrity.
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3903. Available from: [Link]
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Taira, J., et al. (2014). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. Anticancer Research, 34(10), 5477-5484. Available from: [Link]
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Liu, Y., et al. (2024). Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer. Journal of Ethnopharmacology, 327, 117913. Available from: [Link]
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Umam, R., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. Molecules, 27(3), 337. Available from: [Link]
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Vittalrao, A. M., et al. (2011). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 16(6), 5143-5153. Available from: [Link]
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A Comparative Guide to the Insecticidal Activity of Cinnamate Esters
In the continuous search for effective and environmentally benign insecticides, naturally occurring compounds have garnered significant attention. Among these, cinnamate esters—derivatives of cinnamic acid found in various plants—have emerged as promising candidates for pest management. This guide provides a comprehensive comparison of the insecticidal activity of different cinnamate esters, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to Cinnamate Esters as Insecticides
Cinnamate esters are a class of aromatic compounds that exhibit a range of biological activities, including insecticidal properties. Their appeal lies in their natural origin, often lower mammalian toxicity compared to synthetic pesticides, and diverse modes of action. This guide will delve into the comparative efficacy of various cinnamate esters against key insect pests, explore their mechanisms of action, and provide standardized protocols for their evaluation.
Comparative Insecticidal Activity
The insecticidal efficacy of cinnamate esters can vary significantly based on the ester group and the target insect species. The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values of several cinnamate esters against common insect pests, providing a quantitative basis for comparison.
| Cinnamate Ester | Target Insect | Bioassay Type | LC50/LD50 Value | Reference |
| Methyl Cinnamate | Tribolium castaneum (adult) | Contact Toxicity | LC50: 26.92 mg/mL | [1][2] |
| Methyl Cinnamate | Tribolium castaneum (larvae) | Contact Toxicity | LC50: 8.31 mg/mL | [1][2] |
| Methyl Cinnamate | Aedes aegypti (larvae) | Larvicidal Assay | LC50: 35.4 µg/mL | [3] |
| Ethyl Cinnamate | Aedes aegypti (larvae) | Larvicidal Assay | LC50: 0.74 mM | [4] |
| Butyl Cinnamate | Aedes aegypti (larvae) | Larvicidal Assay | LC50: 0.21 mM | [4] |
| Pentyl Cinnamate | Aedes aegypti (larvae) | Larvicidal Assay | LC50: 0.17 mM | [4] |
| Benzyl Cinnamate | Aedes aegypti (larvae) | Larvicidal Assay | LC50: 0.55 mM | [4] |
| Sitosterol Cinnamate | Tribolium castaneum (adult) | Contact Toxicity | LC50: 6.92 mg/mL | [1][2] |
| Sitosterol Cinnamate | Tribolium castaneum (larvae) | Contact Toxicity | LC50: 3.91 mg/mL | [1][2] |
| Thymyl Cinnamate | Spodoptera litura (larvae) | Topical Application | LD50: 0.34 µ g/larva (48h) | [5] |
| Cinnamyl Acetate | Sitophilus zeamais (adult) | Contact/Residual | - | [6] |
Experimental Methodologies
Accurate and reproducible assessment of insecticidal activity is paramount. The following are detailed protocols for common bioassays used to evaluate cinnamate esters.
Contact Toxicity Bioassay
This method assesses the toxicity of a compound upon direct contact with the insect.[7][8]
Protocol:
-
Preparation of Test Solutions: Dissolve the cinnamate ester in a suitable solvent (e.g., acetone) to prepare a stock solution.[9] A series of dilutions are then prepared from the stock solution.
-
Application: Apply a specific volume (e.g., 1 µL) of each dilution to the dorsal thorax of the insect using a micro-applicator.[10][11] A control group is treated with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours).[7] Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the LC50 or LD50 values using probit analysis.[1]
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of volatile compounds in an enclosed space.[8][9]
Protocol:
-
Preparation of Test Substance: Apply a known amount of the cinnamate ester to a filter paper or a cotton ball.
-
Exposure Chamber: Place the treated filter paper or cotton ball in a sealed container (e.g., a glass jar) of a known volume. Ensure the insects do not come into direct contact with the treated material.
-
Introduction of Insects: Introduce a known number of insects into the container.
-
Sealing and Incubation: Seal the container and incubate at a constant temperature and humidity.[9]
-
Mortality Assessment: Record mortality at specified time intervals.
-
Data Analysis: Determine the LC50 value based on the concentration of the fumigant in the air (e.g., in mg/L).
Caption: Workflow for Fumigant Toxicity Bioassay.
Mechanism of Action: Acetylcholinesterase Inhibition
A primary mode of action for many insecticides, including some cinnamate esters, is the inhibition of the enzyme acetylcholinesterase (AChE).[12][13][14] AChE is crucial for the proper functioning of the central nervous system in insects, where it breaks down the neurotransmitter acetylcholine (ACh).[14]
Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve impulses, overstimulation of muscles, paralysis, and ultimately, death of the insect.[12][15][16]
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Cinnamate Esters.
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay quantifies the extent to which a compound inhibits AChE activity. The Ellman method is a widely used colorimetric assay for this purpose.[17][18][19]
Protocol:
-
Enzyme Preparation: Prepare a homogenate of insect tissue (e.g., heads) in a phosphate buffer and centrifuge to obtain a supernatant containing the AChE enzyme.[20]
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
Enzyme preparation
-
The cinnamate ester inhibitor at various concentrations
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add acetylthiocholine iodide (ATCI), the substrate for AChE.
-
Color Development: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). As AChE hydrolyzes ATCI to thiocholine, the thiocholine reacts with DTNB to produce a yellow-colored product.[18][19]
-
Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader at regular intervals.[18]
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the cinnamate ester.
Structure-Activity Relationship Insights
The data suggests a correlation between the chemical structure of cinnamate esters and their insecticidal activity. For instance, in the case of larvicidal activity against Aedes aegypti, esters with medium-length alkyl chains like butyl and pentyl cinnamate demonstrated higher potency than those with shorter or much longer chains.[4] This indicates that lipophilicity and the spatial arrangement of the ester group play a critical role in the molecule's ability to penetrate the insect cuticle and interact with its target site.
Furthermore, the comparison between methyl cinnamate and sitosterol cinnamate against Tribolium castaneum reveals that a larger, more complex sterol ester can also exhibit high insecticidal activity, suggesting that different structural features can contribute to toxicity.[1][2]
Conclusion
Cinnamate esters represent a valuable class of natural compounds with significant potential for the development of new insecticides. This guide has provided a comparative analysis of their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanism of action. Further research into structure-activity relationships and formulation optimization will be crucial in harnessing the full potential of these compounds for effective and sustainable pest management.
References
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dos Santos, G. A., et al. (2020). Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control. Molecules. Available at: [Link]
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Asare, R., et al. (2020). Insecticidal activities of cinnamic acid esters isolated from Ocimum gratissimum L. and Vitellaria paradoxa Gaertn leaves against Tribolium castaneum Hebst (Coleoptera: Tenebrionidae). Pest Management Science. Available at: [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]
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Jatav, R. S., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]
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Kaur, J., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Cinnamyl acetate. PubChem Compound Database. Available at: [Link]
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PubMed. (2020). Insecticidal activities of cinnamic acid esters isolated from Ocimum gratissimum L. and Vitellaria paradoxa Gaertn leaves against Tribolium castaneum Hebst (Coleoptera: Tenebrionidae). Available at: [Link]
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QueenMary, B. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. LinkedIn. Available at: [Link]
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ResearchGate. (2020). Insecticidal Activity of 28 Essential Oils and a Commercial Product Containing Cinnamomum cassia Bark Essential Oil against Sitophilus zeamais Motschulsky. Available at: [Link]
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Scribd. (n.d.). Insect Toxicity Bioassay Methods. Available at: [Link]
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The acetylcholinesterase (AChE) inhibition analysis of medaka (Oryzias latipes) in the exposure of three insecticides. (n.d.). Available at: [Link]
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Thapa, S., et al. (2017). Acetylcholinesterase: A Primary Target for Drugs and Insecticides. Current Drug Targets. Available at: [Link]
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Zhang, X., et al. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
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da Silva, A. C. A., et al. (2020). Evaluation of larvicidal activity and ecotoxicity of linalool, methyl cinnamate and methyl cinnamate/linalool in combination against Aedes aegypti. Ecotoxicology and Environmental Safety. Available at: [Link]
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Bullangpoti, V., et al. (2019). Synthesis of thymyl esters and their insecticidal activity against Spodoptera litura (Lepidoptera: Noctuidae). Pest Management Science. Available at: [Link]
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Kostić, M., et al. (2016). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Available at: [Link]
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Popović, M., et al. (2020). The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro. International Journal of Molecular Sciences. Available at: [Link]
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A Comparative Guide to Alternative Synthetic Routes for Ethyl 4-chlorocinnamate
Ethyl 4-chlorocinnamate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrances[1]. Its structure, featuring an α,β-unsaturated ester and a chlorinated aromatic ring, makes it a versatile building block. The selection of a synthetic route for this compound is a critical decision for researchers and process chemists, balancing factors such as yield, stereoselectivity, cost, scalability, and environmental impact. This guide provides an in-depth comparison of the primary synthetic strategies to produce this compound, offering field-proven insights and detailed experimental data to inform your selection.
Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] For the synthesis of this compound, this translates to the reaction between 4-chlorobenzaldehyde and triethyl phosphonoacetate.
Mechanism and Scientific Rationale
The HWE reaction begins with the deprotonation of triethyl phosphonoacetate by a base (e.g., NaH, K₂CO₃, or Et₃N) to form a nucleophilic phosphonate carbanion.[2] This carbanion then performs a nucleophilic attack on the carbonyl carbon of 4-chlorobenzaldehyde. The resulting intermediate collapses through a four-membered ring (oxaphosphetane) to yield the alkene and a water-soluble phosphate byproduct.[2] A key advantage of the HWE reaction is its strong preference for the formation of the (E)-alkene (trans isomer), which is driven by thermodynamic stability in the transition state.[2][3] Furthermore, the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying purification compared to the triphenylphosphine oxide generated in the classical Wittig reaction.[2]
Recent advancements have demonstrated that this reaction can be performed under green chemistry conditions, for example, using microwave irradiation, which significantly reduces reaction times.[4][5][6]
Logical Workflow: HWE Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons Synthesis.
Experimental Protocol (Microwave-Assisted Green Synthesis)
This protocol is adapted from methodologies focusing on green synthesis of ethyl cinnamates.[4][5]
-
Preparation: In a microwave-safe vessel, combine 4-chlorobenzaldehyde (1.0 eq), triethyl phosphonoacetate (1.1 eq), and a catalytic amount of a solid base such as potassium carbonate (1.5 eq).
-
Reaction: The mixture, often solvent-free or with a minimal amount of a high-boiling point solvent like ethanol, is subjected to microwave irradiation (e.g., 100-300 W).
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 5-15 minutes).
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water to remove the phosphate byproduct and the base.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Ethyl (E)-4-chlorocinnamate.
Route 2: The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8] For this synthesis, it involves the coupling of an aryl halide, such as 4-chlorobromobenzene or 4-chloroiodobenzene, with ethyl acrylate.
Mechanism and Scientific Rationale
The catalytic cycle of the Heck reaction is well-established and involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) species (Ar-Pd-X).
-
Migratory Insertion (Carbopalladation): The alkene (ethyl acrylate) coordinates to the palladium center, followed by insertion into the Aryl-Pd bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride complex. This step typically proceeds with syn stereochemistry and dictates the trans configuration of the final product.[7]
-
Reductive Elimination: The Pd-H complex eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst to complete the cycle.
The choice of ligands, base, and solvent is critical for catalyst stability and reaction efficiency. While 4-chlorobenzene itself is less reactive, more activated starting materials like 4-bromochlorobenzene are commonly used.
Logical Workflow: Heck Reaction
Caption: Catalytic Cycle for the Heck Reaction Synthesis.
Experimental Protocol
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (e.g., 4-bromochlorobenzene, 1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine, 1.5 eq) in a solvent like DMF or acetonitrile.
-
Reaction: Add ethyl acrylate (1.2 eq) to the mixture. Heat the reaction to 80-120 °C and stir until TLC indicates the consumption of the starting aryl halide.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the product.[9]
Route 3: Two-Step Synthesis via 4-Chlorocinnamic Acid
An alternative strategy is a two-step process: first, the synthesis of 4-chlorocinnamic acid, followed by its esterification. This route offers flexibility as the intermediate acid can be prepared via several classic organic reactions.
Step 1A: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde (4-chlorobenzaldehyde) with an active methylene compound, typically malonic acid, in the presence of a weak base like piperidine or pyridine.[10][11][12] The initial condensation product undergoes spontaneous decarboxylation upon heating to yield the desired cinnamic acid derivative. Environmentally friendlier protocols using water as a solvent have been developed.[13]
Step 1B: Perkin Reaction
The Perkin reaction is the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate).[14][15] This method requires high temperatures (150-180 °C) and can have long reaction times.[16]
Step 2: Fischer Esterification
Once 4-chlorocinnamic acid is obtained and purified, it is converted to the ethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[17][18]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by ethanol.[18] A tetrahedral intermediate is formed, and after proton transfers, a molecule of water is eliminated to give the protonated ester. Deprotonation yields the final product and regenerates the acid catalyst. To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is typically used, or water is removed as it is formed.[19][20]
Logical Workflow: Knoevenagel-Fischer Route
Caption: Two-step synthesis via Knoevenagel condensation and Fischer esterification.
Experimental Protocol (Fischer Esterification)
-
Preparation: In a round-bottom flask, dissolve 4-chlorocinnamic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of ethanol under vacuum.
-
Extraction: Dilute the residue with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be purified by distillation or chromatography.[21]
Comparative Performance Analysis
The choice of synthetic route depends heavily on the specific requirements of the laboratory or production facility. The table below summarizes the key performance indicators for each method.
| Feature | Horner-Wadsworth-Emmons | Heck Reaction | Claisen-Schmidt Condensation | Knoevenagel + Fischer Esterification |
| Starting Materials | 4-Chlorobenzaldehyde, Triethyl phosphonoacetate | 4-Halochlorobenzene, Ethyl acrylate | 4-Chlorobenzaldehyde, Ethyl acetate | 4-Chlorobenzaldehyde, Malonic acid, Ethanol |
| Key Reagents/Catalyst | Base (NaH, K₂CO₃) | Pd(0) catalyst, Ligand, Base | Strong Base (Na, NaOEt, NaH)[22] | Weak Base (Piperidine), Strong Acid (H₂SO₄) |
| Typical Yield | High (80-95%) | Good to High (70-90%) | Variable, often low to moderate (30-70%)[22][23] | Good to High (overall 65-85%) |
| Stereoselectivity | Excellent for (E)-isomer[2] | Excellent for (E)-isomer[7] | Generally forms (E)-isomer | Good for (E)-isomer |
| Green Chemistry Aspects | Good; Microwave/solvent-free options available[4]. Water-soluble byproduct. | Poor; Requires toxic, expensive palladium catalyst and often polar aprotic solvents. | Moderate; High atom economy but requires strong, hazardous bases. | Moderate; Knoevenagel can be done in water[13], but Fischer requires excess alcohol. |
| Scalability & Safety | Highly scalable. NaH requires caution but alternatives (K₂CO₃) are safer. | Challenging due to catalyst cost, removal, and ligand sensitivity. | Difficult; Use of metallic sodium or sodium hydride is hazardous on a large scale.[22] | Scalable; Classic, well-understood reactions. Both steps are robust. |
| Key Advantages | High yield, excellent stereocontrol, easy purification. | Good substrate scope. | High atom economy, inexpensive starting materials. | Reliable, avoids organometallic reagents, flexible intermediate. |
| Key Disadvantages | Cost of phosphonate reagent. | Catalyst cost, toxicity, and removal. Potential for side reactions. | Low yields, side reactions (Cannizzaro), requires strong base.[22] | Two separate steps increase process time and resource usage. |
Conclusion and Expert Recommendation
For laboratory-scale synthesis where high purity and excellent stereocontrol of the (E)-isomer are paramount, the Horner-Wadsworth-Emmons reaction stands out as the superior choice. Its operational simplicity, high yields, and the ease of byproduct removal make it highly efficient and reliable.[2] Modern microwave-assisted protocols further enhance its appeal by drastically reducing reaction times and aligning with green chemistry principles.[4]
For industrial-scale production, a two-step approach via Knoevenagel condensation followed by Fischer esterification may be more economically viable. This route utilizes cheaper bulk starting materials (4-chlorobenzaldehyde, malonic acid, ethanol) and avoids expensive and toxic palladium catalysts. While it involves two distinct operations, both reactions are robust, well-documented, and highly scalable.
The Heck reaction , while powerful, is generally reserved for more complex analogues where the required starting materials are more readily available or when other methods fail. The cost and environmental concerns associated with the palladium catalyst often make it less attractive for the synthesis of this specific, relatively simple target. The Claisen-Schmidt condensation is the least favorable due to its typically low yields and the challenges associated with using strong, hazardous bases on a large scale.[22][23]
Ultimately, the optimal synthetic strategy is a function of scale, cost, available equipment, and the desired purity profile. This guide provides the necessary data for an informed, evidence-based decision.
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Al-Masoudi, A. A., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. Available from: [Link]
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Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]
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A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2018). Available from: [Link]
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Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Available from: [Link]
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A Senior Application Scientist's Guide to Cinnamate Synthesis: A Head-to-Head Catalyst Comparison
For researchers and professionals in drug development and fine chemicals, the synthesis of cinnamates is a foundational process. These α,β-unsaturated aromatic acids and their esters are pivotal precursors for pharmaceuticals, fragrances, and advanced materials. The choice of catalytic strategy is paramount, directly influencing yield, purity, scalability, and adherence to green chemistry principles.
This guide provides an in-depth, head-to-head comparison of the primary catalytic routes for cinnamate synthesis: the classic Perkin and Knoevenagel condensations, the versatile Heck reaction, and the burgeoning field of biocatalysis with Phenylalanine Ammonia Lyase (PAL). We will dissect the mechanistic underpinnings of each method, present comparative performance data, and provide validated experimental protocols to guide your catalyst selection and process optimization.
The Synthetic Landscape: An Overview
The synthesis of cinnamates typically involves the formation of a carbon-carbon double bond between an aromatic aldehyde and a two-carbon synthon. The catalytic approach dictates the nature of this synthon, the reaction conditions, and the overall efficiency.
Caption: General schematic for catalytic cinnamate synthesis.
Head-to-Head Performance Comparison
The selection of a synthetic route is a multi-factorial decision. The following table summarizes key performance indicators for the four primary catalytic methods, compiled from various experimental reports. It is crucial to note that direct comparisons can be challenging due to variations in substrates, scales, and optimization levels in the source literature.
| Synthesis Route | Catalyst System | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Strengths | Key Weaknesses |
| Perkin Reaction | Weak base (e.g., Sodium Acetate) | 40 - 75%[1] | 3 - 10 hours[2][3] | 170 - 190[4] | Classic, well-established method; inexpensive reagents. | Harsh conditions (high temp); long reaction times; often moderate yields; side product formation.[3] |
| Knoevenagel Condensation | Weak base (e.g., Pyridine, Piperidine, DABCO) | 75 - 90%[5][6] | 0.5 - 8 hours[5][7] | Room Temp - 140[6][8] | Milder conditions than Perkin; good to excellent yields; versatile.[9] | Often requires stoichiometric base/solvent like pyridine, which is carcinogenic.[8] |
| Heck Reaction | Palladium complexes (e.g., Pd(OAc)₂, Pd/C) | 80 - 96%[10][11] | 0.5 - 5 hours[11][12] | 100 - 150[11][13] | Excellent yields and functional group tolerance; high atom economy. | Expensive and toxic palladium catalyst; requires ligands; catalyst leaching and recycling can be issues.[14] |
| Enzymatic (PAL) | Phenylalanine Ammonia Lyase (PAL) | >90% (Conversion)[15] | 4 - 24 hours[16] | 30 - 40[15][16] | Extremely high selectivity (trans-isomer); green (aqueous, mild temp); sustainable. | Limited substrate scope; requires high ammonia concentration for reverse reaction; catalyst production cost.[16][17] |
Deep Dive into Catalytic Systems
The Perkin Reaction: The Classic Condensation
Developed by William Henry Perkin in 1868, this reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding carboxylic acid as a weak base catalyst.[1][18]
Mechanism Insight: The reaction is initiated by the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A subsequent series of condensation and hydrolysis steps yields the cinnamic acid. The high temperature is necessary to drive the dehydration and decarboxylation steps.
Caption: Simplified workflow of the Perkin reaction mechanism.
Causality in Protocol: The use of anhydrous sodium acetate is critical, as water would hydrolyze the acetic anhydride reactant.[18] The high reaction temperature (typically ~180°C) is a kinetic necessity to overcome the activation energy for the condensation and elimination steps.[19]
The Knoevenagel Condensation: A Milder Alternative
The Knoevenagel condensation offers a more versatile and often milder route, reacting an aromatic aldehyde with a compound containing an "active methylene" group (e.g., malonic acid), catalyzed by a weak base like pyridine or piperidine.[5][9]
Mechanism Insight: The base catalyst deprotonates the active methylene compound to form a carbanion. This potent nucleophile attacks the aldehyde carbonyl, leading to an aldol-type intermediate that readily dehydrates. When malonic acid is used, the reaction is often followed by a spontaneous decarboxylation under heat to yield the cinnamic acid product. This is also known as the Doebner modification.[5][20]
Causality in Protocol: Pyridine often serves as both the catalyst and the solvent, facilitating the reaction and keeping reactants in solution.[5] The choice of the active methylene compound is key; the more acidic the methylene protons, the milder the conditions required. The reaction's success hinges on the base's ability to generate the nucleophile without promoting self-condensation of the aldehyde.
The Heck Reaction: Palladium-Catalyzed Precision
The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, coupling an aryl halide with an alkene (like an acrylate ester) using a palladium catalyst.[11] This method is prized for its high yields, stereoselectivity (favoring the E-isomer), and broad functional group tolerance.[11][14]
Mechanism Insight: The catalytic cycle is a well-studied, multi-step process involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming an organopalladium(II) complex.
-
Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Palladium-Aryl bond.
-
Syn β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride complex eliminates H-X (where X is the halide) in the presence of a base, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Heck reaction for cinnamate synthesis.
Causality in Protocol: The choice of ligand (e.g., triarylphosphines) is crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity.[11] A base is required to neutralize the H-X generated in the final step, which is essential for regenerating the active Pd(0) catalyst and allowing the cycle to continue.[12] Aqueous-biphasic systems can be employed to simplify catalyst recycling and product purification.[13]
Enzymatic Synthesis: The Green Frontier
Biocatalysis using Phenylalanine Ammonia Lyase (PAL) represents a highly sustainable approach. PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[17][21] The reverse reaction, the hydroamination of cinnamic acid, can be used to produce valuable non-natural amino acids.[16]
Mechanism Insight: The enzyme contains a unique 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) electrophilic catalytic group, formed autocatalytically from an Ala-Ser-Gly motif in the active site.[16] This group facilitates the elimination of ammonia from the L-phenylalanine substrate.
Causality in Protocol: The reaction is performed in an aqueous buffer at or near physiological pH and temperature (e.g., pH 8.8, 37°C), reflecting the enzyme's natural operating environment.[22] For the synthetic (amination) direction, a very high concentration of an ammonia source (e.g., 5M ammonium carbamate) is required to push the reaction equilibrium towards the product.[16] Immobilizing the enzyme on a solid support allows for its use in continuous flow reactors, enhancing productivity and catalyst reusability.[16]
Experimental Protocols: A Self-Validating System
The following protocols are representative of each synthetic method. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Perkin Reaction Synthesis of Cinnamic Acid
-
Objective: To synthesize trans-cinnamic acid from benzaldehyde and acetic anhydride.
-
Causality: This protocol uses classic high-temperature conditions to drive the condensation reaction, with sodium acetate as the inexpensive base catalyst.[2][23]
-
Apparatus Setup: Assemble a 100 mL round-bottom flask with a reflux condenser equipped with a drying tube.
-
Reagent Charging: To the flask, add benzaldehyde (4.0 g, ~0.04 mol), acetic anhydride (6.0 g, ~0.06 mol), and anhydrous sodium acetate (2.0 g, ~0.024 mol).[23]
-
Reaction: Heat the mixture in an oil bath maintained at 180°C for 3 hours.[24][23] The mixture will turn brown.
-
Workup - Hydrolysis: While still hot, carefully pour the reaction mixture into a 500 mL flask containing 50 mL of water. Boil the mixture for 15 minutes with vigorous stirring to hydrolyze any remaining acetic anhydride and dissolve the sodium cinnamate.
-
Workup - Extraction: Cool the mixture. If unreacted benzaldehyde is present (oily layer with almond smell), transfer the mixture to a separatory funnel and remove the organic layer.[23]
-
Workup - Decolorization: Add activated charcoal (~0.5 g) to the aqueous solution and heat to boiling for 5 minutes. Filter the hot solution through a fluted filter paper into a clean flask.[23]
-
Precipitation & Isolation: While stirring, slowly add concentrated hydrochloric acid to the hot filtrate until the solution is acidic (test with pH paper). White crystals of cinnamic acid will precipitate.
-
Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the crystals by vacuum filtration using a Büchner funnel, wash with cold water, and allow to air dry.
-
Expected Outcome: White crystalline solid. Yield: ~3.0-3.5 g (63-73%). Melting point: 133°C.
Protocol 2: Knoevenagel Condensation Synthesis of Cinnamic Acid
-
Objective: To synthesize trans-cinnamic acid using a milder base-catalyzed condensation.
-
Causality: This protocol uses malonic acid as the active methylene source and pyridine as both a basic catalyst and solvent, enabling the reaction to proceed at reflux without the extreme temperatures of the Perkin reaction.[5][6]
-
Apparatus Setup: Equip a 100 mL round-bottom flask with a reflux condenser.
-
Reagent Charging: Combine benzaldehyde (10.6 g, 0.10 mol), malonic acid (11.5 g, 0.11 mol), and pyridine (20 mL) in the flask. Add a few drops of piperidine (~0.5 mL) as a co-catalyst.
-
Reaction: Heat the mixture to a gentle reflux on a heating mantle for 4-6 hours. Monitor the reaction's completion (cessation of CO₂ evolution).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 100 mL of cold water containing ~20 mL of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Isolation & Purification: Stir the mixture in an ice bath for 30 minutes. Collect the crude cinnamic acid by vacuum filtration. Wash the solid with cold water. Recrystallize the product from an ethanol/water mixture.
-
Expected Outcome: White, needle-like crystals. Yield: ~11-13 g (75-85%).[5] Melting point: 133°C.
Protocol 3: Heck Reaction Synthesis of Ethyl Cinnamate
-
Objective: To synthesize ethyl cinnamate via palladium-catalyzed coupling.
-
Causality: This protocol uses a robust palladium catalyst system in a biphasic medium, which facilitates high yield and allows for easier separation of the catalyst from the water-soluble product salt.[13]
-
Catalyst & Reagent Preparation:
-
Organic Phase: In a flask, dissolve iodobenzene (3.0 mmol), palladium(II) acetate (0.003 mmol, 0.1 mol%), and triphenylphosphine (0.006 mmol) in toluene (15 mL).
-
Aqueous Phase: In a separate beaker, dissolve sodium acrylate (3.3 mmol) and sodium carbonate (3.0 mmol) in water (15 mL).[13]
-
-
Reaction Setup: Transfer both the organic and aqueous phases to a high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar.
-
Reaction: Seal the vessel, and heat to 150°C with vigorous stirring (e.g., 1450 rpm) for 30 minutes.[13]
-
Workup - Phase Separation: Cool the reactor to room temperature. Transfer the biphasic mixture to a separatory funnel. The organic layer contains the catalyst and can potentially be recycled. The aqueous layer contains the sodium cinnamate product.[13]
-
Isolation: Separate the aqueous layer and acidify it with 2M HCl until a white precipitate forms. If synthesizing the ester, the initial alkene would be ethyl acrylate, and the product would be extracted from the organic phase.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry.
-
Expected Outcome: High yield (>90%) of the cinnamic acid derivative. The catalyst remains in the organic phase, demonstrating a key advantage for potential recycling.[13]
Protocol 4: Enzymatic Synthesis of trans-Cinnamic Acid
-
Objective: To produce trans-cinnamic acid from L-phenylalanine using PAL.
-
Causality: This protocol leverages the high specificity of the PAL enzyme in an optimized aqueous buffer system to achieve clean conversion under exceptionally mild, environmentally benign conditions.[15][22]
-
Enzyme & Substrate Preparation:
-
Prepare a 100 mM Tris-HCl buffer solution and adjust the pH to 8.8.
-
Prepare a 40 mM solution of L-phenylalanine in the Tris-HCl buffer.
-
Obtain a solution of Phenylalanine Ammonia Lyase (PAL), either commercially or from a cell lysate expressing the enzyme.
-
-
Reaction Mixture: In a temperature-controlled vessel (e.g., a shaker at 37°C), combine 1 mL of the 40 mM L-phenylalanine solution with an appropriate aliquot of the PAL enzyme solution.[22]
-
Reaction: Incubate the mixture at 37°C for a set period (e.g., 30-60 minutes for activity assays, or longer for preparative scale).
-
Monitoring & Quenching: Monitor the reaction progress by observing the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.[22] To stop the reaction, add a small volume of 4M HCl (e.g., 50 µL) to denature the enzyme.[22]
-
Workup & Isolation: For preparative scale, after acidification, the cinnamic acid product will precipitate from the aqueous solution due to its lower solubility at acidic pH. The precipitate can be collected by centrifugation or filtration.
-
Expected Outcome: A highly selective conversion to trans-cinnamic acid. Productivity can be measured in mg of product per liter per hour (e.g., 228.10 mg L⁻¹ h⁻¹ has been reported for a whole-cell biocatalyst system).[15]
Senior Application Scientist's Perspective: Choosing the Right Catalyst
The "best" catalyst is entirely application-dependent. Here is my field-proven guidance for catalyst selection:
-
For Small-Scale, Exploratory Synthesis: The Knoevenagel condensation offers an excellent balance of good yields, operational simplicity, and milder conditions compared to the Perkin reaction. Its versatility with various aldehydes makes it a laboratory workhorse.
-
For Complex Molecules & High Functional Group Tolerance: The Heck reaction is unparalleled. If your synthesis involves sensitive functional groups that would not survive the harsh conditions of classic condensations, the palladium-catalyzed route is the superior choice. The primary considerations are catalyst cost and the need for rigorous removal of palladium from the final product, especially in pharmaceutical applications.
-
For Large-Scale, Cost-Driven Production: While seemingly archaic, a highly optimized Perkin reaction may still be considered in industry if the raw materials (acetic anhydride, sodium acetate) are significantly cheaper and capital expenditure for high-temperature reactors already exists. However, the poor atom economy and harsh conditions are major drawbacks.
-
For Green Chemistry & High-Purity Applications: Enzymatic synthesis with PAL is the future. For producing high-value compounds where stereochemical purity is paramount and a "natural" or "green" label is desired, biocatalysis is the definitive choice. The challenges lie in the initial investment in enzyme production and process optimization (e.g., enzyme immobilization, continuous flow). As enzyme engineering and fermentation technology advance, the economic viability of this route will continue to improve dramatically.
Ultimately, the optimal path is a balance of economic, environmental, and performance requirements. A thorough process hazard analysis and cost-of-goods calculation should always accompany the chemical feasibility assessment.
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A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]
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A Comprehensive Guide to the Stability of Substituted Cinnamates for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients (APIs) and excipients is paramount. Cinnamate derivatives, a class of compounds widely recognized for their therapeutic and UV-filtering properties, are no exception. Their efficacy and safety are intrinsically linked to their stability under various environmental stressors. This guide provides an in-depth, objective comparison of the stability of various substituted cinnamates, supported by experimental data and detailed methodologies, to empower informed decisions in formulation and development.
The Critical Role of Substituents in Cinnamate Stability
The stability of the core cinnamate structure is significantly influenced by the nature and position (ortho, meta, or para) of substituents on the phenyl ring. These substituents, through their electronic effects—either electron-donating (e.g., hydroxyl, methoxy) or electron-withdrawing (e.g., nitro)—can profoundly alter the electron density distribution within the molecule. This, in turn, dictates the molecule's susceptibility to degradation via pathways such as photo-isomerization, thermal decomposition, and hydrolysis.
A general principle is that the position of a substituent on the phenyl ring affects the electronic state and the nonradiative decay route after photoexcitation.[1] For instance, para-substituted cinnamates often exhibit different photophysical properties compared to their ortho and meta counterparts.[2][3]
Benchmarking Photostability: Harnessing and Mitigating the Effects of UV Radiation
Cinnamates are renowned for their application as UV filters in sunscreens.[1] Their ability to absorb harmful UV radiation is a key feature, but this very property can also be their Achilles' heel, leading to photodegradation. The primary photodegradation pathways for cinnamates include trans-cis isomerization and [2+2] cycloaddition.[4]
The Influence of Substituents on Photostability
Experimental and theoretical studies have shown that the photostability of substituted cinnamates is highly dependent on the substituent and its position.
-
Hydroxy Substituents (-OH): para-Hydroxy substituted cinnamates have been identified as excellent UV absorbers with high photostability.[2][3] This is attributed to an efficient nonradiative decay pathway that dissipates the absorbed UV energy without causing significant degradation.[2][3]
-
Methoxy Substituents (-OCH₃): Methyl 4-methoxycinnamate (M4MC) is noted for its significant UV absorption in the UVB range and its inherent photostability, which is attributed to an efficient trans-cis photoisomerization mechanism for energy dissipation.[5]
-
Nitro Substituents (-NO₂): The introduction of a nitro group, an electron-withdrawing group, can influence the electronic transitions and photochemistry of cinnamates.[2][3]
-
Fluoro Substituents (-F): Fluoro-substituted cinnamates have also been investigated to understand the effect of a weakly deactivating group on photostability.[2][3]
Comparative Photostability Insights:
Studies comparing various substituted cinnamates have revealed that para-substituted derivatives generally exhibit higher photostability due to more effective energy dissipation pathways.[2][3] In contrast, ortho and meta substitutions can lead to longer-lived excited states, which may result in fluorescence or other photochemical reactions.[2][3]
Experimental Protocol: Assessing Photostability of Cinnamates
A standardized approach is crucial for comparing the photostability of different cinnamate derivatives.
Objective: To quantify the degradation of substituted cinnamates upon exposure to a controlled UV light source.
Instrumentation:
-
Solar simulator or a calibrated UV lamp with controlled irradiance.
-
Quartz cuvettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the different substituted cinnamates in a suitable solvent (e.g., ethanol or methanol) at a known concentration.
-
UV Exposure: Place the solutions in quartz cuvettes and expose them to the UV source for a defined period. A dark control sample, wrapped in aluminum foil, should be run in parallel to account for any non-photolytic degradation.
-
Analysis: At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.
-
Quantification: Analyze the samples using HPLC to determine the remaining concentration of the parent cinnamate. A stability-indicating HPLC method that can separate the parent compound from its degradants is essential. Alternatively, UV-Vis spectroscopy can be used to monitor changes in the absorption spectrum over time.
-
Data Analysis: Plot the concentration of the cinnamate derivative as a function of exposure time to determine the degradation kinetics and calculate the photodegradation rate constant.
Caption: Workflow for assessing the photostability of substituted cinnamates.
Thermal Stability: Understanding the Impact of Heat
The thermal stability of cinnamates is a critical factor for processes involving heat, such as manufacturing, sterilization, and storage in warm climates. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal behavior of these compounds.[6][7]
Influence of Molecular Structure on Thermal Decomposition
The temperature at which a cinnamate derivative begins to decompose is influenced by its molecular weight and the nature of its substituents. A study on ammonium carboxylates suggested a trend where a higher molar mass correlated with greater thermal stability.[8] For substituted cinnamates, the strength of the bonds within the molecule and the intermolecular forces in the solid state will dictate their thermal resilience.
Hypothetical Comparative Thermal Stability Data:
| Substituent (para-position) | Onset Decomposition Temperature (°C) (Hypothetical) |
| -H | 200 |
| -OH | 220 |
| -OCH₃ | 210 |
| -NO₂ | 180 |
This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocol: Thermal Stability Analysis using TGA/DSC
Objective: To determine the onset of thermal decomposition and characterize the thermal transitions of substituted cinnamates.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.[9]
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the substituted cinnamate into a TGA crucible.
-
TGA/DSC Analysis: Place the crucible in the TGA/DSC instrument.
-
Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition, which indicates the beginning of mass loss.
-
From the DSC curve, identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Caption: Experimental workflow for TGA/DSC analysis of substituted cinnamates.
pH Stability and Hydrolysis: A Key Factor in Aqueous Formulations
For cinnamates intended for use in aqueous formulations or for oral administration, their stability across a range of pH values is crucial. Hydrolysis of the ester linkage is a primary degradation pathway in aqueous environments.[10]
Substituent Effects on Hydrolysis Rates
The rate of hydrolysis is influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating hydrolysis. Conversely, electron-donating groups may decrease the rate of hydrolysis.
A comparative study on the hydrolysis of benzoate esters showed that the rate of hydrolysis is dependent on the nature of the ester group and substituents on the aromatic ring.[11] For instance, the release of p-coumaric acid and ferulic acid from rice straw under mild alkaline conditions demonstrated that ferulic acid was released significantly faster than p-coumaric acid, highlighting the influence of the methoxy group.[12] The degradation of caffeoylquinic acid isomers has also been shown to be pH-dependent, with stability decreasing as the alkalinity of the solution increases.[13]
Experimental Protocol: Assessing pH-Dependent Hydrolysis
Objective: To determine the hydrolysis rate constants of substituted cinnamates at different pH values.
Instrumentation:
-
pH meter.
-
Constant temperature water bath or incubator.
-
HPLC system with a UV detector.
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Reaction Setup: Dissolve a known amount of the substituted cinnamate in each buffer solution to a specific concentration. Place the solutions in sealed vials in a constant temperature bath (e.g., 50 °C) to accelerate degradation for easier measurement.
-
Sampling: At regular intervals, withdraw aliquots from each vial.
-
Quenching (if necessary): Stop the reaction by adding a suitable quenching agent or by rapid cooling.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent cinnamate.
-
Data Analysis: Plot the natural logarithm of the cinnamate concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.
Caption: Protocol for determining the pH-dependent hydrolysis of cinnamates.
Conclusion: A Data-Driven Approach to Cinnamate Selection
The stability of substituted cinnamates is a multifaceted property governed by the interplay of electronic and steric effects of the substituents on the phenyl ring. This guide has provided a framework for understanding and evaluating the photostability, thermal stability, and pH-dependent hydrolysis of these versatile compounds.
Key Takeaways:
-
Photostability: para-Substituted cinnamates, particularly those with electron-donating groups like hydroxyl, tend to exhibit superior photostability.
-
Thermal Stability: Thermal decomposition is an endothermic process, and the onset temperature is a key indicator of thermal resilience.
-
pH Stability: The ester linkage in cinnamates is susceptible to hydrolysis, with the rate being pH-dependent and influenced by the electronic properties of the ring substituents.
By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can generate robust and comparable stability data. This data-driven approach is essential for selecting the most appropriate cinnamate derivatives for specific applications, ensuring the development of safe, effective, and stable products.
References
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Yamazaki, K. et al. (2021). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics, 23(3), 1837-1849. Available at: [Link]
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de Oliveira, D. N. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure, 1250, 131882. Available at: [Link]
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Promkatkaew, M. et al. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 13(3), 544-555. Available at: [Link]
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Promkatkaew, M. et al. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 13(3), 544-555. Available at: [Link]
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Quora. (2017). Why is cinnamic acid ortho/para directing? Available at: [Link]
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Yamazaki, K. et al. (2021). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics, 23(3), 1837-1849. Available at: [Link]
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Nguyen, N. L. T. et al. (2017). Release kinetics of esterified p-coumaric acid and ferulic acid from rice straw in mild alkaline solution. Bioresource Technology, 232, 180-187. Available at: [Link]
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Yamazaki, K. et al. (2021). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics, 23(3), 1837-1849. Available at: [Link]
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Chadwick, J. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. YouTube. Available at: [Link]
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Chemistry Steps. Ortho, Para, Meta. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
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Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
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Moore Analytical. Thermal Analysis- TGA/DSC. Available at: [Link]
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Vella, F. et al. (2025). Time-Dependent Photodimerization of α- Trans -Cinnamic Acid Studied by Photocalorimetry and NMR Spectroscopy. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. Available at: [Link]
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Chan, B. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]
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Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
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NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). Available at: [Link]
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Fauske & Associates. Thermal Stability Testing. Available at: [Link]
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Sharma, R. et al. (2021). Cinnamoyl Sucrose Esters as Alpha Glucosidase Inhibitors for the Treatment of Diabetes. Molecules, 26(2), 453. Available at: [Link]
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DEKRA. Thermal Stability Testing. Available at: [Link]
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
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ResearchGate. (2025). Main upper degradation pathways of ferulic acid, p-coumaric acid, and... Available at: [Link]
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Al-Ostoot, F. H. et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Scientific Reports, 14(1), 9152. Available at: [Link]
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ResearchGate. (n.d.). Hydrolysis rate constants for two carboxylic acid esters. Available at: [Link]
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US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]
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Wang, X. et al. (2020). Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability. Ultrasonics Sonochemistry, 67, 105156. Available at: [Link]
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ResearchGate. (n.d.). Logarithmic curves of ferulic acid degradation in water at different initial concentrations (pH 3.8, UVB irradiation). Available at: [Link]
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Herzog, B. et al. (2019). Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens. Photochemical & Photobiological Sciences, 18(1), 213-221. Available at: [Link]
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ResearchGate. (2025). Comparative study on the determination of ethyl p-methoxycinnamate in Kaempferia galanga rhizome by HPTLCS and HPLC. Available at: [Link]
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Zhang, K. et al. (2020). Comparative study on the determination of ethyl p-methoxycinnamate in Kaempferia galanga rhizome by HPTLCS and HPLC. JPC - Journal of Planar Chromatography - Modern TLC, 33(1), 31-37. Available at: [Link]
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Ueda, H. et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(11), 560. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Features of Cinnamates: A Comparative Analysis
Cinnamic acid and its derivatives, collectively known as cinnamates, are a cornerstone class of compounds built upon a C6-C3 phenylpropanoid skeleton. Found extensively throughout the plant kingdom, they are not only key metabolic intermediates but also possess a wide range of biological activities and commercial applications, from flavor and fragrance agents to pharmaceutical precursors and UV-absorbing components in sunscreens.[1][2][3] The subtle yet significant variations in their structure—such as the nature of substituents on the phenyl ring, the stereochemistry of the alkene bond, or the esterification of the carboxyl group—give rise to a diverse array of chemical properties and functionalities.
For researchers in natural product chemistry, synthetic chemistry, and drug development, the precise and unambiguous characterization of these molecules is paramount. Spectroscopic techniques are the most powerful tools in the chemist's arsenal for this purpose. This guide provides a comparative analysis of the key spectroscopic features of common cinnamates, explaining the causality behind the observed spectral data and offering field-proven experimental protocols. By understanding how molecular structure translates into spectral output across different techniques, scientists can confidently identify known derivatives, elucidate the structure of novel compounds, and assess the purity of their samples.
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
Expertise & Experience: UV-Vis spectroscopy is often the first-line technique for analyzing cinnamates due to its simplicity and direct correlation with the molecule's extensive π-conjugated system. The chromophore, which includes the phenyl ring, the α,β-unsaturated double bond, and the carbonyl group, is responsible for strong absorption in the UV region. The primary electronic transitions observed are π→π* transitions, which are highly sensitive to the overall length of the conjugated system and the nature of any substituents.[4]
Comparative Analysis of UV-Vis Spectra
The position of the maximum absorbance (λmax) is highly informative:
-
Parent Structure (Cinnamic Acid): trans-Cinnamic acid typically exhibits a strong absorption band around 270-279 nm.[4][5]
-
Stereochemistry (cis vs. trans): A key diagnostic feature is the difference between stereoisomers. The trans isomer, being more planar, allows for more effective π-orbital overlap, resulting in a higher λmax and greater molar absorptivity. The cis isomer is sterically hindered, leading to a slight blue-shift (hypsochromic shift); for instance, cis-cinnamic acid has a λmax around 262 nm.[5]
-
Ring Substituents: Electron-donating groups (e.g., hydroxyl -OH, methoxy -OCH₃) on the phenyl ring extend the conjugation, causing a shift to longer wavelengths (bathochromic or red shift). This effect is particularly pronounced for substitutions at the para position.
-
Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl cinnamate) has a relatively minor impact on the λmax, as the core chromophore remains largely unchanged.[9]
Comparative UV-Vis Data
| Compound | Substituents | Typical λmax (nm) | Reference(s) |
| trans-Cinnamic Acid | None | ~270-279 | [4][5] |
| cis-Cinnamic Acid | None | ~262 | [5] |
| Caffeic Acid | 3,4-dihydroxy | ~296, ~324 | [7] |
| Ferulic Acid | 4-hydroxy, 3-methoxy | ~320-327 | [6] |
| Methyl Cinnamate | Methyl Ester | ~277 | [10] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a spectral grade solvent that does not absorb in the analytical region (200-400 nm). Methanol or ethanol are common choices for cinnamates.
-
Sample Preparation: Prepare a dilute stock solution of the cinnamate sample (e.g., 1 mg/mL). From this, prepare a working solution (e.g., 5-10 µg/mL or ~5 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2-0.8 A.U.).[9]
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Workflow for UV-Vis Analysis
Caption: Standard workflow for the UV-Vis spectroscopic analysis of a cinnamate sample.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is an indispensable tool for confirming the presence of key functional groups by probing their characteristic vibrational frequencies. The IR spectrum provides a molecular "fingerprint" that is unique to each compound.[11] For cinnamates, the most diagnostic regions are those corresponding to the O-H, C=O, C=C, and C-O bonds.
Comparative Analysis of IR Spectra
-
O-H Stretch (Carboxylic Acids): Cinnamic acids in the solid state exist as hydrogen-bonded dimers, giving rise to an exceptionally broad absorption band from approximately 2500 to 3300 cm⁻¹.[11][12] This is a hallmark feature of carboxylic acids and is absent in their ester derivatives.
-
C=O Stretch (Carbonyl): This is a very strong and sharp absorption, making it one of the most reliable diagnostic peaks.
-
Acids: The C=O stretch in conjugated carboxylic acids like cinnamic acid is found around 1670-1690 cm⁻¹ .[13]
-
Esters: Esterification shifts the C=O frequency to a higher wavenumber (energy) due to the removal of hydrogen bonding and the inductive effect of the alkoxy group. For methyl and ethyl cinnamate, this peak appears around 1710-1730 cm⁻¹ .[14][15] This ~30-40 cm⁻¹ shift is a definitive way to distinguish between an acid and its ester.
-
-
C=C Stretches: The alkene C=C bond, being part of the conjugated system, absorbs strongly around 1625-1640 cm⁻¹ .[12][13] This is often seen alongside aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.[7]
-
C-H Bending (trans-Alkene): trans-substituted alkenes show a characteristic strong out-of-plane C-H bending vibration around 980 cm⁻¹, which is absent in the cis isomer.
Comparative IR Data (Key Frequencies in cm⁻¹)
| Functional Group | Cinnamic Acid | Methyl/Ethyl Cinnamate | Reference(s) |
| O-H stretch (acid) | Very broad, ~2500-3300 | Absent | [11][12] |
| C=O stretch | Strong, ~1670-1690 | Strong, ~1710-1730 | [13][14][15] |
| C=C stretch (alkene) | Medium-Strong, ~1625-1640 | Medium-Strong, ~1630-1640 | [12][13] |
| C-O stretch | Strong, ~1200-1300 | Strong, ~1170-1280 | [14] |
Experimental Protocol: FTIR-ATR Spectrum Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan in air.
-
Sample Application: Place a small amount of the solid or liquid cinnamate sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the wavenumbers of the principal absorption bands and compare them to reference data to confirm functional groups.
Workflow for IR Analysis
Caption: Standard workflow for acquiring and analyzing an FTIR-ATR spectrum of a cinnamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Expertise & Experience: NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity and chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. It is the gold standard for unambiguous structure elucidation and isomeric assignment.
Comparative Analysis of ¹H NMR Spectra
-
Olefinic Protons (Hα and Hβ): These are the most diagnostic protons. They appear as two distinct doublets between δ 6.3 and 7.8 ppm.
-
Stereochemistry: The coupling constant (J) between these two protons is definitive for assigning stereochemistry. For trans-cinnamates , the protons are anti-periplanar, resulting in a large coupling constant of J ≈ 15-16 Hz .[16] For cis-cinnamates , the syn-periplanar relationship leads to a smaller coupling constant of J ≈ 12-13 Hz .[16]
-
-
Aromatic Protons: These typically resonate in the δ 7.2-7.6 ppm region. Their chemical shifts and splitting patterns are dictated by the substitution on the phenyl ring.
-
Ester Protons:
-
Carboxylic Acid Proton: The acidic proton (-COOH) gives a broad singlet far downfield (typically > δ 10 ppm) and will disappear upon shaking the sample with a drop of D₂O, confirming its identity.
Comparative Analysis of ¹³C NMR Spectra
-
Carbonyl Carbon (C=O): This carbon is deshielded and appears far downfield, typically around δ 166-170 ppm .[14][17][18]
-
Olefinic Carbons (Cα and Cβ): These resonate in the δ 115-145 ppm region.
-
Aromatic Carbons: A cluster of signals is observed between δ 125-140 ppm. The carbon attached to the alkene (C1) is typically around δ 134 ppm.
-
Ester Carbons: The alkoxy carbons are shielded and appear upfield. The -OCH₃ of methyl cinnamate is found around δ 51-52 ppm [17][18], while the -OCH₂- and -CH₃ of ethyl cinnamate appear near δ 60 ppm and δ 14 ppm, respectively.
Comparative NMR Data (Key Chemical Shifts δ in ppm, in CDCl₃)
| Group | Cinnamic Acid | Methyl Cinnamate | Ethyl Cinnamate | Reference(s) |
| ¹H Olefinic (trans) | ~6.4 (d, J≈16), ~7.8 (d, J≈16) | ~6.4 (d, J≈16), ~7.7 (d, J≈16) | ~6.4 (d, J≈16), ~7.7 (d, J≈16) | [16][18] |
| ¹H Ester (-OCH₃) | N/A | ~3.8 (s) | N/A | [17][18] |
| ¹H Ester (-OCH₂CH₃) | N/A | N/A | ~4.2 (q), ~1.3 (t) | [19] |
| ¹³C Carbonyl (C=O) | ~170 | ~167 | ~167 | [14][17][18] |
| ¹³C Ester (-OCH₃) | N/A | ~52 | N/A | [17][18] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified cinnamate sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often included in the solvent (δ 0.00 ppm) as an internal reference.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Spectrum Acquisition: Acquire the ¹H spectrum first, as it is faster. Then, acquire the more time-intensive ¹³C spectrum. Standard 1D experiments are usually sufficient for routine characterization.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shift, multiplicity, and coupling constants.
Workflow for NMR Analysis
Caption: A streamlined workflow for structural elucidation of cinnamates using NMR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing crucial confirmation of its elemental formula. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and quantifying individual cinnamates.[1][20] The fragmentation pattern observed in the mass spectrum offers corroborating structural evidence.
Comparative Analysis of Mass Spectra
-
Molecular Ion: The primary piece of information is the molecular ion peak. In soft ionization techniques like electrospray ionization (ESI), this is typically observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This immediately confirms the molecular weight.
-
Fragmentation Patterns:
-
Cinnamic Acids (ESI-): A characteristic and dominant fragmentation pathway for deprotonated cinnamic acids is the loss of carbon dioxide (CO₂; 44 Da), resulting in a [M-H-44]⁻ fragment ion.[21]
-
Cinnamate Esters: Fragmentation often involves cleavage at the ester linkage. Common losses include the alkoxy group (-OR) or the neutral loss of the corresponding alcohol (ROH).
-
Substituents on the ring will also direct fragmentation, but the loss of CO₂ (from acids) or cleavage at the ester group are the most generally applicable diagnostic features.
-
Comparative MS Data
| Compound | Formula | Exact Mass | Key Fragment Ion (ESI-) | Reference(s) |
| Cinnamic Acid | C₉H₈O₂ | 148.0524 | m/z 103 ([M-H-CO₂]⁻) | [21] |
| Caffeic Acid | C₉H₈O₄ | 180.0423 | m/z 135 ([M-H-CO₂]⁻) | [20] |
| Ferulic Acid | C₁₀H₁₀O₄ | 194.0579 | m/z 149 ([M-H-CO₂]⁻) | [20] |
| Methyl Cinnamate | C₁₀H₁₀O₂ | 162.0681 | m/z 131 ([M-H-CH₃OH]⁻) | [22] |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | 176.0837 | m/z 131 ([M-H-C₂H₅OH]⁻) | [23] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
LC Method Development: Choose an appropriate reversed-phase column (e.g., C18). Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
MS Method Development: Set the mass spectrometer parameters. For ESI, this includes choosing the polarity (positive or negative ion mode), capillary voltage, and gas temperatures. Negative mode is often excellent for the acidic cinnamates.
-
Data Acquisition: Inject the sample onto the LC-MS system. Acquire data over the full mass range (full scan) to identify molecular ions. Tandem MS (MS/MS) experiments can be performed to induce and analyze fragmentation.[24]
-
Data Analysis: Extract ion chromatograms for the expected molecular masses. Analyze the mass spectra of the eluting peaks to confirm molecular weights and interpret fragmentation patterns.
Workflow for LC-MS Analysis
Caption: General workflow for the analysis of cinnamates using liquid chromatography-mass spectrometry.
Conclusion: A Synergistic Approach
No single spectroscopic technique tells the whole story. The true power of spectroscopic analysis lies in the synergistic use of multiple methods. A typical workflow involves using UV-Vis for a quick assessment of the chromophore, followed by IR to confirm functional groups. Mass spectrometry provides the definitive molecular weight, and finally, NMR spectroscopy meticulously maps out the entire molecular structure. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and self-validating characterization of any cinnamate derivative with an exceptionally high degree of confidence.
References
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ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction.... Retrieved from [Link]
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ResearchGate. (n.d.). UV spectrum of cinnamic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical characterization of cinnamates. Request PDF. Retrieved from [Link]
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MDPI. (n.d.). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-chlorocinnamate: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of every compound, particularly halogenated organics like Ethyl 4-chlorocinnamate, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed decisions in your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic ester with specific risks that dictate its handling and disposal requirements.
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1][2]
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination. It is crucial to prevent this substance from entering drains, waterways, or the soil.[1][3]
-
Combustion Byproducts: During a fire, it can decompose to produce toxic and irritating gases, including carbon oxides and hydrogen chloride.[1][2]
For a detailed overview of the hazard classifications, please refer to the table below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P312, P403+P233, P405 |
This hazard profile underscores the necessity for a dedicated and meticulous disposal strategy, governed by both institutional protocols and national regulations such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
The Golden Rule: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management in a laboratory setting is meticulous segregation. This compound, being a chlorinated organic compound, falls into the category of halogenated organic waste .
The primary reason for this segregation is the method of final disposal. Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[2][3] Mixing halogenated compounds with non-halogenated organic solvents can complicate and increase the cost of disposal, as the entire mixture must then be treated as halogenated waste.[7][8]
The following workflow diagram illustrates the decision-making process for waste segregation in the context of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Adherence to a standardized operating procedure is critical for ensuring safety and compliance. The following protocols are designed to provide clear, actionable steps for different forms of this compound waste.
Disposal of Unused or Surplus this compound (Solid or Liquid)
-
Do Not Attempt Chemical Neutralization: Never attempt to neutralize or chemically treat this compound waste in the laboratory unless it is part of a well-defined and approved experimental protocol.
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[7][9]
-
Clearly write the full chemical name, "this compound," and any other components of the waste stream on the label. Avoid using abbreviations or chemical formulas.[10]
-
Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9][11]
-
Keep the container closed at all times except when adding waste.[9][10]
-
Ensure secondary containment is used to mitigate potential spills.
-
-
Final Disposal:
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items such as gloves, pipette tips, paper towels, and empty containers that have come into direct contact with this compound.
-
Gross Decontamination (if applicable): For heavily contaminated items like glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The resulting solvent rinse must be collected and disposed of as halogenated organic liquid waste.
-
Solid Waste Collection:
-
Place all contaminated solid waste into a designated, leak-proof container or a heavy-duty plastic bag specifically for solid hazardous waste.
-
This container must also be clearly labeled as "Hazardous Waste" and list "this compound" as a contaminant.
-
-
Empty Containers:
-
Storage and Disposal:
-
Store the solid waste container in the SAA.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Personal Protection: Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3]
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1][2][3]
-
Decontamination: Clean the spill area with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical's hazards, adhering to the principles of waste segregation, and following established protocols, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive framework for waste management in your facility.
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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 4-chlorocinnamate
As researchers at the forefront of pharmaceutical development and organic synthesis, our work necessitates the use of a diverse array of chemical intermediates. Ethyl 4-chlorocinnamate, a valuable building block, is one such compound. However, its safe and effective use hinges on a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound is classified as a hazardous substance, primarily due to its irritant properties.[1] A thorough risk assessment is the foundational step before any handling of this chemical.
Hazard Identification and Causality:
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] The underlying cause of its skin irritancy and potential for sensitization is linked to its chemical structure. As an α,β-unsaturated ester, the carbonyl group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack by amino acid residues (like cysteine or lysine) in skin proteins.[2][3] This covalent modification can trigger an immune response, leading to contact dermatitis or sensitization.[2][4][5]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Contact with eyes can result in significant pain, redness, and potential damage.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the nose, throat, and lungs.[1] |
Part 1: Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The choice of equipment is not arbitrary; it is dictated by the specific hazards posed by this compound.
Eye and Face Protection: A Non-Negotiable Standard
-
Mandatory Equipment: Always wear chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Rationale: The serious eye irritation classification (H319) means that even minor splashes can cause significant discomfort and injury. Standard safety glasses are insufficient; side shields are essential to protect against splashes from various angles.
-
For High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection: Selecting the Right Glove Material
The term "chemical-resistant gloves" is imprecise. For effective protection against a chlorinated aromatic ester like this compound, material compatibility is key.
-
Primary Recommendation: Nitrile Rubber Gloves
-
Alternative for Extended Contact: Butyl Rubber Gloves
-
Critical Glove Practices:
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures before wearing them.[11]
-
Proper Removal: To avoid skin contact, use the proper glove removal technique (without touching the glove's outer surface).[11]
-
Immediate Replacement: If a glove is splashed, remove and replace it immediately. Do not reuse disposable gloves.[9]
-
| Glove Material | Suitability for this compound | Key Considerations |
| Nitrile Rubber | Recommended for general handling and splash protection. | Good balance of chemical resistance and dexterity.[6][7] |
| Butyl Rubber | Excellent for extended or immersive contact. | Superior resistance to esters, but may be less flexible.[7][10] |
| Latex (Natural Rubber) | Not Recommended | Poor resistance to oils and organic solvents.[7][10] |
| Neoprene | Fair to Good | Offers protection against acids and alcohols, but less so against chlorinated hydrocarbons.[7][10] |
Body and Respiratory Protection
-
Laboratory Coat: A standard lab coat is mandatory to protect skin and clothing from minor spills and contamination.[12]
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11]
Part 2: Operational and Disposal Plans
A structured workflow is essential for minimizing risk. The following procedural guidance covers the lifecycle of this compound in your laboratory, from initial handling to final disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure your chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on your lab coat, safety goggles, and the selected chemical-resistant gloves.
-
Weighing and Transfer: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles. Use a spatula for transfers and avoid creating dust.
-
In-Reaction Use: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing. Ensure the reaction is conducted within the fume hood.
-
Post-Handling: After use, securely close the container.[1] Wash your hands thoroughly with soap and water after removing your gloves.[1][11]
Caption: Workflow for Safely Handling this compound.
Emergency Spill Response Plan
Accidents can happen. A swift and correct response is crucial to mitigate the hazard. This plan is for small, manageable spills (typically <100g or 100mL). For large spills, evacuate the area and follow your institution's emergency response protocol.[12]
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained and does not enter drains.[1]
-
Assess & Ventilate: If the spill is in a poorly ventilated area, evacuate and ensure ventilation is increased (e.g., by turning on a fume hood).
-
PPE: Don appropriate PPE: safety goggles, a lab coat, and double-glove with nitrile or butyl rubber gloves.
-
Contain & Absorb (for solids): Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to avoid creating dust.[13][14]
-
Collection: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[13][14]
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place all contaminated cleaning materials (gloves, cloths, absorbent) into the hazardous waste container.[13]
-
Disposal: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for pickup by your institution's environmental health and safety (EHS) department.
Chemical Waste Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.[8][15][16] Never dispose of this chemical down the drain.[17]
-
Waste Segregation: Designate a specific, compatible waste container for "Halogenated Organic Waste."[8][17] This is critical to prevent dangerous reactions with other waste streams.
-
Container Requirements: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, threaded cap.[15] The container must be in good condition.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[15] The date of first addition should also be noted.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, and within secondary containment (e.g., a spill tray).[8]
-
Disposal Request: Once the container is nearly full, submit a chemical waste pickup request to your institution's EHS office.
Caption: Disposal Workflow for this compound Waste.
By integrating these detailed safety and handling protocols into your standard operating procedures, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the responsible management of chemical hazards, reflecting the highest standards of scientific integrity and professionalism.
References
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Capot Chemical Co., Ltd. (2013). MSDS of this compound. Retrieved from [Link]
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Roberts, D. W., & Aptula, A. O. (2008). Mechanism based structure-activity relationships for skin sensitisation--the carbonyl group domain. SAR and QSAR in Environmental Research, 19(1-2), 145–157. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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CloudSDS. (n.d.). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
